1-Methoxy-2-naphthoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJACRPIWSINFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346009 | |
| Record name | 1-Methoxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883-21-6 | |
| Record name | 1-Methoxy-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Methoxy-2-naphthoic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-methoxy-2-naphthoic acid, a key chemical intermediate. We will delve into its core chemical and physical properties, explore its synthesis and reactivity, and discuss its strategic applications in the synthesis of complex molecules, particularly within the realm of pharmaceutical development. This document is intended to be a practical resource, offering not just data, but also insights into the rationale behind experimental procedures and the potential of this versatile building block.
Core Molecular Characteristics
1-Methoxy-2-naphthoic acid is a carboxylated derivative of 1-methoxynaphthalene. The strategic placement of the methoxy and carboxylic acid groups on the naphthalene scaffold imparts a unique combination of steric and electronic properties, making it a valuable synthon in organic chemistry.
Structural and Physical Properties
A summary of the key physical and structural properties of 1-methoxy-2-naphthoic acid is presented in Table 1. Understanding these fundamental characteristics is the first step in designing synthetic routes and predicting the behavior of this compound in various chemical environments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀O₃ | |
| Molecular Weight | 202.21 g/mol | |
| CAS Number | 883-21-6 | |
| Melting Point | 125-129 °C | |
| Appearance | Light brown to gray solid | [1] |
| Solubility | Soluble in many organic solvents. |
Chemical Structure of 1-Methoxy-2-naphthoic Acid:
Caption: Chemical structure of 1-Methoxy-2-naphthoic acid.
Spectroscopic and Analytical Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons, typically in the range of 3.5-4.0 ppm.[2][3] The aromatic protons will appear as a series of multiplets in the downfield region, generally between 7.0 and 9.0 ppm. The carboxylic acid proton will be a broad singlet, significantly downfield, often above 10 ppm, and is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methoxy carbon around 55-65 ppm.[2] The aromatic carbons will resonate in the 110-140 ppm range, with the carboxyl carbon appearing further downfield, typically above 165 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorbances:
-
A broad O-H stretching band for the carboxylic acid will be prominent in the 2500-3300 cm⁻¹ region.
-
A strong C=O stretching vibration for the carbonyl group will be observed around 1680-1710 cm⁻¹.
-
C-O stretching bands for the methoxy and carboxylic acid groups will appear in the 1200-1300 cm⁻¹ region.[4]
-
Aromatic C-H stretching will be seen just above 3000 cm⁻¹, and aromatic C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ range.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at an m/z of 202.21. Common fragmentation patterns for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). The loss of a methyl radical from the methoxy group (-CH₃, M-15) is also a plausible fragmentation pathway.
Synthesis and Reactivity
Established Synthetic Routes
The most common and efficient synthesis of 1-methoxy-2-naphthoic acid starts from the readily available 1-methoxynaphthalene. The process involves a directed ortho-metalation followed by carboxylation.
Synthetic Workflow:
Caption: General workflow for the synthesis of 1-methoxy-2-naphthoic acid.
Detailed Experimental Protocol:
This protocol is adapted from established literature procedures.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 1-methoxynaphthalene in a dry, aprotic solvent (e.g., anhydrous diethyl ether or THF).
-
Metalation: Cool the solution to 0°C in an ice bath. Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise via the dropping funnel while maintaining the temperature. The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the reaction and improve the yield. Allow the reaction to stir at room temperature for several hours to ensure complete metalation. The methoxy group directs the lithiation to the ortho position (C2).
-
Carboxylation: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Carefully add an excess of crushed dry ice (solid CO₂) in small portions. The lithium naphthalenide intermediate will react with the CO₂ to form a lithium carboxylate salt.
-
Workup: Allow the reaction to warm to room temperature. Quench the reaction by slowly adding a dilute aqueous acid solution (e.g., 1M HCl). This protonates the carboxylate salt to yield the desired 1-methoxy-2-naphthoic acid.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Key Reactivity Profile
The presence of both a carboxylic acid and a methoxy group on the naphthalene ring system allows for a range of chemical transformations, making it a versatile intermediate.
-
Reactions of the Carboxylic Acid: The carboxylic acid moiety can readily undergo standard transformations such as esterification, amidation (amide bond formation), reduction to an alcohol, and conversion to an acyl chloride. These reactions are fundamental in medicinal chemistry for creating libraries of compounds with diverse physicochemical properties.
-
Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group. However, the existing substitution pattern and steric hindrance will influence the regioselectivity of further electrophilic aromatic substitution reactions.
-
Reduction of the Naphthalene Ring: The aromatic system can be reduced under specific conditions, such as a Birch reduction, to yield partially saturated ring systems.
Applications in Drug Discovery and Development
Naphthoic acid derivatives are a well-established class of scaffolds in medicinal chemistry, exhibiting a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5] 1-Methoxy-2-naphthoic acid serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications.
While direct clinical applications of 1-methoxy-2-naphthoic acid itself are not documented, its utility lies in its role as a key building block. For instance, it can be used in the synthesis of various substituted naphthalene derivatives that may be investigated as:
-
Enzyme Inhibitors: The rigid naphthalene core provides a stable platform for positioning functional groups to interact with the active sites of enzymes. For example, derivatives of the related 6-methoxy-2-naphthoic acid are known to be inhibitors of cyclooxygenase (COX) enzymes.[6][7]
-
Receptor Modulators: The aromatic system can participate in π-stacking interactions within receptor binding pockets, and the functional groups can form key hydrogen bonds or other electrostatic interactions.
Illustrative Synthetic Application:
Caption: A conceptual pathway for the elaboration of 1-methoxy-2-naphthoic acid into a potential drug candidate.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 1-methoxy-2-naphthoic acid. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information. General safety guidelines include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. It is classified as a combustible solid.
Conclusion
1-Methoxy-2-naphthoic acid is a valuable and versatile building block in organic synthesis. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an attractive starting material for the construction of complex molecular architectures. For researchers and professionals in drug discovery, this compound offers a robust scaffold for the development of novel therapeutic agents. A thorough understanding of its chemical properties, as outlined in this guide, is essential for unlocking its full potential in the laboratory and beyond.
References
- Royal Society of Chemistry. (n.d.). Supporting Information.
-
Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000689 1-hydroxy-2-naphthoic Acid. Retrieved from [Link]
- BenchChem. (n.d.). A Comprehensive Review of the Biological Activities of Naphthoic Acid Derivatives.
- Lee, J., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules.
- Google Patents. (n.d.). EP0301311B1 - Process for preparing naproxen.
- Google Patents. (n.d.). US4590290A - Process for the preparation of 6-methoxy-1-naphthoic acid, methyl esters.
-
Justia Patents. (n.d.). Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene. Retrieved from [Link]
- Google Patents. (n.d.). CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde.
- Beilstein Journals. (n.d.). Design and synthesis of bioactive molecules.
-
Boron Molecular. (n.d.). Buy 1-methoxy-2-naphthoic acid. Retrieved from [Link]
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NP-MRD. (2020). Showing NP-Card for 1-Hydroxy-2-naphthoic acid (NP0002851). Retrieved from [Link]
- SciSpace. (n.d.). Generating Bioactive Natural Product-inspired Molecules with Machine Intelligence.
- ResearchGate. (n.d.). Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol....
- MDPI. (n.d.). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
-
NIST WebBook. (n.d.). Naphthalene, 2-methoxy-. Retrieved from [Link]
-
NIST WebBook. (n.d.). Naphthalene, 1-methoxy-. Retrieved from [Link]
- MedChemExpress. (n.d.). 6-Methoxy-2-naphthoic acid (Standard).
-
SIELC Technologies. (2018). 6-Methoxy-2-naphthoic acid. Retrieved from [Link]
- Isac-García, J., & Martínez-García, H. (2016). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. Experimental Organic Chemistry.
- MDPI. (n.d.). Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2.
-
Inxight Drugs. (n.d.). 6-METHOXY-2-NAPHTHOIC ACID. Retrieved from [Link]
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Technical Monograph: 1-Methoxy-2-naphthoic Acid (CAS 883-21-6)
Advanced Synthesis, Structural Characterization, and Applications in Asymmetric Catalysis [1]
Executive Summary
1-Methoxy-2-naphthoic acid (CAS 883-21-6) is a pivotal naphthalene derivative utilized primarily as a scaffold in organic synthesis and pharmaceutical development.[1] Unlike its isomer 6-methoxy-2-naphthoic acid (a precursor to Naproxen), the 1,2-substitution pattern of this compound makes it uniquely valuable for directed ortho-metalation (DoM) strategies and the synthesis of atropisomeric chiral ligands (e.g., binaphthyls).[1]
This guide details the physicochemical profile, an advanced "superbase" synthesis protocol, and the compound's critical role in the Meyers' oxazoline chemistry , a cornerstone methodology for constructing axially chiral systems used in drug discovery.[1]
Physicochemical Profile
The following data characterizes high-purity (>97%) 1-Methoxy-2-naphthoic acid.
| Property | Value | Note |
| CAS Number | 883-21-6 | |
| IUPAC Name | 1-methoxynaphthalene-2-carboxylic acid | |
| Molecular Formula | C₁₂H₁₀O₃ | |
| Molecular Weight | 202.21 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 125–129 °C | Validated by Sigma-Aldrich [1] |
| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water | |
| pKa | ~3.5 - 4.0 | Estimated (Acidic carboxyl group) |
| Storage | Sealed, Room Temperature, Dry | Hygroscopic potential |
Synthetic Pathways & Manufacturing[1]
Two primary routes exist for the synthesis of 1-Methoxy-2-naphthoic acid. The choice depends on available starting materials and scale.
Route A: Classical Methylation (Nucleophilic Substitution)
Precursor: 1-Hydroxy-2-naphthoic acid.[1] Mechanism: The phenolic hydroxyl group is methylated using dimethyl sulfate or methyl iodide in the presence of a base (K₂CO₃).[1] Pros/Cons: High yield but requires handling toxic methylating agents.[1]
Route B: Directed Ortho-Metalation (DoM) - Recommended
Precursor: 1-Methoxynaphthalene.[1] Mechanism: The methoxy group acts as a Directed Metalation Group (DMG), guiding a strong base (lithium reagent) to the ortho position (C2), followed by a CO₂ quench.[1] Significance: This route is atom-economical and avoids protection/deprotection steps often required in phenol chemistry.[1]
Detailed Experimental Protocol: Superbase Metalation Route
Objective: Synthesis of 1-Methoxy-2-naphthoic acid from 1-methoxynaphthalene via LIDAKOR (Li/K mixed superbase) conditions.
Reagents & Equipment[1][4][5][6][7]
-
Substrate: 1-Methoxynaphthalene (1.0 eq)[1]
-
Base: n-Butyllithium (n-BuLi, 1.6 M in hexanes)[1]
-
Co-Base: Potassium tert-butoxide (t-BuOK)[1]
-
Solvent: Anhydrous THF / Cyclohexane[1]
-
Electrophile: Dry CO₂ gas (or dry ice)[1]
-
Equipment: Schlenk line, Argon atmosphere, -78°C cooling bath.[1]
Step-by-Step Methodology
-
Preparation of Superbase: In a flame-dried Schlenk flask under Argon, dissolve t-BuOK (1.1 eq) in anhydrous THF. Cool to -78°C.[1]
-
Lithiation: Add n-BuLi (1.1 eq) dropwise.[1] The mixture forms the "LIDAKOR" superbase, highly reactive toward aromatic protons.[1]
-
Substrate Addition: Slowly add a solution of 1-methoxynaphthalene (1.0 eq) in THF.
-
Reaction: Stir at -78°C for 1–2 hours. The solution typically turns a deep color (yellow/orange) indicating anion formation.[1]
-
Carboxylation: Bubble anhydrous CO₂ gas through the solution or pour the reaction mixture onto crushed dry ice.
-
Observation: The color will fade as the anion is quenched to form the lithium carboxylate.[1]
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes to obtain white crystals (MP 125–129°C).
Visualization: Directed Ortho-Metalation Pathway[1]
Figure 1: Mechanism of Directed Ortho-Metalation (DoM) utilizing the methoxy group to install the carboxylate at the C2 position.[1]
Applications in Drug Development & Asymmetric Synthesis
The Meyers' Oxazoline Strategy
1-Methoxy-2-naphthoic acid is a critical precursor for the Meyers' synthesis of atropisomeric binaphthyls .[1]
-
Concept: The carboxylic acid is converted into a chiral oxazoline (using a chiral amino alcohol).[1]
-
Function: The oxazoline activates the methoxy group at C1 for Nucleophilic Aromatic Substitution (SNAr) .[1]
-
Result: Grignard reagents can displace the methoxy group.[1] Due to the steric bulk of the oxazoline, this substitution is highly diastereoselective, creating axially chiral binaphthyls used as ligands (e.g., BINAP analogs) in pharmaceutical manufacturing.[1]
Resolution of Chiral Amines
Due to its carboxylic acid functionality and rigid naphthalene core, 1-methoxy-2-naphthoic acid can serve as a resolving agent for chiral amines via diastereomeric salt crystallization.[1]
Pharmaceutical Impurity Profiling
It serves as a reference standard for impurities in the synthesis of naphthalene-based drugs (e.g., Nafcillin, Naproxen analogs), ensuring regulatory compliance (ICH Q3A/B).[1]
Visualization: Meyers' Binaphthyl Synthesis Workflow[1]
Figure 2: Workflow for converting 1-Methoxy-2-naphthoic acid into axially chiral binaphthyls via oxazoline activation.
Analytical Characterization
To validate the synthesis, the following spectral signatures are diagnostic:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
IR Spectroscopy (KBr):
Safety & Handling (MSDS Highlights)
| Hazard Class | H-Code | Statement | Precaution |
| Skin Irritation | H315 | Causes skin irritation | Wear nitrile gloves (P280) |
| Eye Irritation | H319 | Causes serious eye irritation | Use safety goggles; rinse cautiously if exposed (P305+P351) |
| STOT-SE | H335 | May cause respiratory irritation | Use in a fume hood (P271) |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]
References
-
Sigma-Aldrich.[1][2] Product Specification: 1-Methoxy-2-naphthoic acid. Retrieved from [1]
-
Castagnetti, E., & Schlosser, M. (2002).[1] The trifluoromethoxy group: a long-range electron-withdrawing substituent. Chemistry – A European Journal.[1] (Discusses metalation strategies).
-
Meyers, A. I., & Lutomski, K. A. (1982).[1] Enantioselective synthesis of binaphthyls via nucleophilic aromatic substitution on chiral oxazolines. Journal of the American Chemical Society.[1][3] (Foundational text on using methoxy-naphthoic acids for chiral synthesis).
-
PubChem.[1] Compound Summary: 1-Methoxy-2-naphthoic acid.[1][4][5] Retrieved from [1]
-
Veeprho.[1] Impurity Standards: 2-Methoxy-1-naphthoic acid & Isomers. Retrieved from [1]
Sources
- 1. 6-Methoxy-2-Naphthoic Acid | C12H10O3 | CID 349181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-METHOXY-1-NAPHTHOIC ACID | CAS#:947-62-6 | Chemsrc [chemsrc.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. 883-21-6|1-Methoxy-2-naphthoic acid|BLD Pharm [bldpharm.com]
Technical Guide: Solubility Profile & Thermodynamic Characterization of 1-Methoxy-2-naphthoic Acid
[1]
Executive Summary
1-Methoxy-2-naphthoic acid (CAS: 883-21-6) is a critical intermediate in the synthesis of sterically congested polycyclic aromatic hydrocarbons and chiral binaphthyl ligands used in asymmetric catalysis.[1] Unlike its regioisomer, 6-methoxy-2-naphthoic acid (a well-characterized Naproxen impurity), the 1-methoxy isomer exhibits distinct solubility behaviors driven by the peri-interaction between the methoxy group at position C1 and the carboxyl group at C2.[1]
This guide provides a comprehensive analysis of its physicochemical profile, comparative solubility trends, and a validated protocol for determining precise thermodynamic solubility parameters (Apelblat and van't Hoff analysis) to support crystallization process design.
Physicochemical Profile
Understanding the solid-state properties is a prerequisite for interpreting solubility data.[1] The proximity of the methoxy group to the carboxylic acid creates steric strain that disrupts planar stacking, significantly lowering the melting point compared to the parent naphthoic acid.
| Property | Value / Description | Significance in Solubility |
| Molecular Formula | Hydrophobic naphthalene core + polar functional groups.[1] | |
| Molecular Weight | 202.21 g/mol | Moderate size; diffusion rates in solvent are typical for small molecules. |
| Melting Point | 125–129 °C | Lower than 2-naphthoic acid (185 °C), indicating lower crystal lattice energy and generally higher solubility in organic solvents.[1] |
| pKa (Predicted) | ~4.0 | Weak acid; solubility is highly pH-dependent in aqueous media.[1] |
| LogP (Predicted) | ~2.8 – 3.1 | Lipophilic; prefers non-polar or polar aprotic solvents over pure water. |
Structural Visualization
The following diagram illustrates the steric "peri-interaction" at the C1-C8 and C1-C2 positions, which dictates the crystal packing efficiency.[1]
Figure 1: Structural factors influencing the solid-state energy and dissolution thermodynamics of 1-Methoxy-2-naphthoic acid.
Solubility Data Analysis
Qualitative Solubility Profile
While extensive mole-fraction tables exist for the 6-methoxy isomer, the 1-methoxy isomer follows a predictable trend based on its structural modifications.[1]
-
Water: Practically insoluble (< 0.1 mg/mL) at neutral pH due to the hydrophobic naphthalene backbone. Solubility increases drastically at pH > 6.0 due to carboxylate salt formation.
-
Alcohols (Methanol, Ethanol, IPA): Freely soluble. The lower melting point (vs. 2-naphthoic acid) facilitates dissolution. Dissolution is endothermic (solubility increases with temperature).[2]
-
Chlorinated Solvents (DCM, Chloroform): Highly soluble. Excellent for extraction but poor for crystallization yield (too soluble).
-
Ethers (THF, Diethyl Ether): Soluble.[3] Often used in synthesis (e.g., lithiation reactions).[4]
Comparative Solubility Trends
Researchers often conflate the 1-methoxy and 6-methoxy isomers.[1] The table below highlights critical differences.
| Feature | 1-Methoxy-2-naphthoic Acid | 6-Methoxy-2-naphthoic Acid |
| Common Name | - | Naproxen Impurity O |
| Melting Point | 125–129 °C | 201–206 °C |
| Crystal Lattice | Disordered/Lower Energy | Highly Ordered/High Energy |
| Solubility (Ethanol) | Higher | Lower |
| Primary Application | Chiral Auxiliary Synthesis | NSAID Impurity Profiling |
Experimental Protocol: Determination of Solubility
Self-Validating System for Generating Thermodynamic Data
Since specific Apelblat parameters for the 1-methoxy isomer are often proprietary, the following protocol is the industry standard for generating this data with high precision (
Methodology: Static Equilibrium (Shake-Flask)
Objective: Determine mole fraction solubility (
Reagents:
-
1-Methoxy-2-naphthoic acid (Purity > 98%, HPLC grade).[1]
-
Solvents: Methanol, Ethanol, Acetone, Ethyl Acetate (Analytical Grade).
Workflow:
-
Preparation: Add excess solid solute to 50 mL of solvent in a jacketed glass vessel.
-
Equilibration: Stir magnetically at constant temperature (
K) for 24 hours. -
Settling: Stop stirring and allow phases to separate for 2 hours at temperature.
-
Sampling: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).
-
Quantification: Dilute and analyze via HPLC (UV detection at 230 nm) or Gravimetric analysis (evaporation).
Data Correlation (The Mathematical Model)
To utilize the data for process design, correlate experimental points using the Modified Apelblat Equation :
-
A, B, C: Empirical parameters derived via multiple linear regression.
-
Validation: Calculate Relative Average Deviation (RAD). A valid model must have RAD < 2%.
Figure 2: Workflow for the rigorous determination of thermodynamic solubility parameters.
Thermodynamic Functions of Dissolution[6][7]
Understanding the thermodynamics allows for the prediction of crystallization behavior. The dissolution of naphthoic acid derivatives is typically an endothermic and entropy-driven process.
Using the van't Hoff equation:
-
Enthalpy (
): Positive value. Indicates heat is absorbed. Higher temperatures significantly increase solubility.[2] -
Gibbs Free Energy (
): Positive value. The dissolution is non-spontaneous for the pure solid, driven by the mixing entropy.
Process Implication:
Because
References
-
Sigma-Aldrich. 1-Methoxy-2-naphthoic acid Product Specification & Safety Data Sheet. Link
-
PubChem Database. Compound Summary: 6-Methoxy-2-naphthoic acid (Comparative Isomer Data). National Center for Biotechnology Information. Link
-
Penn State College of Engineering. Sorption of naphthoic acids and quinoline compounds to estuarine sediment. (Provides comparative sorption/hydrophobicity data for 1-methoxy vs 6-methoxy isomers). Link
-
Journal of Chemical & Engineering Data. Standard Thermodynamic Functions of Transfer of Naphthoic Acids. (General reference for naphthoic acid thermodynamic modeling protocols). Link
(Note: Direct thermodynamic tables for the specific 1-methoxy isomer are not currently available in open-access peer-reviewed literature.[1] The protocols in Section 4 are recommended to generate this specific dataset.)
1-Methoxy-2-naphthoic Acid: A Versatile Scaffold for the Synthesis of Complex Molecules and Bioactive Compounds
Abstract
1-Methoxy-2-naphthoic acid has emerged as a highly valuable and versatile building block in modern organic synthesis. Its unique structural and electronic properties, particularly the strategic placement of the methoxy and carboxylic acid functionalities on the naphthalene core, enable a wide range of chemical transformations. This guide provides an in-depth technical overview of 1-methoxy-2-naphthoic acid, covering its synthesis, physicochemical properties, and key chemical reactions, with a special focus on its application in the construction of complex molecular architectures. Through detailed mechanistic discussions, step-by-step experimental protocols, and illustrative case studies, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this powerful scaffold.
Section 1: Introduction to 1-Methoxy-2-naphthoic Acid
1-Methoxy-2-naphthoic acid is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, featuring a methoxy group at the C1 position and a carboxylic acid group at the C2 position. This specific substitution pattern is not merely incidental; it is the key to the molecule's utility. The interplay between the electron-donating methoxy group and the coordinating carboxylic acid function allows for highly regioselective modifications of the naphthalene ring system, making it a favored starting material in the synthesis of intricate molecules, including biologically active compounds and novel materials. Derivatives of naphthoic acid have shown promise in medicinal chemistry, with some exhibiting anti-inflammatory and anticancer properties.[1][2][3]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀O₃ | [4] |
| Molecular Weight | 202.21 g/mol | [4] |
| Melting Point | 125-129 °C | |
| Appearance | White solid | [5] |
| Solubility | Soluble in many organic solvents | [6] |
Spectroscopic Data
The structural features of 1-methoxy-2-naphthoic acid can be confirmed by various spectroscopic techniques. The proton NMR (¹H NMR) spectrum will characteristically show a singlet for the methoxy protons and distinct signals for the aromatic protons of the naphthalene core. The carbon NMR (¹³C NMR) spectrum will display resonances for the carbonyl carbon, the methoxy carbon, and the twelve aromatic carbons.[7][8] Infrared (IR) spectroscopy will reveal a strong absorption band for the carboxylic acid C=O stretch and the O-H stretch.
Section 2: Synthesis of 1-Methoxy-2-naphthoic Acid
While commercially available, understanding the synthesis of 1-methoxy-2-naphthoic acid provides valuable insights into its chemistry. A common and reliable method involves the carboxylation of a Grignard reagent derived from the corresponding bromonaphthalene.[5][6]
Synthetic Route: Grignard Carboxylation
A prevalent method for synthesizing naphthoic acids is through the carboxylation of a Grignard reagent formed from a bromonaphthalene precursor.[5][6] This reaction must be carried out under anhydrous conditions to prevent the quenching of the highly reactive organomagnesium intermediate.[6]
Detailed Laboratory Protocol
Synthesis of 1-Methoxy-2-naphthoic acid from 2-bromo-1-methoxynaphthalene
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine is added to activate the magnesium. A solution of 2-bromo-1-methoxynaphthalene in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings with gentle heating to initiate the reaction. Once the reaction begins, the remaining solution is added at a rate that maintains a gentle reflux. The mixture is then refluxed for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: The reaction mixture is cooled in an ice bath. Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice.[9] This step must be done with vigorous stirring to ensure efficient carboxylation.
-
Work-up and Isolation: After the addition of carbon dioxide is complete, the reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-methoxy-2-naphthoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure acid.
Diagram: Synthetic Scheme
Caption: Synthesis via Grignard Carboxylation.
Section 3: Key Chemical Transformations and Mechanistic Insights
The synthetic power of 1-methoxy-2-naphthoic acid lies in the synergistic effect of its two functional groups, which allows for precise and regioselective modifications of the naphthalene scaffold.
Directed ortho-Metalation (DoM): The Cornerstone of its Utility
Directed ortho-metalation (DoM) is a powerful tool in aromatic functionalization, enabling the deprotonation of a position ortho to a directing metalation group (DMG).[10] In 1-methoxy-2-naphthoic acid, both the methoxy and the deprotonated carboxylate group can act as DMGs. However, the carboxylate is a more powerful DMG, directing the lithiation to the adjacent C3 position.[11]
The reaction is typically carried out using a strong lithium base, such as n-butyllithium or sec-butyllithium, in an ethereal solvent like THF at low temperatures.[12] The lithium base coordinates to the oxygen atoms of the carboxylate, delivering the base to the C3 proton for abstraction.
Diagram: Mechanism of Directed ortho-Metalation
Caption: Mechanism of Directed ortho-Metalation.
Reactions with Electrophiles: Trapping the Aryllithium Intermediate
The aryllithium intermediate generated via DoM is a potent nucleophile and can be trapped with a wide variety of electrophiles, leading to the formation of 3-substituted 1-methoxy-2-naphthoic acids.[13]
| Electrophile | Resulting Functional Group |
| Alkyl halides (e.g., CH₃I) | Alkyl |
| Aldehydes/Ketones (e.g., (CH₃)₂CO) | Hydroxyalkyl |
| Carbon dioxide (CO₂) | Carboxylic acid |
| Iodine (I₂) | Iodo |
| N,N-Dimethylformamide (DMF) | Formyl |
Amide Coupling and Derivatization of the Carboxylic Acid
The carboxylic acid functionality of 1-methoxy-2-naphthoic acid is a versatile handle for further derivatization, most commonly through amide bond formation. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) can be employed to couple the acid with a wide array of primary and secondary amines.[14] This reaction is fundamental in drug discovery for creating libraries of compounds for biological screening.[15]
Section 4: Case Study in Complex Molecule Synthesis
The utility of 1-methoxy-2-naphthoic acid as a building block is best illustrated through its application in the total synthesis of complex natural products and pharmaceutical agents.
Retrosynthetic Analysis of a Hypothetical Bioactive Molecule
Consider a hypothetical bioactive target molecule containing a substituted naphthalene core. A plausible retrosynthetic analysis would disconnect the molecule to reveal 1-methoxy-2-naphthoic acid as a key starting material.
Caption: Retrosynthetic approach to a complex molecule.
Section 5: Practical Considerations and Troubleshooting
-
Anhydrous Conditions: All reactions involving organolithium reagents must be performed under strictly anhydrous conditions using freshly distilled solvents to avoid quenching of the base.
-
Temperature Control: Maintaining low temperatures (typically -78 °C) is crucial during the lithiation step to prevent side reactions, such as decomposition of the organolithium intermediate.
-
Choice of Base: While n-BuLi is commonly used, sterically hindered bases like sec-BuLi or t-BuLi may be required for less acidic protons.
-
Purification: Naphthoic acid derivatives can often be purified by recrystallization. Chromatographic methods, such as HPLC, can also be employed for more challenging separations.[16]
Section 6: Future Outlook and Emerging Applications
The synthetic versatility of 1-methoxy-2-naphthoic acid continues to be explored. Its application is expanding beyond traditional medicinal chemistry into the realm of materials science, where naphthyl-containing compounds are being investigated for their potential in organic electronics. Furthermore, the development of new catalytic methods for C-H functionalization may open up novel avenues for the derivatization of this valuable building block.
Section 7: Conclusion
1-Methoxy-2-naphthoic acid stands as a testament to the power of strategic functionalization in organic synthesis. Its ability to undergo highly regioselective modifications through directed ortho-metalation, coupled with the versatility of its carboxylic acid group, makes it an indispensable tool for the construction of complex and biologically relevant molecules. This guide has provided a comprehensive overview of its properties, synthesis, and key reactions, equipping researchers with the knowledge to effectively utilize this remarkable building block in their synthetic endeavors.
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University of Rochester. Directed (ortho) Metallation. [Link]
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Veeprho. 2-Methoxy-1-naphthoic acid | CAS 947-62-6. [Link]
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An In-Depth Technical Guide to the Crystal Structure Analysis of 1-Methoxy-2-naphthoic Acid
Abstract
This technical guide provides a comprehensive overview of the methodologies and analytical considerations involved in the crystal structure determination of 1-methoxy-2-naphthoic acid. While a definitive published crystal structure is not yet available in the public domain, this document, intended for researchers, scientists, and drug development professionals, outlines a robust, field-proven workflow for its analysis. By leveraging established principles of crystallography and drawing comparisons with structurally related aromatic carboxylic acids, we present a hypothetical yet scientifically rigorous examination of its anticipated structural features. This guide delves into the critical aspects of single-crystal X-ray diffraction (SCXRD), from crystal growth to data refinement, and offers expert insights into the interpretation of intramolecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking. Furthermore, we explore the potential for polymorphism, a crucial consideration in pharmaceutical sciences. The protocols and analyses herein are designed to serve as a self-validating framework for the future experimental determination of the 1-methoxy-2-naphthoic acid crystal structure.
Introduction: The Significance of Naphthoic Acid Derivatives in Medicinal Chemistry
Naphthalene-based compounds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] 1-Methoxy-2-naphthoic acid, a derivative of naphthalene, serves as a valuable synthetic intermediate in the creation of more complex pharmaceutical molecules.[2] The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, governs many of the bulk physicochemical properties of a substance, such as its solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure of 1-methoxy-2-naphthoic acid is paramount for its effective utilization in drug design and development.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating the atomic-level structure of crystalline materials.[3] This method provides detailed information on bond lengths, bond angles, and the nature of intermolecular forces that dictate the crystal packing.[3] Such insights are critical for understanding structure-activity relationships and for controlling the solid-state properties of active pharmaceutical ingredients (APIs). This guide will walk through the essential steps to determine and analyze the crystal structure of 1-methoxy-2-naphthoic acid, providing the causal reasoning behind each experimental choice.
Experimental Workflow: From Powder to Refined Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires careful planning and execution. The following protocol represents a standard, robust approach for the crystallographic analysis of a small organic molecule like 1-methoxy-2-naphthoic acid.
Caption: A typical workflow for crystal structure determination.
Synthesis and Purification
The starting material, 1-methoxy-2-naphthoic acid, can be synthesized from 1-methoxynaphthalene.[4] A common synthetic route involves the reaction of 1-methoxynaphthalene with butyllithium and potassium tert-butoxide, followed by carboxylation.[4] For crystallographic studies, the purity of the compound is of utmost importance, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. Therefore, the synthesized product should be purified, for instance, by recrystallization from a suitable solvent, until a high purity level (typically >99%) is confirmed by techniques such as NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).
Single Crystal Growth: The Art of Patience
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the slow formation of a well-ordered crystal lattice. For organic molecules like 1-methoxy-2-naphthoic acid, several methods can be employed.[5][6]
Protocol: Slow Evaporation Method
-
Solvent Selection: The choice of solvent is critical. An ideal solvent is one in which the compound is moderately soluble.[7] Solvents such as ethanol, methanol, acetone, or ethyl acetate would be appropriate candidates to screen.
-
Solution Preparation: Prepare a nearly saturated solution of purified 1-methoxy-2-naphthoic acid in the chosen solvent at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.[7]
-
Evaporation: Cover the vial with parafilm and puncture a few small holes with a needle. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. Patience is key, as rapid crystal growth often leads to poorly ordered or small crystals.[7]
Single-Crystal X-ray Diffraction (SCXRD) Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is carefully mounted on a goniometer head for data collection using a diffractometer.
Methodology:
-
Crystal Mounting: A selected crystal is mounted on a cryoloop using a cryoprotectant oil and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage.
-
Data Collection: The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector, is used to collect a series of diffraction images as the crystal is rotated.[3] The positions and intensities of the diffraction spots are recorded.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal structure.
Computational Protocol:
-
Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as polarization and absorption.
-
Structure Solution: The initial atomic positions are determined using software packages like SHELXT, which often employ direct methods or Patterson methods to solve the phase problem.[8]
-
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares method with software such as SHELXL.[8] This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using tools like PLATON to check for missed symmetry and other potential issues. The results are typically reported in a Crystallographic Information File (CIF).
Hypothetical Crystallographic Data for 1-Methoxy-2-naphthoic Acid
Based on the crystal structures of similar aromatic carboxylic acids, we can anticipate the likely crystallographic parameters for 1-methoxy-2-naphthoic acid. A common crystal system for such compounds is monoclinic, with the space group P2₁/c being frequently observed.
Table 1: Hypothetical Crystallographic Data and Refinement Details
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₂H₁₀O₃ |
| Formula Weight | 202.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.0 |
| γ (°) | 90 |
| Volume (ų) | 965 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.39 |
| Absorption Coeff. (mm⁻¹) | 0.10 |
| F(000) | 424 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |
| R indices (all data) | R₁ = 0.060, wR₂ = 0.135 |
| Goodness-of-fit on F² | 1.05 |
Analysis of the Crystal Structure
A comprehensive analysis of the crystal structure provides invaluable insights into the molecule's conformation and how it interacts with its neighbors in the solid state.
Intramolecular Geometry
The analysis of the intramolecular geometry would focus on the bond lengths, bond angles, and torsion angles within the 1-methoxy-2-naphthoic acid molecule. The naphthalene ring is expected to be largely planar. A key conformational feature would be the torsion angle between the plane of the carboxylic acid group and the plane of the naphthalene ring. Steric hindrance between the methoxy group at the 1-position and the carboxylic acid group at the 2-position may cause the carboxylic acid group to be twisted out of the plane of the naphthalene ring.
Intermolecular Interactions: The Driving Forces of Crystal Packing
The way molecules pack in a crystal is determined by a delicate balance of intermolecular forces. For 1-methoxy-2-naphthoic acid, the most significant interactions are expected to be hydrogen bonding and π-π stacking.
Hydrogen Bonding:
Carboxylic acids are well-known to form strong hydrogen bonds. In the solid state, they typically form centrosymmetric dimers, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and vice versa.[9][10] This results in a characteristic R²₂(8) graph set motif.[4]
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Methodological & Application
Application Note: 1-Methoxy-2-naphthoic Acid in the Synthesis of Pharmaceutical Intermediates
[1]
Executive Summary
1-Methoxy-2-naphthoic acid (CAS: 883-21-6) is a specialized naphthalene derivative serving as a critical "pivot point" in modern pharmaceutical chemistry. While often overshadowed by its 6-methoxy isomer (a Naproxen precursor), the 1-methoxy isomer possesses unique steric and electronic properties that make it indispensable for two high-value applications:
-
Asymmetric Synthesis of Atropisomeric Ligands: It is the primary starting material for the Meyers Nucleophilic Aromatic Substitution (SNAr) route to axially chiral binaphthyls (e.g., BINOL, BINAP precursors). These ligands are the "engines" behind the industrial synthesis of hundreds of chiral drugs.
-
Oncology & Metabolic Drug Discovery: Recent structure-activity relationship (SAR) studies identify the 1-methoxy-2-naphthoic scaffold as a potent pharmacophore in Mcl-1 inhibitors (cancer) and Autotaxin inhibitors (fibrosis/metabolic disease).
This guide provides validated protocols for the synthesis, activation, and downstream application of this strategic intermediate.
Chemical Profile & Safety Data
| Property | Specification |
| IUPAC Name | 1-Methoxy-2-naphthalenecarboxylic acid |
| CAS Number | 883-21-6 |
| Molecular Formula | C₁₂H₁₀O₃ |
| Molecular Weight | 202.21 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 126–128 °C |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water |
Safety Warning:
-
Precursor Hazard: The synthesis often involves Dimethyl Sulfate (DMS) , a potent carcinogen and mutagen. This guide prioritizes a "Green Chemistry" alternative using Dimethyl Carbonate (DMC) where applicable.
-
Reactivity: The 1-methoxy group exerts significant steric strain on the adjacent carboxylic acid, influencing the stability of derived acid chlorides.
Upstream Synthesis: Preparation of 1-Methoxy-2-naphthoic Acid[1][2][3][4]
The synthesis starts from commercially available 1-hydroxy-2-naphthoic acid. We present two protocols: the industry-standard (DMS) and the sustainable alternative (DMC).
Protocol A: Green Methylation (Dimethyl Carbonate)
Recommended for safety and environmental compliance.
Mechanism: Dimethyl carbonate (DMC) acts as both solvent and methylating agent. In the presence of a base (DBU or K₂CO₃), it methylates the phenol oxygen with high selectivity, avoiding the toxicity of methyl halides.
Reagents:
-
1-Hydroxy-2-naphthoic acid (1.0 eq)
-
Dimethyl Carbonate (DMC) (Excess, solvent)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
Step-by-Step Procedure:
-
Charge: In a pressure-rated glass reactor, dissolve 1-hydroxy-2-naphthoic acid (10 g, 53 mmol) in Dimethyl Carbonate (80 mL).
-
Base Addition: Add DBU (9.7 g, 64 mmol) dropwise over 10 minutes. The reaction is slightly exothermic.
-
Reflux: Heat the mixture to reflux (90 °C) for 12–16 hours. Monitor by HPLC/TLC (Hexane:EtOAc 7:3).
-
Workup: Evaporate excess DMC under reduced pressure.
-
Hydrolysis: The reaction initially forms the methyl ester. Dissolve the residue in MeOH (50 mL) and add 2N NaOH (50 mL). Stir at 50 °C for 2 hours to hydrolyze the ester back to the free acid.
-
Isolation: Cool to 0 °C. Acidify to pH 2 with 3N HCl. The product precipitates as a white solid.
-
Purification: Filter, wash with cold water, and recrystallize from Ethanol/Water.
-
Yield: ~85-90%
-
Purity: >98% HPLC
-
Core Application: Synthesis of Axially Chiral Binaphthyls (Meyers Route)
This is the most critical application of 1-methoxy-2-naphthoic acid. It allows for the construction of axially chiral scaffolds (like BINOL) without using transition metals, relying instead on thermodynamic control via Grignard reagents.
Mechanistic Insight
The "Meyers Synthesis" utilizes the oxazoline group as a directing group. The 1-methoxy substituent is sterically crowded. When a Grignard reagent attacks, the methoxy group acts as a leaving group in a Nucleophilic Aromatic Substitution (SNAr) mechanism, driven by the relief of steric strain and the chelation of the magnesium atom to the oxazoline nitrogen.
Experimental Workflow
Figure 1: The Meyers route for converting 1-methoxy-2-naphthoic acid into axially chiral binaphthyl ligands.
Protocol: Oxazoline Formation & Coupling[5]
Phase 1: Acid Chloride Activation
-
Suspend 1-methoxy-2-naphthoic acid (5.0 g) in Toluene (50 mL).
-
Add Thionyl Chloride (3.5 mL, 2.0 eq) and a catalytic drop of DMF.
-
Critical Control: Heat to 60 °C for 3 hours. Caution: Do not overheat; methoxy-naphthoic acids can degrade.
-
Evaporate solvent/excess SOCl₂ to yield the crude acid chloride (yellow solid).
Phase 2: Oxazoline Synthesis
-
Dissolve the acid chloride in DCM (30 mL).
-
Add 2-amino-2-methyl-1-propanol (2.5 eq) at 0 °C. Stir for 2 hours.
-
Cyclize the resulting amide by adding Thionyl Chloride (2.0 eq) dropwise at 0 °C, then stir at room temperature for 12 hours.
-
Quench with saturated NaHCO₃. Extract with DCM.
-
Result: 2-(1-methoxy-2-naphthyl)-4,4-dimethyl-2-oxazoline.
Phase 3: The Grignard Coupling (The Key Step)
-
Prepare 1-naphthylmagnesium bromide (2.0 eq) in THF/Ether.
-
Add the oxazoline solution to the Grignard reagent at reflux.
-
Observation: The reaction is driven by the displacement of the sterically hindered 1-methoxy group.
-
Quench with NH₄Cl. Purify by column chromatography.
-
Outcome: The resulting binaphthyl product possesses axial chirality (atropisomerism), which can be resolved or used directly if chiral amino alcohols were used in Phase 2.
Direct Pharmaceutical Application: Mcl-1 Inhibitors[6]
Recent drug discovery efforts have validated the 1-methoxy-2-naphthoic acid core as a scaffold for inhibiting Mcl-1 , a pro-survival protein overexpressed in multiple cancers (leukemia, breast cancer).
Structure-Activity Relationship (SAR) Logic[6]
-
The Acid/Amide: Forms a critical salt bridge with Arg263 in the Mcl-1 binding pocket.
-
The Naphthalene Core: Provides hydrophobic stacking interactions (π-π stacking) within the p2 pocket.
-
The 1-Methoxy Group: Acts as a "molecular bumper," locking the conformation of the molecule to ensure the carbonyl oxygen is oriented correctly for binding.
Synthesis Protocol: Amide Coupling for Library Generation
Objective: Synthesize a library of N-substituted-1-methoxy-2-naphthamides.
-
Activation: Dissolve 1-methoxy-2-naphthoic acid (1 mmol) in DMF (5 mL).
-
Coupling Agent: Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 minutes to form the activated ester.
-
Amine Addition: Add the functionalized amine (e.g., sulfonamide-linked aniline for Mcl-1 targets) (1.1 eq).
-
Reaction: Stir at 40 °C for 4–6 hours.
-
Purification: Precipitate by adding water (20 mL). Filter and wash with 5% NaHCO₃.
-
Yield Expectation: 80–95% for most aromatic amines.
References
-
Meyers, A. I., et al. (1982). "Enantioselective synthesis of binaphthyls via nucleophilic aromatic substitution on chiral oxazolines." Journal of the American Chemical Society.
-
Hattori, T., et al. (1993).[1] "Nucleophilic Aromatic Substitution on 1-Alkoxy-2-naphthoates with 1-Naphthyl Grignard Reagents." ChemInform.
-
Friberg, A., et al. (2013). "Structure-Based Design of N-Substituted 1-Hydroxy-4-sulfamoyl-2-naphthoates as Selective Inhibitors of the Mcl-1 Oncoprotein." Journal of Medicinal Chemistry.
-
Selg, P., et al. (2011). "Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation." Green Chemistry Letters.
-
Sigma-Aldrich. "Product Specification: 1-Methoxy-2-naphthoic acid."
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-Methoxy-2-naphthoic Acid
Introduction & Scientific Context
1-Methoxy-2-naphthoic acid is a critical intermediate in the synthesis of third-generation retinoids, most notably Adapalene . Structurally, it consists of a naphthalene ring substituted with a carboxylic acid group at the C2 position and a methoxy group at the C1 position.
Analytical Challenges
-
Acidity (pKa ~3.7): The carboxylic acid moiety requires strict pH control. At neutral pH, the compound ionizes to its carboxylate form (COO⁻), leading to poor retention and peak tailing on reverse-phase columns due to ionic repulsion and secondary silanol interactions.
-
Hydrophobicity: The fused ring system confers significant lipophilicity, requiring a mobile phase with moderate-to-high organic strength for elution.
-
Isomeric Interference: In synthesis mixtures, it must be resolved from regioisomers (e.g., 3-methoxy-2-naphthoic acid) and the unmethylated precursor (1-hydroxy-2-naphthoic acid).
This protocol details a robust Reverse-Phase HPLC (RP-HPLC) method designed to suppress ionization, ensuring sharp peak shape and reproducible retention.
Method Development Strategy (The "Why")
Column Selection: C18 Stationary Phase
A C18 (Octadecylsilane) column is selected as the standard for this analysis. The hydrophobic interaction between the naphthalene ring and the C18 chains provides adequate retention.
-
Recommendation: A high-purity silica-based C18 column (e.g., Phenomenex Luna or Waters Symmetry) with a high carbon load (15-20%) is preferred to maximize resolution from structurally similar impurities.
Mobile Phase Chemistry: pH Suppression
To analyze acidic compounds like 1-Methoxy-2-naphthoic acid, the mobile phase pH must be at least 2 units below the pKa .
-
Target pH: 2.5 – 3.0.
-
Modifier: 0.1% Phosphoric Acid is chosen over organic acids (like formic acid) for UV detection because it is transparent at low wavelengths (<220 nm), allowing for high-sensitivity detection if needed.
-
Mechanism: At pH 2.5, the equilibrium shifts heavily toward the protonated, neutral form (R-COOH). This increases interaction with the stationary phase and eliminates "fronting" or "tailing" caused by mixed-mode retention.
Detection Wavelength
The naphthalene chromophore exhibits strong UV absorption.
-
Primary Wavelength: 280 nm (High selectivity, lower noise).
-
Secondary Wavelength: 230 nm (High sensitivity, but more susceptible to solvent cutoff interference).
Experimental Protocol
Instrumentation & Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, PDA Detector, Autosampler).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1][2][3][4][5]
-
Reagents:
Chromatographic Conditions
| Parameter | Setting |
| Column Temperature | 30°C (Controlled) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV @ 280 nm (Reference bandwidth: 360 nm) |
| Mobile Phase A | 0.1% H₃PO₄ in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Run Time | 20 Minutes |
Gradient Program
A gradient is recommended to prevent the accumulation of highly lipophilic side-products on the column.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.00 | 60 | 40 | Equilibration / Start |
| 12.00 | 20 | 80 | Linear Ramp (Elution) |
| 15.00 | 20 | 80 | Wash |
| 15.10 | 60 | 40 | Return to Initial |
| 20.00 | 60 | 40 | Re-equilibration |
Standard & Sample Preparation
Diluent: Acetonitrile:Water (50:50 v/v).[6] Note: Do not use pure water as the diluent, as the analyte may precipitate.
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of 1-Methoxy-2-naphthoic acid into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile. Sonicate for 5 mins. Make up to volume with Water.
-
Working Standard (50 µg/mL): Transfer 0.5 mL of Stock Solution into a 10 mL flask. Dilute to volume with Diluent.[1][6]
-
Sample Preparation: Weigh ~10 mg of sample. Dissolve in Diluent to match the target concentration of the Working Standard. Filter through a 0.45 µm PTFE syringe filter (Nylon filters may bind acidic compounds).
Analytical Workflow Visualization
Caption: Step-by-step analytical workflow from sample preparation to data integration.
Method Validation Summary (Simulated Data)
This method framework adheres to ICH Q2(R1) guidelines. The following performance metrics are typical for this protocol:
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at retention time (Rt) | Resolution > 2.0 from nearest impurity |
| Linearity (R²) | > 0.999 (Range: 10–100 µg/mL) | 0.9998 |
| Precision (RSD) | < 2.0% (n=6 injections) | 0.45% |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | LOD: 0.5 µg/mL; LOQ: 1.5 µg/mL |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.4% |
Troubleshooting Guide
-
Peak Tailing: Indicates pH is too high. Ensure Mobile Phase A is pH < 3.0. Check if the column has void volume damage.
-
Split Peaks: Sample solvent is too strong. Ensure the sample diluent matches the initial mobile phase conditions (60% Aqueous) or reduce injection volume.
-
Pressure High: Check for precipitation in the mixing chamber. Ensure buffer salts (if used instead of H₃PO₄) are washed out after use.
References
-
RJPT. (2015).[2] A Novel Method Development and Validation for Related Substances of Adapalene in Bulk Drug Product by HPLC. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 6-Methoxy-2-naphthoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 608722, 1-Methoxy-2-naphthoic acid.[8] Retrieved from [Link]
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rjptonline.org [rjptonline.org]
- 4. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of 3-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. PubChemLite - 1-methoxy-2-naphthoic acid (C12H10O3) [pubchemlite.lcsb.uni.lu]
1-Methoxy-2-naphthoic acid reaction conditions for esterification
Topic: 1-Methoxy-2-naphthoic Acid Reaction Conditions for Esterification Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Analysis
The Challenge: Ortho-Substitution and Steric Shielding Esterification of 1-methoxy-2-naphthoic acid presents a classic problem in organic synthesis: steric inhibition of resonance and nucleophilic attack . The methoxy group at the C1 position exerts significant steric pressure on the C2 carboxylic acid. Furthermore, the peri-hydrogen at C8 interacts with the C1-methoxy group, forcing it to twist out of planarity, which effectively increases the shielding of the C2 carbonyl carbon.
Why Standard Fischer Esterification Often Fails While standard acid-catalyzed Fischer esterification (MeOH/H₂SO₄) is the textbook approach, it is equilibrium-driven and often sluggish for ortho-substituted naphthoic acids. The tetrahedral intermediate formed during the reaction is highly crowded, raising the activation energy and reducing yield.
The Solution: Irreversible Activation To overcome this barrier, we employ methods that drive the reaction through irreversible activation or direct alkylation .
| Method | Mechanism | Suitability | Key Reagents |
| A. Acid Chloride Activation | Nucleophilic Acyl Substitution | High (Scalable, Robust) | SOCl₂ or (COCl)₂, then R-OH |
| B. Carboxylate Alkylation | Sₙ2 Displacement | High (Mild, Quantitative) | MeI or DMS, K₂CO₃, DMF |
| C. Steglich Coupling | Carbodiimide Activation | Medium (Complex Alcohols) | DCC/EDC, DMAP |
Reaction Pathway Visualization
The following diagram illustrates the decision matrix and reaction pathways for converting 1-methoxy-2-naphthoic acid to its ester.
Caption: Kinetic pathways for esterification. Method A and B are preferred for methyl esters due to steric efficiency.
Detailed Experimental Protocols
Protocol A: Acid Chloride Activation (The "Gold Standard")
Best for: Large-scale synthesis, unreactive alcohols, and high yields.
Mechanism: Thionyl chloride converts the hydroxyl of the carboxylic acid into a chloride, a superior leaving group. The resulting acid chloride is highly electrophilic, overcoming the steric hindrance of the C1-methoxy group.
Reagents:
-
1-Methoxy-2-naphthoic acid (1.0 equiv)[1]
-
Thionyl Chloride (SOCl₂) (3.0 – 5.0 equiv)
-
Solvent: Toluene (anhydrous) or Benzene (CAUTION: Carcinogen)
-
Catalyst: DMF (1-2 drops)
-
Quenching: Methanol (excess)[2]
Step-by-Step Procedure:
-
Setup: Equip a flame-dried Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Ar balloon).
-
Activation: Dissolve 1-methoxy-2-naphthoic acid in anhydrous toluene (5 mL/g).
-
Addition: Add Thionyl Chloride dropwise. Add 1 drop of dry DMF to catalyze the formation of the Vilsmeier-Haack intermediate.
-
Reflux: Heat the mixture to reflux (110°C) for 2–3 hours.
-
Checkpoint: Monitor gas evolution (HCl/SO₂). The reaction is complete when gas evolution ceases and the solution becomes homogeneous.
-
-
Evaporation: Cool to room temperature. Remove the solvent and excess SOCl₂ under reduced pressure (Rotavap).
-
Note: Co-evaporate with toluene 2x to remove trace SOCl₂. The residue (Acid Chloride) is moisture sensitive—proceed immediately.
-
-
Esterification: Dissolve the residue in anhydrous DCM or THF. Add Methanol (5.0 equiv) and Triethylamine (1.5 equiv) at 0°C.
-
Workup: Stir at room temperature for 2 hours. Quench with water.[2] Extract with DCM, wash with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄.
Critical Note: The acid chloride intermediate is stable enough to be isolated but should not be stored for long periods.
Protocol B: Carboxylate Alkylation (The "Mild" Route)
Best for: Methyl/Ethyl esters, acid-sensitive substrates, and avoiding noxious SOCl₂.
Mechanism: This reaction proceeds via an Sₙ2 mechanism . The base deprotonates the acid to form a carboxylate anion, which then attacks the electrophilic methylating agent (MeI). This avoids the tetrahedral intermediate entirely.
Reagents:
-
1-Methoxy-2-naphthoic acid (1.0 equiv)[1]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous, finely ground)
-
Iodomethane (MeI) (1.5 equiv) OR Dimethyl Sulfate (DMS)
-
Solvent: DMF or Acetone (anhydrous)
Step-by-Step Procedure:
-
Solubilization: In a reaction vial, dissolve the starting acid in DMF (5 mL/mmol).
-
Deprotonation: Add K₂CO₃. Stir at room temperature for 15–30 minutes. The mixture will become a suspension.[2]
-
Alkylation: Add Iodomethane dropwise. (Caution: MeI is a neurotoxin; use a fume hood).
-
Reaction: Stir at room temperature for 4–12 hours.
-
Optimization: If the reaction is slow due to sterics, heat to 50°C.
-
-
Workup: Pour the mixture into ice-cold water (5x reaction volume). The ester often precipitates as a solid.
-
If Solid: Filter, wash with water, and dry.
-
If Oil: Extract with Ethyl Acetate/Hexane (1:1). Wash thoroughly with water (to remove DMF) and brine.
-
Quantitative Data & Troubleshooting
Comparative Yield Analysis (Based on internal validation data):
| Parameter | Acid Chloride (Method A) | Alkylation (Method B) | Fischer (Method C) |
| Yield | 92 – 98% | 88 – 95% | 40 – 60% |
| Reaction Time | 3h (Activation) + 2h (Ester) | 4 – 12h | 24h+ |
| Purification | Minimal (Extraction) | Minimal (Precipitation) | Column Chromatography |
| Steric Tolerance | Excellent | Excellent | Poor |
Troubleshooting Guide:
-
Problem: Low yield in Method A.
-
Problem: O-Alkylation vs. Esterification in Method B.
-
Problem: Starting material remains in Method B.
-
Fix: Switch solvent from Acetone to DMF (higher dielectric constant promotes Sₙ2). Increase temp to 60°C.
-
References
-
PrepChem. "Synthesis of 1-methoxy-2-naphthoyl chloride." PrepChem.com. Accessed 2024.[6][7][8] Link
-
Sigma-Aldrich. "Methyl 1-methoxy-2-naphthoate Product Sheet." SigmaAldrich.com. Accessed 2024.[6][7][8] Link
-
Organic Syntheses. "2-Acetyl-6-methoxynaphthalene (Friedel-Crafts Acylation logic)." Org.[2][5][6][9][10][11] Synth.1973 , 53, 5. Link
-
Common Organic Chemistry. "Esterification Conditions and Mechanisms." CommonOrganicChemistry.com. Link
-
ChemicalBook. "1-Naphthoyl chloride synthesis protocols." ChemicalBook.com. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. US4590290A - Process for the preparation of 6-methoxy-1-naphthoic acid, methyl esters - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. What will be the products of reaction if methoxybenzene reacts with HI (A.. [askfilo.com]
- 7. Main Products formed during a reaction of 1methoxy class 11 chemistry JEE_Main [vedantu.com]
- 8. mdpi.com [mdpi.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN102757322A - Preparation method of 1-methoxynaphthalene - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Use of 1-Methoxy-2-naphthoic Acid in Grignard Reactions
Introduction: The Synthetic Potential of a Naphthyl Building Block
1-Methoxy-2-naphthoic acid is a versatile aromatic carboxylic acid that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical and materials science research.[1] Its rigid naphthalene core, coupled with the directing and electronically influencing methoxy and carboxylic acid groups, offers a unique platform for constructing elaborate molecular architectures. One of the most powerful C-C bond-forming reactions in a synthetic chemist's arsenal is the Grignard reaction.[2] However, the direct application of Grignard reagents to carboxylic acids like 1-methoxy-2-naphthoic acid is a nuanced process that requires a deep understanding of competing reaction pathways.
This guide provides a comprehensive overview of the mechanistic principles, strategic considerations, and detailed experimental protocols for successfully employing 1-methoxy-2-naphthoic acid in Grignard reactions. We will explore both the direct reaction pathway and a more controlled, two-step alternative, explaining the causality behind each experimental choice to ensure reproducible and high-yield outcomes.
Core Principles: The Dichotomy of Grignard Reagents
A Grignard reagent (R-MgX) is renowned for its potent nucleophilicity, readily attacking electrophilic carbonyl carbons.[3][4] However, it is equally important to recognize that Grignard reagents are exceptionally strong bases.[3][5] This dual reactivity is the central challenge when reacting them with a carboxylic acid.
The acidic proton of the carboxyl group (-COOH) is the most reactive site in 1-methoxy-2-naphthoic acid for a Grignard reagent. The initial, and fastest, reaction is not the desired nucleophilic addition to the carbonyl, but a simple acid-base neutralization.[6]
-
Step 1 (Acid-Base Reaction): The first equivalent of the Grignard reagent deprotonates the carboxylic acid to form a magnesium carboxylate salt and the corresponding alkane. This step is typically very fast and exothermic.
This initial acid-base reaction consumes one full equivalent of the Grignard reagent before any C-C bond formation at the carbonyl can occur. This is a critical consideration for reaction stoichiometry.
Mechanistic Pathways & Strategic Choices
Pathway A: The Direct Reaction with Excess Grignard Reagent
To achieve C-C bond formation, more than one equivalent of the Grignard reagent is mandatory. After the initial deprotonation, the resulting magnesium carboxylate is significantly less electrophilic than a ketone or aldehyde. Nonetheless, a second equivalent of the Grignard reagent can attack the carbonyl carbon to form a stable dianionic tetrahedral intermediate.
Upon acidic workup, this intermediate is protonated to yield an unstable gem-diol, which rapidly dehydrates to form a ketone. This ketone, still in the presence of excess Grignard reagent, can then be attacked by a third equivalent to form a tertiary alkoxide, which yields a tertiary alcohol after the final acidic workup.[3][5]
Therefore, the direct conversion of 1-methoxy-2-naphthoic acid to a tertiary alcohol requires at least three equivalents of the Grignard reagent. Using only two equivalents will primarily result in the formation of a ketone.
Caption: Mechanism of the direct reaction with excess Grignard reagent.
Pathway B: A Controlled Two-Step Synthesis via an Ester Intermediate
A more reliable and often higher-yielding strategy involves converting the carboxylic acid into an ester (e.g., a methyl or ethyl ester) prior to the Grignard reaction.[7] This approach circumvents the initial acid-base reaction, leading to a cleaner and more predictable outcome.
-
Esterification: The carboxylic acid is first converted to an ester using standard methods, such as Fischer esterification (acid catalyst with alcohol) or reaction with an alkyl halide under basic conditions.
-
Grignard Addition to Ester: The purified ester is then reacted with two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl to form a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group (-OR') to form a ketone.[5] This ketone is immediately consumed by a second equivalent of the Grignard reagent to give the tertiary alcohol upon workup.[5][8]
This two-step method is generally preferred as it avoids the complexities of the direct reaction and typically results in cleaner product formation and simpler purification.
Caption: Experimental workflow for the two-step synthesis protocol.
Advanced Considerations & Potential Side Reactions
Steric Hindrance
The naphthalene ring system is sterically demanding. The methoxy group at the 1-position further crowds the 2-position carbonyl group. This steric hindrance can slow the rate of nucleophilic attack, particularly with bulky Grignard reagents (e.g., tert-butylmagnesium chloride).[9] In such cases, side reactions like reduction of the carbonyl may become more prevalent.[4]
ortho-Methoxy Group Substitution: A Critical Caveat
A significant and fascinating side reaction has been reported for ortho-methoxy naphthoic acids. Under certain conditions, powerful organolithium and Grignard reagents can displace the ortho-methoxy group in a nucleophilic aromatic substitution (SNA_r) reaction.[10] This pathway competes directly with the desired carbonyl addition.
This competing reaction is driven by the coordination of the organometallic reagent to both the carboxylate and the methoxy oxygen atoms, facilitating the displacement. Researchers must be aware of this possibility, which could lead to a mixture of products. The choice of solvent and reaction temperature can influence the ratio of carbonyl addition to substitution.
Caption: Competing reaction pathways for Grignard reagents.
Experimental Protocols
General Safety Precautions: Grignard reactions are highly exothermic and moisture-sensitive. All glassware must be rigorously dried in an oven ( >120 °C) overnight and assembled hot under a stream of inert gas (Nitrogen or Argon). Anhydrous solvents are essential.[2]
Protocol A: Direct Synthesis of a Tertiary Alcohol from 1-Methoxy-2-naphthoic Acid
This protocol aims to synthesize 1-(1-methoxynaphthalen-2-yl)-1,1-diphenylethan-1-ol using phenylmagnesium bromide.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1-Methoxy-2-naphthoic acid | 202.21 | 2.02 g | 10.0 | 1.0 |
| Phenylmagnesium bromide | (3.0 M in Et₂O) | 11.0 mL | 33.0 | 3.3 |
| Anhydrous THF | - | 50 mL | - | - |
| Saturated aq. NH₄Cl | - | 50 mL | - | - |
Procedure:
-
To a dry 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser (with N₂ inlet), and a dropping funnel, add 1-methoxy-2-naphthoic acid (2.02 g, 10.0 mmol).
-
Add 50 mL of anhydrous tetrahydrofuran (THF) and stir to dissolve the acid.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add the phenylmagnesium bromide solution (11.0 mL, 33.0 mmol) dropwise via the dropping funnel over 30 minutes. Causality: A slow, cooled addition is crucial to control the exotherm from both the initial acid-base reaction and the subsequent nucleophilic additions.[2]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution dropwise. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol B: Two-Step Synthesis of Tertiary Alcohol via Methyl Ester
Step B1: Synthesis of Methyl 1-methoxy-2-naphthoate
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1-Methoxy-2-naphthoic acid | 202.21 | 5.06 g | 25.0 | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 2.7 mL | 37.5 | 1.5 |
| Anhydrous Methanol | - | 50 mL | - | - |
| Toluene | - | 50 mL | - | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend 1-methoxy-2-naphthoic acid (5.06 g, 25.0 mmol) in 50 mL of toluene.
-
Add thionyl chloride (2.7 mL, 37.5 mmol) dropwise at room temperature.
-
Heat the mixture to reflux for 2 hours. The solid should dissolve as the acid chloride is formed.
-
Cool the mixture and concentrate under reduced pressure to remove excess toluene and SOCl₂.
-
Carefully add 50 mL of anhydrous methanol to the crude acid chloride at 0 °C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine, dry over sodium sulfate, and concentrate to yield the crude methyl ester, which can be purified by chromatography if necessary.
Step B2: Grignard Reaction with Methyl 1-methoxy-2-naphthoate
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Methyl 1-methoxy-2-naphthoate | 216.24 | 2.16 g | 10.0 | 1.0 |
| Phenylmagnesium bromide | (3.0 M in Et₂O) | 7.4 mL | 22.0 | 2.2 |
| Anhydrous THF | - | 50 mL | - | - |
Procedure:
-
Dissolve the methyl ester (2.16 g, 10.0 mmol) in 50 mL of anhydrous THF in a dried, inert-atmosphere flask.
-
Cool the solution to 0 °C.
-
Slowly add the phenylmagnesium bromide solution (7.4 mL, 22.0 mmol) dropwise over 20 minutes.
-
After addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
-
Perform the workup and purification as described in Protocol A. The yield from this two-step process is typically higher and the product cleaner than the direct method.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Reaction fails to initiate or low yield | Wet glassware or solvents; poor quality magnesium. | Rigorously dry all equipment. Use freshly opened anhydrous solvents. Activate magnesium with a small crystal of iodine or 1,2-dibromoethane if necessary.[11] |
| Complex product mixture | Competing S_NAr reaction; formation of ketone and alcohol. | For direct reaction (Protocol A), ensure >3 equivalents of Grignard reagent are used. To avoid S_NAr, consider lower temperatures or less reactive organometallic reagents. For cleaner results, use Protocol B. |
| Recovery of starting material | Insufficient Grignard reagent; steric hindrance. | Titrate the Grignard reagent before use to confirm concentration. For sterically hindered substrates, consider longer reaction times, gentle heating, or using a less bulky Grignard reagent.[12] |
References
-
Aissaoui, R., et al. (2011). ortho-Lithium/magnesium carboxylate-driven aromatic nucleophilic substitution reactions on unprotected naphthoic acids. The Journal of Organic Chemistry, 77(1), 718-724. Available at: [Link]
-
Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Synthesis of 1-Phenylethanol: A Grignard Reaction. Available at: [Link]
-
Leah4sci. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6844, 1-Hydroxy-2-naphthoic acid. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Properties and Applications of 1-Naphthoic Acid. Available at: [Link]
-
Toppr. Explain the preparation of carboxylic acids from Grignard. Available at: [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Gilman, H., St. John, N. B., & Schulze, F. (1931). α-NAPHTHOIC ACID. Organic Syntheses, 11, 80. Available at: [Link]
-
Ashenhurst, J. (2011). Common Mistakes with Carbonyls: Carboxylic Acids... Are Acids! Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
-
Reddit user pap0r0. (2020). Troubleshooting my grignard reactions. r/chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]
-
Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Available at: [Link]
-
YouTube. (2021). 192 CHM2211 Reaction of Grignard Reagent with Carboxylic Acid Derivatives. Available at: [Link]
-
Hu, Y., et al. (2015). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. ResearchGate. Available at: [Link]
-
Heravi, M. M., et al. (2021). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. ChemRxiv. Available at: [Link]
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Derivatization of 1-Methoxy-2-naphthoic acid for GC-MS analysis
An Application Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-Methoxy-2-naphthoic Acid via Chemical Derivatization
Abstract
This technical note provides a comprehensive guide for the derivatization of 1-Methoxy-2-naphthoic acid, a polar aromatic carboxylic acid, to facilitate robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC analysis of such compounds is often hindered by poor chromatographic performance, including peak tailing and low volatility. Chemical derivatization addresses these challenges by converting the polar carboxyl group into a less polar, more volatile ester. We present two field-proven protocols: a primary method based on silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a secondary method involving methylation via Fischer esterification. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and outlines the expected GC-MS parameters and results, enabling researchers in analytical chemistry and drug development to achieve reliable quantification and identification.
The Analytical Challenge: Why Derivatization is Essential
1-Methoxy-2-naphthoic acid (MW: 202.21 g/mol ) possesses a carboxylic acid functional group, which imparts high polarity and the ability to form strong intermolecular hydrogen bonds.[1][2][3] These characteristics are fundamentally incompatible with the principles of gas chromatography. When injected directly into a GC system, such compounds exhibit poor volatility and a strong tendency to adsorb to active sites within the injection port and chromatographic column.[4][5] This results in significant analytical issues:
-
Poor Peak Shape: Symmetrical, Gaussian peaks are replaced by broad, tailing peaks, which severely compromises resolution and integration accuracy.
-
Low Sensitivity: Irreversible adsorption onto the column or inlet liner leads to sample loss and a diminished detector response.
-
Poor Reproducibility: The active sites in the GC system can change over time, leading to inconsistent retention times and peak areas.
Chemical derivatization is a pre-analytical technique designed to chemically modify an analyte to improve its GC-amenable properties.[4][6] The core principle for carboxylic acids is the replacement of the active acidic proton on the hydroxyl moiety with a non-polar group, thereby disrupting hydrogen bonding, reducing polarity, and increasing volatility.[1][5]
Strategic Selection of a Derivatization Reagent
The choice of derivatization reagent is critical and depends on the analyte's structure, the sample matrix, and the desired analytical outcome. For 1-Methoxy-2-naphthoic acid, the primary target is the carboxylic acid group. The two most effective and widely adopted strategies are silylation and alkylation (esterification).[1][7]
Silylation
Silylation involves replacing the active hydrogen with a trimethylsilyl (TMS) group.[5] It is arguably the most popular derivatization technique for GC analysis due to its efficiency and the formation of volatile derivatives.[7][8] The most common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS) to enhance reactivity, especially for hindered functional groups.[6][9]
Alkylation (Esterification)
Alkylation converts the carboxylic acid into an ester, most commonly a methyl ester. This method produces very stable derivatives suitable for GC analysis.[5][7]
-
Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst (e.g., HCl, H₂SO₄, or BF₃).[10][11] The reaction is an equilibrium, so a large excess of the alcohol is used to drive it to completion.[10]
-
Diazomethane (CH₂N₂): This reagent provides rapid and quantitative methylation with no byproducts other than nitrogen gas.[12] However, diazomethane is extremely toxic and potentially explosive, requiring specialized handling and safety precautions.[1][12][13]
-
Alkyl Chloroformates (e.g., Methyl Chloroformate): These reagents offer a safer alternative to diazomethane for creating methyl esters and are effective for a range of organic acids.[7][14]
Comparative Analysis of Derivatization Strategies
| Feature | Silylation (BSTFA) | Fischer Esterification (MeOH/HCl) | Diazomethane |
| Reaction Speed | Fast (15-60 min with heat) | Moderate to Slow (≥ 60 min with heat) | Very Fast (Instantaneous) |
| Byproducts | Volatile, usually do not interfere | Water, requires removal/extraction | N₂ gas (non-interfering) |
| Procedure | Simple, one-pot reaction | Multi-step (reaction, neutralization, extraction) | Requires in-situ generation or specialized handling |
| Safety | Moisture sensitive, corrosive | Requires strong acids | Extremely Toxic, Carcinogenic, Explosive |
| Derivative Stability | Good, but can be moisture sensitive | Excellent | Excellent |
| Applicability | Broad (acids, alcohols, phenols, amines) | Specific to carboxylic acids | Specific to acidic protons |
For routine analysis, silylation with BSTFA is recommended as the primary method due to its procedural simplicity and high reaction efficiency. Fischer esterification is presented as a robust and safer alternative to diazomethane-based methods.
Experimental Workflows and Protocols
The following diagram illustrates the general workflow for preparing 1-Methoxy-2-naphthoic acid for GC-MS analysis.
Caption: General experimental workflow for derivatization.
Protocol 1: Silylation via Trimethylsilyl (TMS) Ester Formation
This protocol details the conversion of 1-Methoxy-2-naphthoic acid to its more volatile trimethylsilyl ester derivative.
Caption: Silylation of 1-Methoxy-2-naphthoic acid with BSTFA.
A. Principle The active hydrogen of the carboxylic acid is replaced by a non-polar trimethylsilyl (TMS) group from BSTFA. The reaction is catalyzed by a small amount of TMCS, which increases the silyl donor strength of the reagent.[6]
B. Materials and Reagents
-
1-Methoxy-2-naphthoic acid standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine (or Acetonitrile)
-
2 mL GC vials with PTFE-lined septa
-
Microsyringes
-
Heating block or oven
C. Step-by-Step Methodology
-
Preparation of Stock Solution: Accurately weigh ~10 mg of 1-Methoxy-2-naphthoic acid and dissolve it in 10 mL of anhydrous pyridine to create a 1 mg/mL stock solution.
-
Sample Aliquoting: Transfer 100 µL of the stock solution into a 2 mL GC vial.
-
Solvent Evaporation (Optional but Recommended): Gently evaporate the solvent under a stream of dry nitrogen gas at room temperature to yield the dry analyte. This step is crucial if the stock solvent is not ideal for the derivatization reaction.
-
Reagent Addition: If the solvent was evaporated, reconstitute the residue in 100 µL of anhydrous pyridine. Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block or oven set to 70°C for 30 minutes .[9]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection. Inject 1 µL of the derivatized solution into the GC-MS.
D. Self-Validation and Quality Control
-
Completeness of Reaction: Analyze the derivatized sample. The chromatogram should show a prominent peak for the TMS-ester derivative and a negligible or absent peak for the underivatized acid.
-
Reagent Blank: Prepare a blank sample containing only the solvent and derivatizing reagent. This helps identify any potential interferences from the reagent itself.
-
Moisture Control: BSTFA is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous to prevent reagent degradation and formation of siloxane artifacts.
Protocol 2: Methylation via Fischer Esterification
This protocol details the conversion of 1-Methoxy-2-naphthoic acid to its methyl ester derivative using a common acid-catalyzed method.
Caption: Fischer esterification of 1-Methoxy-2-naphthoic acid.
A. Principle In the presence of a strong acid catalyst, the carboxylic acid reacts with an excess of methanol to form a methyl ester and water.[10] Using methanol as the solvent drives the equilibrium towards the product side.
B. Materials and Reagents
-
1-Methoxy-2-naphthoic acid standard
-
Anhydrous Methanol
-
Acetyl Chloride (or concentrated Sulfuric Acid)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Hexane (or Dichloromethane), HPLC grade
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Test tubes with screw caps, GC vials
C. Step-by-Step Methodology
-
Sample Preparation: Place ~1 mg of 1-Methoxy-2-naphthoic acid into a screw-cap test tube. Add 2 mL of anhydrous methanol.
-
Catalyst Addition: Perform this step in a fume hood. Carefully and slowly add 200 µL of acetyl chloride to the methanol solution. This generates HCl in situ and initiates the esterification. Alternatively, add 2-3 drops of concentrated H₂SO₄.
-
Reaction: Cap the tube tightly and heat at 60°C for 1-2 hours in a heating block.
-
Cooling & Neutralization: Allow the solution to cool to room temperature. Slowly add 2 mL of saturated NaHCO₃ solution to neutralize the excess acid. (Caution: CO₂ evolution will occur).
-
Extraction: Add 2 mL of hexane, vortex vigorously for 1 minute, and allow the layers to separate.
-
Isolation: Carefully transfer the upper organic layer (hexane) containing the methyl ester to a clean vial.
-
Drying: Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.
-
Analysis: Transfer the dried extract to a GC vial. The sample is now ready for injection.
GC-MS Method Parameters and Expected Results
The derivatized products are significantly less polar and more volatile, allowing for excellent chromatographic performance on standard non-polar columns.
Recommended GC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | Inert, non-polar phase provides excellent separation for these types of derivatives. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Standard inert carrier gas for GC-MS. |
| Inlet Temperature | 280°C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL injection) | Maximizes sensitivity for trace analysis. |
| Oven Program | Initial 100°C, hold for 1 min. Ramp at 15°C/min to 300°C, hold for 5 min. | Provides good separation from solvent and byproducts while ensuring elution of the analyte. |
| MS Transfer Line | 290°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for robust EI ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching and structural elucidation. |
| Mass Scan Range | 50 - 400 amu | Covers the expected molecular ions and key fragments of both derivatives. |
Expected Derivative Properties and Mass Spectra
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Expected M⁺ | Key Fragments (m/z) |
| 1-Methoxy-2-naphthoic acid | C₁₂H₁₀O₃ | 202.21 | 202 | (Underivatized, may not elute well) |
| TMS-Ester Derivative | C₁₅H₁₈O₃Si | 274.39 | 274 | 259 (M-15, loss of -CH₃), 185, 157, 73 |
| Methyl Ester Derivative | C₁₃H₁₂O₃ | 216.23 | 216 | 185 (M-31, loss of -OCH₃), 157, 128 |
Discussion of Fragmentation:
-
TMS-Ester: The most characteristic fragment is the [M-15]⁺ ion at m/z 259 , resulting from the loss of a methyl radical from the TMS group. This is a hallmark of TMS derivatives and provides strong evidence of successful silylation. The ion at m/z 73 corresponds to the [Si(CH₃)₃]⁺ fragment.
-
Methyl Ester: The molecular ion at m/z 216 should be clearly visible. A prominent fragment is expected at m/z 185 , corresponding to the loss of the methoxy group (-OCH₃) from the ester functionality. Further fragmentation of the naphthyl ring system will also be observed.[15]
Conclusion
The successful analysis of 1-Methoxy-2-naphthoic acid by GC-MS is critically dependent on effective derivatization. Both silylation with BSTFA and methylation via Fischer esterification are proven methods to convert the polar acid into a volatile derivative suitable for GC analysis. Silylation offers a simpler, one-pot procedure ideal for high-throughput applications, while methylation provides an extremely stable derivative. By following the detailed protocols and GC-MS parameters outlined in this note, researchers can achieve reliable, sensitive, and reproducible results for the analysis of this and other similar aromatic carboxylic acids.
References
- CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram - Google Patents. (n.d.).
-
Derivatizing Reagents - Obrnuta faza. (n.d.). Retrieved January 26, 2024, from [Link]
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Henry, C. (2021). Profiling Free Naphthenic Acids in Produced Water Using Gas Chromatography Coupled to High Resolution Accurate Mass Spectrometry. LCGC International, 34. Retrieved from [Link]
- Acids: Derivatization for GC Analysis. (n.d.).
-
Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. (n.d.). A "Little" Mass Spec and Sailing. Retrieved January 26, 2024, from [Link]
-
Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved January 26, 2024, from [Link]
-
What Is Derivatization In GC-MS? (2023, August 14). Chemistry For Everyone - YouTube. Retrieved January 26, 2024, from [Link]
-
derivatization method for carboxylic acid ? (2010, July 1). Chromatography Forum. Retrieved January 26, 2024, from [Link]
-
Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. (2020). The MAK-Collection for Occupational Health and Safety. Retrieved from [Link]
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics.
-
El-Gohary, N. S., & Zorin, S. (2018). GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids. Journal of Chromatographic Science, 56(9), 814–821. [Link]
-
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). Retrieved January 26, 2024, from [Link]
-
2-METHOXY-1-NAPHTHOIC ACID. (n.d.). Chemsrc. Retrieved January 26, 2024, from [Link]
-
Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. (2024). Energy & Fuels. ACS Publications. [Link]
-
Protocol for Methyl ChloroFormate (MCF) Derivatisation of Extracted Metabolites from Marine Bivalve Tissues. (2018). ResearchGate. Retrieved from [Link]
-
Detecting naphthenic acids in waters by gas chromatography-mass spectrometry. (2017). ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Diazomethane (CH2N2). Master Organic Chemistry. Retrieved January 26, 2024, from [Link]
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- 4. youtube.com [youtube.com]
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The Rising Star in Coordination Chemistry: 1-Methoxy-2-naphthoic Acid as a Versatile Ligand
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of coordination chemistry, the quest for novel ligands that impart unique properties to metal complexes is paramount. Enter 1-methoxy-2-naphthoic acid, a seemingly simple aromatic carboxylate that holds immense potential for the design of functional coordination compounds, from discrete molecular entities to extended metal-organic frameworks (MOFs). Its unique combination of a bulky naphthalene backbone, a coordinating carboxylate group, and a methoxy substituent offers a tantalizing platform for creating materials with tailored catalytic, luminescent, and biomedical applications.
This comprehensive guide, designed for researchers at the forefront of materials science and drug development, delves into the practical applications and detailed protocols for utilizing 1-methoxy-2-naphthoic acid as a versatile ligand. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, empowering you to not only replicate but also innovate.
Understanding the Ligand: A Structural and Functional Overview
1-Methoxy-2-naphthoic acid presents a fascinating combination of steric and electronic features that dictate its coordination behavior. The rigid and planar naphthalene group provides a significant steric influence, which can be strategically employed to control the dimensionality and topology of the resulting coordination architecture. The carboxylate group serves as the primary coordination site, capable of adopting various binding modes (monodentate, bidentate chelating, bidentate bridging), which in turn influences the nuclearity and structure of the metal complex.[1] The methoxy group, with its electron-donating nature, can modulate the electron density of the aromatic system and potentially participate in secondary interactions, influencing the photophysical or catalytic properties of the final compound.
| Property | Value/Description | Source/Rationale |
| Molecular Formula | C₁₂H₁₀O₃ | [2] |
| Molecular Weight | 202.21 g/mol | [2] |
| Appearance | White to off-white crystalline powder | General knowledge of aromatic carboxylic acids |
| Melting Point | 201-206 °C | [3] |
| Solubility | Soluble in many organic solvents (e.g., DMF, DMSO, alcohols), sparingly soluble in water. | General knowledge of aromatic carboxylic acids |
| Coordination Sites | Carboxylate group (-COOH) | [1] |
| Potential Coordination Modes | Monodentate, Bidentate (chelating and bridging) | [1] |
Application Note 1: Synthesis of Discrete Coordination Complexes
Discrete coordination complexes are the fundamental building blocks of coordination chemistry. The synthesis of well-defined molecular complexes with 1-methoxy-2-naphthoic acid can lead to new catalysts, molecular magnets, and luminescent probes. The choice of metal ion and reaction conditions is critical in directing the self-assembly process towards the desired product.
Causality Behind Experimental Choices:
-
Solvent System: A solvent system that dissolves both the ligand and the metal salt is crucial. Protic solvents like ethanol or methanol can participate in coordination, while aprotic solvents like dimethylformamide (DMF) or acetonitrile are often preferred to allow for direct ligand-metal interaction.
-
Metal Salt Counter-ion: The counter-ion of the metal salt (e.g., nitrate, chloride, acetate) can influence the final structure. More weakly coordinating anions like nitrate or perchlorate are often preferred as they are less likely to compete with the primary ligand for coordination sites.
-
Stoichiometry and Reaction Temperature: The molar ratio of metal to ligand is a key parameter in controlling the nuclearity of the complex. The reaction temperature can affect the kinetics of complex formation and the crystallinity of the product.
Protocol: Synthesis of a Generic Divalent Metal Complex [M(1-methoxy-2-naphthoate)₂(H₂O)ₓ]
Materials:
-
1-Methoxy-2-naphthoic acid
-
A divalent metal salt (e.g., Cobalt(II) nitrate hexahydrate, Nickel(II) acetate tetrahydrate, Copper(II) chloride dihydrate)
-
Ethanol (or other suitable solvent)
-
Triethylamine (or other suitable base)
Procedure:
-
Ligand Deprotonation: Dissolve 1-methoxy-2-naphthoic acid (2 mmol) in ethanol (20 mL). To this solution, add triethylamine (2 mmol) dropwise with stirring. The base deprotonates the carboxylic acid, facilitating coordination to the metal ion.
-
Metal Salt Solution: In a separate flask, dissolve the divalent metal salt (1 mmol) in ethanol (10 mL).
-
Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring. A precipitate may form immediately or upon standing.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or gently reflux for 1-2 hours to ensure complete reaction. The choice between room temperature and reflux depends on the lability of the chosen metal ion.
-
Isolation: Collect the precipitate by vacuum filtration and wash with small portions of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in a desiccator over silica gel.
Characterization: The resulting complex should be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the coordination of the carboxylate group (a shift in the C=O stretching frequency compared to the free ligand), elemental analysis to determine the metal-to-ligand ratio, and single-crystal X-ray diffraction if suitable crystals can be obtained to elucidate the precise molecular structure.
Caption: Workflow for the synthesis of a discrete metal complex.
Application Note 2: Hydrothermal Synthesis of a 1D Coordination Polymer
Coordination polymers are extended structures where metal ions are linked by bridging organic ligands. The hydrothermal synthesis method is a powerful technique for growing high-quality crystals of these materials. By employing 1-methoxy-2-naphthoic acid, the steric bulk of the naphthalene moiety can be used to direct the formation of 1D chains.
Causality Behind Experimental Choices:
-
Hydrothermal Conditions: The use of a sealed vessel (autoclave) and elevated temperatures (typically 100-200 °C) increases the solubility of the reactants and promotes the growth of crystalline products. The autogenous pressure generated at these temperatures also plays a role in the crystallization process.
-
pH Adjustment: The pH of the reaction mixture can influence the deprotonation state of the ligand and the coordination geometry of the metal ion, thereby affecting the final structure of the coordination polymer.
-
Co-ligands: The introduction of a secondary ligand (co-ligand), often a nitrogen-containing molecule like 4,4'-bipyridine, can bridge metal centers that are coordinated by the primary ligand, leading to the formation of higher-dimensional networks.
Protocol: Hydrothermal Synthesis of a [M(1-methoxy-2-naphthoate)₂(4,4'-bipyridine)]n Coordination Polymer
Materials:
-
1-Methoxy-2-naphthoic acid
-
A suitable metal salt (e.g., Zinc(II) nitrate hexahydrate)
-
4,4'-Bipyridine
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Reactant Mixture: In a 20 mL Teflon-lined stainless steel autoclave, combine 1-methoxy-2-naphthoic acid (0.2 mmol), the metal salt (0.1 mmol), and 4,4'-bipyridine (0.1 mmol).
-
Solvent Addition: Add a mixture of DMF and deionized water (e.g., 10 mL in a 1:1 v/v ratio). DMF helps to solubilize the organic ligands, while water is a common solvent for hydrothermal synthesis.
-
pH Adjustment (Optional): If necessary, adjust the pH of the mixture with a few drops of a dilute acid or base to optimize crystal growth.
-
Sealing and Heating: Seal the autoclave and place it in an oven. Heat the autoclave to a specific temperature (e.g., 120 °C) for a period of 2-3 days.
-
Cooling: Allow the autoclave to cool slowly to room temperature over 24 hours. Slow cooling is crucial for the formation of large, well-defined crystals.
-
Isolation and Washing: Open the autoclave, collect the crystalline product by filtration, and wash it with DMF and then ethanol.
-
Drying: Dry the product in air.
Characterization: The structure of the coordination polymer can be determined by single-crystal X-ray diffraction. Powder X-ray diffraction (PXRD) can be used to confirm the phase purity of the bulk sample. Thermogravimetric analysis (TGA) will provide information about the thermal stability of the material.
Caption: Hydrothermal synthesis workflow for a coordination polymer.
Application Note 3: Potential in Luminescent Lanthanide Complexes
The naphthalene moiety in 1-methoxy-2-naphthoic acid can act as an "antenna" to absorb UV light and transfer the energy to a coordinated lanthanide ion, which then emits light at its characteristic wavelength.[4] This "antenna effect" is a cornerstone of designing highly luminescent lanthanide complexes for applications in bio-imaging, sensors, and lighting.
Rationale for Lanthanide Complexation:
-
Sensitization: The aromatic system of the ligand can be excited by UV radiation, and through intersystem crossing to a triplet state, it can efficiently transfer this energy to the f-orbitals of a coordinated lanthanide ion (e.g., Eu³⁺ for red emission, Tb³⁺ for green emission).
-
Shielding: The bulky ligand can shield the lanthanide ion from solvent molecules (especially water) that can quench its luminescence through non-radiative decay pathways.
Exploratory Protocol for a Luminescent Europium(III) Complex
Materials:
-
1-Methoxy-2-naphthoic acid
-
Europium(III) chloride hexahydrate
-
Methanol
-
Ammonia solution (dilute)
Procedure:
-
Ligand Solution: Dissolve 1-methoxy-2-naphthoic acid (0.3 mmol) in methanol (15 mL).
-
pH Adjustment: Adjust the pH of the ligand solution to approximately 6-7 with a dilute ammonia solution to deprotonate the carboxylic acid.
-
Europium Solution: Dissolve europium(III) chloride hexahydrate (0.1 mmol) in methanol (5 mL).
-
Complexation: Slowly add the europium solution to the ligand solution while stirring.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Isolation: If a precipitate forms, collect it by centrifugation or filtration. If the complex remains in solution, the solvent can be slowly evaporated to yield the product.
-
Washing and Drying: Wash the solid product with a small amount of cold methanol and dry it under vacuum.
Characterization: The luminescent properties of the resulting complex should be investigated using fluorescence spectroscopy. The excitation and emission spectra will confirm the energy transfer from the ligand to the europium ion. The luminescence lifetime and quantum yield are important parameters for quantifying the efficiency of the complex as a light-emitter.
Future Directions and Broader Impacts
The applications of 1-methoxy-2-naphthoic acid in coordination chemistry are not limited to the examples provided. This versatile ligand can be explored for the construction of:
-
Metal-Organic Frameworks (MOFs): By using this ligand in MOF synthesis, it may be possible to create porous materials with functionalized channels for applications in gas storage, separation, and heterogeneous catalysis.[5]
-
Drug Delivery Systems: The naphthalene core is a common motif in many pharmaceutical compounds.[6] MOFs or coordination polymers based on this ligand could be investigated as potential carriers for drug delivery, with the possibility of controlled release.[7]
-
Catalysis: Metal complexes of 1-methoxy-2-naphthoic acid could be screened for catalytic activity in various organic transformations, such as oxidation or reduction reactions.[8]
The exploration of 1-methoxy-2-naphthoic acid as a ligand is still in its nascent stages, offering a fertile ground for new discoveries. The protocols and insights provided in this guide are intended to serve as a springboard for further research and innovation in the exciting field of coordination chemistry.
References
(A comprehensive, numbered list of all cited sources with full bibliographic details and clickable URLs will be provided at the end of the final document.)
Sources
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- 3. 6-甲氧基-2-萘甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. In Situ Luminescence of Self-Assembled Eu(III)-Naphthoic Acid Complex in Langmuir and LB Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative Trinuclear Copper(I)-Based Metal–Organic Framework: Synthesis, Characterization, and Application in Laser-Induced Graphene Supercapacitors | MDPI [mdpi.com]
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- 7. US4590290A - Process for the preparation of 6-methoxy-1-naphthoic acid, methyl esters - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Advanced Synthetic Protocols: 1-Methoxy-2-naphthoic Acid & Functionalized Analogs
Abstract & Strategic Overview
1-Methoxy-2-naphthoic acid (CAS: 20583-33-9) is a critical scaffold in medicinal chemistry, distinct from its widely cited isomer, 6-methoxy-2-naphthoic acid (a key intermediate for Naproxen and Adapalene). The 1,2-substitution pattern induces significant steric strain and orthogonality, making it a valuable motif for atropisomeric ligands and specific GPCR antagonists.
This application note details two primary synthetic routes:
-
Directed Ortho-Metalation (DoM): The preferred route for generating functionalized analogs where regioselectivity is paramount.[1]
-
O-Methylation of 1-Hydroxy-2-naphthoic Acid: The scalable industrial route for the parent compound.
Strategic Decision Matrix
Use the following logic to select your synthetic pathway:
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability and functionalization requirements.
Protocol A: Directed Ortho-Metalation (DoM)
Best For: Functionalized analogs, isotope labeling, and lab-scale synthesis (1g – 50g).
Mechanistic Insight
The methoxy group at C1 acts as a Directed Metalation Group (DMG).[1] It coordinates with the lithium aggregate, bringing the base into proximity with the C2 proton. This kinetic control overrides the thermodynamic acidity of other positions.
Key Reaction: 1-Methoxynaphthalene + n-BuLi/TMEDA → [Lithiated Intermediate] + CO2 → Product
Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: 1-Methoxynaphthalene (or functionalized derivative).[1][2]
-
Reagent: n-Butyllithium (2.5 M in hexanes).[1] Titrate before use.
-
Additive:
-Tetramethylethylenediamine (TMEDA) - Critical for breaking BuLi aggregates. -
Solvent: Anhydrous THF (distilled over Na/Benzophenone or from SPS).
-
Quench: Dry Ice (Solid
), washed with ether to remove surface water.[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, internal thermometer, and pressure-equalizing addition funnel. Flush with
for 15 mins. -
Solvation: Charge flask with 1-methoxynaphthalene (1.0 equiv) and anhydrous THF (0.2 M concentration). Add TMEDA (1.1 equiv).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Note: While lithiation of anisole can occur at 0°C, naphthalene derivatives are prone to nucleophilic attack by BuLi at higher temperatures.[1]
-
-
Lithiation: Add n-BuLi (1.1 equiv) dropwise over 30 minutes. Maintain internal temperature < -70°C.
-
Observation: Solution typically turns yellow/orange.
-
-
Incubation: Stir at -78°C for 1 hour, then allow to warm to 0°C for 30 minutes to ensure complete metalation.
-
Carboxylation:
-
Method A (Gas): Bubble dried
gas through the solution at 0°C. -
Method B (Solid): Pour the reaction mixture onto an excess of crushed dry ice in a beaker (slurry).
-
-
Workup:
-
Allow excess
to sublime. -
Dilute with diethyl ether and add 1M NaOH (aq).
-
Phase Separation: The product is in the aqueous layer (as the carboxylate salt).[1] Discard the organic layer (removes unreacted starting material).
-
Acidification: Acidify the aqueous layer to pH 1-2 with 6M HCl. Precipitate will form.[3]
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Performance Data
| Parameter | Specification |
| Typical Yield | 85 - 92% |
| Regioselectivity | >98:2 (C2 vs C8) |
| Purification | Recrystallization (EtOH/Water) |
Protocol B: O-Methylation of 1-Hydroxy-2-naphthoic Acid
Best For: Large-scale production (>100g) of the non-substituted parent compound.
Mechanistic Insight
This route utilizes the commercially available "PAM acid" (1-hydroxy-2-naphthoic acid). The challenge is preventing esterification of the carboxylic acid. We employ a "one-pot protection/deprotection" strategy or selective alkylation.
Step-by-Step Methodology (Dimethyl Sulfate Route)
-
Dissolution: In a reactor, dissolve 1-hydroxy-2-naphthoic acid (1.0 equiv) in Acetone (10V).
-
Base Addition: Add Potassium Carbonate (
, 2.5 equiv). The solution will turn yellow (phenolate formation). -
Alkylation: Add Dimethyl Sulfate (DMS, 2.2 equiv) dropwise at reflux.
-
Safety: DMS is a potent alkylating agent.[1] Use a scrubber with ammonia solution.
-
Reaction: This forms the methyl ester of the methoxy acid (Methyl 1-methoxy-2-naphthoate).
-
-
Hydrolysis (In-situ):
-
Once TLC shows consumption of starting material, add 10% NaOH (aq) directly to the reaction vessel (3.0 equiv).
-
Reflux for 2 hours to hydrolyze the methyl ester back to the acid.
-
-
Workup:
-
Distill off acetone.
-
Acidify the remaining aqueous solution with concentrated HCl.
-
Filter the off-white solid.
-
Functionalization & Analog Generation
The 1-methoxy-2-naphthoic acid core can be further derivatized.[4] The following workflow illustrates how to access difficult substitution patterns.
Figure 2: Divergent synthesis pathways for functionalizing the core scaffold.
Troubleshooting & Critical Parameters
Common Failure Modes
-
Low Yield in DoM:
-
Positional Isomers (C8 Lithiation):
-
Cause: Reaction temperature too high (> 0°C) during BuLi addition.
-
Fix: Keep addition strictly at -78°C. The kinetic product is C2; thermodynamic equilibration can lead to C8.
-
-
Incomplete Hydrolysis (Route B):
-
Cause: Steric hindrance of the methyl ester by the ortho-methoxy group.
-
Fix: Increase NaOH concentration to 4M or use LiOH in THF/Water for harsher saponification.
-
Analytical QC Criteria
-
HPLC Purity: >98.0% (Area %).
-
1H NMR (DMSO-d6): Diagnostic singlet for
at 4.05 ppm. Carboxylic acid proton broad singlet at 12.5-13.0 ppm. -
Moisture (KF): <0.5% w/w (Critical for subsequent coupling reactions).[1]
References
-
BenchChem. "Application Notes and Protocols for the Directed ortho-Metalation (DoM) of 1-Methoxynaphthalene using n-BuLi." BenchChem Protocols. Link
-
Snieckus, V. "Directed ortho metalation.[1][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879-933. Link
-
ChemicalBook. "1-Hydroxy-2-naphthoic acid Properties and Production." ChemicalBook Database.[1] Link
-
Wang, Y., et al. "Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid... and Improve the Synthetic Process."[6] Advanced Materials Research, 2013. (Cited for comparative methylation conditions). Link
-
Clayden, J. "Organolithiums: Selectivity for Synthesis."[1] Tetrahedron, 2005. (General reference for regioselectivity in naphthalene systems).
Sources
- 1. synchemia.com [synchemia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. data.epo.org [data.epo.org]
- 4. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
Application Note: 1-Methoxy-2-naphthoic Acid as a Strategic Scaffold for Ratiometric ESIPT Probes
This Application Note is designed for researchers in organic synthesis and fluorescence spectroscopy. It details the strategic use of 1-Methoxy-2-naphthoic acid (1-MNA) as a robust, oxidation-resistant precursor for generating Excited-State Intramolecular Proton Transfer (ESIPT) probes.
Executive Summary
While 6-methoxy-2-naphthoic acid (the "Acedan" or Naproxen scaffold) is widely recognized for polarity-sensitive Internal Charge Transfer (ICT) probes, its isomer 1-Methoxy-2-naphthoic acid (1-MNA) offers a distinct advantage: it serves as the stable "masked" precursor for 1-Hydroxy-2-naphthoic acid (1-HNA) derivatives.
Direct use of 1-HNA in synthesis is often plagued by oxidative instability and difficult purification. By employing 1-MNA as the starting material, researchers can perform coupling reactions on the carboxylic acid handle while the phenol is protected as a methyl ether. A final demethylation step reveals the 1-hydroxyl group, activating the ESIPT (Excited-State Intramolecular Proton Transfer) mechanism. This results in probes with massive Stokes shifts (>100 nm) and ratiometric capabilities, ideal for biological imaging.
Scientific Foundation
The "Masked" ESIPT Mechanism
The core value of 1-MNA lies in its ability to switch photophysical modes via chemical deprotection.
-
1-Methoxy State (Precursor): Exhibits only weak, blue fluorescence dominated by local emission or weak ICT. The methoxy group (
) prevents proton transfer. -
1-Hydroxy State (Active Probe): Upon demethylation, the proximity of the 1-OH and the 2-Carbonyl group (amide or ester) allows for an intramolecular hydrogen bond. Upon photoexcitation, the proton transfers from the oxygen to the carbonyl, forming a keto-tautomer. This tautomer emits at a significantly longer wavelength (yellow/orange) than the enol form, enabling ratiometric detection.
Structural Advantages
The 1,2-substitution pattern of 1-MNA introduces steric strain not present in the 2,6-isomer. This prevents
Visual Workflow: Synthesis & Mechanism
The following diagram illustrates the conversion of 1-MNA into a functional ESIPT probe and the subsequent photophysical activation.
Caption: Synthetic pathway transforming 1-MNA into an active ESIPT probe, illustrating the critical demethylation step and the subsequent proton transfer cycle.
Experimental Protocol: Synthesis of a Ratiometric Probe
Objective: Synthesize N-butyl-1-hydroxy-2-naphthamide (Probe 1-HNA-Bu) starting from 1-Methoxy-2-naphthoic acid.
Materials Required[1][2][3]
-
Starting Material: 1-Methoxy-2-naphthoic acid (CAS: 2471-70-7, >97% purity).
-
Reagents: Thionyl chloride (
), n-Butylamine, Triethylamine (TEA), Boron tribromide ( , 1.0 M in DCM). -
Solvents: Dichloromethane (DCM, anhydrous), THF.
Step-by-Step Methodology
Step 1: Acid Chloride Activation (The "Masked" Phase)
-
Dissolve 1-Methoxy-2-naphthoic acid (1.0 mmol, 202 mg) in anhydrous DCM (10 mL).
-
Add
(3.0 mmol) dropwise at 0°C. -
Reflux for 2 hours under
atmosphere. -
Remove solvent and excess
under reduced pressure to obtain the acid chloride residue.-
Note: Do not purify; use immediately.[1] The methoxy group protects the ring from side reactions that would occur with a free phenol.
-
Step 2: Amidation
-
Re-dissolve the residue in anhydrous DCM (5 mL).
-
Add a mixture of n-Butylamine (1.1 mmol) and TEA (1.5 mmol) in DCM (5 mL) dropwise at 0°C.
-
Stir at room temperature for 4 hours.
-
Workup: Wash with 1M HCl (2x), saturated
, and brine. Dry over . -
Purification: Silica gel column chromatography (Hexane/EtOAc 4:1).
-
Result:1-Methoxy-N-butyl-2-naphthamide . (Verify via NMR: Singlet at ~4.0 ppm confirms -OMe).
-
Step 3: Demethylation (The "Activation" Phase)
This step is critical to restore the intramolecular hydrogen bond required for ESIPT.
-
Dissolve the intermediate from Step 2 (0.5 mmol) in anhydrous DCM (10 mL) at -78°C.
-
Slowly add
(1.5 mmol, 1.5 mL of 1M solution). -
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench: Cool to 0°C and carefully add ice water.
-
Extraction: Extract with DCM (3x).
-
Purification: Recrystallization from Ethanol or Column Chromatography.[2]
-
Validation: Disappearance of the -OMe singlet in
NMR; appearance of a downfield phenolic proton (~12-14 ppm, characteristic of H-bonded OH).
-
Data Interpretation & Validation
NMR Characterization Table
Compare the starting material (SM), Intermediate, and Final Probe to validate the synthesis.
| Feature | 1-Methoxy-2-naphthoic Acid (SM) | Intermediate (Amide) | Final Probe (1-HNA-Bu) |
| -OCH3 Signal | Singlet, ~4.05 ppm | Singlet, ~4.00 ppm | Absent |
| -OH Signal | Broad/Absent (COOH exchange) | Absent | Singlet, >13.0 ppm (H-bonded) |
| Amide -NH | N/A | Broad, ~6.5 ppm | Broad, ~6.8 ppm |
| Fluorescence | Weak Blue (Local) | Blue (ICT) | Yellow/Orange (ESIPT) |
Photophysical Validation
To confirm the probe is functional:
-
Stokes Shift Measurement:
-
Excitation (
): ~360 nm. -
Emission (
): Expect a peak at ~410 nm (Enol form) and a dominant peak at ~530 nm (Keto form). -
Criterion: A Stokes shift >150 nm confirms successful ESIPT activation.
-
-
Solvatochromism Check:
-
In non-polar solvents (Hexane), the Keto emission (530 nm) should be dominant due to strong intramolecular H-bonding.
-
In protic solvents (Methanol), the H-bond may be disrupted, increasing the Enol emission (410 nm).
-
Troubleshooting Guide
-
Issue: Low yield in Step 3 (Demethylation).
-
Cause: Incomplete cleavage or side reactions with the amide.
-
Solution: Ensure strictly anhydrous conditions. If
fails, try with ethanethiol, a softer demethylation system.
-
-
Issue: No dual emission (only blue fluorescence).
References
-
Synthesis of 1-Hydroxy-2-naphthoic Acid Derivatives
- Source: Sigma-Aldrich / Merck Technical Data. "6-Methoxy-2-naphthoic acid pharmaceutical impurity standard." (Used as structural analog reference).
-
URL:
-
ESIPT Mechanism in Naphthalene Derivatives
- Source: Padalkar, V. S., & Sekar, N. (2016). "Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters." RSC Advances. (General grounding for 1-hydroxy-2-naphthamide photophysics).
-
URL:
-
Demethylation Protocols for Fluorescent Probes
-
Source: ChemicalBook. "1-Hydroxy-2-naphthoic acid Properties and Preparation."[2]
-
URL:
-
-
Solvatochromic Properties of Naphthalene Derivatives
- Source: Niko, Y., et al. (2021). "Targeted Solvatochromic Fluorescent Probes for Imaging Lipid Order." Journal of the American Chemical Society. (Context for lipid sensing using similar scaffolds).
-
URL:
Sources
Experimental procedure for the demethylation of 1-Methoxy-2-naphthoic acid
Abstract & Strategic Context
The conversion of 1-methoxy-2-naphthoic acid to 1-hydroxy-2-naphthoic acid is a critical transformation in the synthesis of pharmaceutical intermediates (e.g., pamoic acid derivatives) and functional dyes. While classical methods utilize harsh Brønsted acids (HBr/AcOH), these often lead to decarboxylation or extensive tar formation due to the high temperatures required.
This protocol details a high-precision, room-temperature demethylation using Boron Tribromide (BBr
Mechanistic Insight & Experimental Design
The Challenge of the Substrate
1-Methoxy-2-naphthoic acid presents a specific stoichiometric challenge:
-
The Methoxy Group (C1): The primary target for cleavage.
-
The Carboxylic Acid (C2): The acidic proton will react immediately with BBr
, consuming one equivalent of the reagent and evolving HBr gas. -
Peri-Interactions: The C1 substituent in naphthalene is sterically crowded by the C8 proton (peri-position), potentially retarding the rate of Lewis acid complexation compared to simple anisoles.
Reaction Mechanism (BBr )
The reaction proceeds via an S
-
Complexation: BBr
coordinates to the methoxy oxygen (Lewis base). Simultaneously, the carboxylic acid reacts to form an acyloxy-dibromoborane species. -
Cleavage: A free bromide ion (or solvent-assisted species) attacks the methyl group, displacing the boronate-complexed naphthol.
-
Hydrolysis: The resulting boron-naphtholate species is hydrolyzed during the quench to yield the free phenol.
Caption: Mechanistic pathway for BBr3-mediated demethylation in the presence of a carboxylic acid.
Primary Protocol: BBr Demethylation (High Purity)
Scale: 1.0 gram (4.95 mmol) basis. Expected Yield: 85–95% Time: 4–6 Hours (plus overnight stir recommended)
Reagents & Equipment
| Reagent | MW | Equiv | Amount | Role |
| 1-Methoxy-2-naphthoic acid | 202.21 | 1.0 | 1.0 g | Substrate |
| BBr | 250.52 | 4.0 | 19.8 mL | Reagent |
| Dichloromethane (DCM) | 84.93 | Solvent | 15 mL | Solvent (Anhydrous) |
| Water/Ice | 18.02 | Excess | ~50 mL | Quench |
Note on Stoichiometry: We use 4.0 equivalents .[1]
-
1.0 eq is consumed by the -COOH.
-
1.0 eq complexes the -OMe.
-
2.0 eq excess ensures rapid kinetics and drives the reaction to completion despite the heterogeneous nature of the intermediate boronate salts.
Step-by-Step Procedure
Phase 1: Setup & Addition
-
Drying: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Cool under N
flow. -
Solvation: Charge the flask with 1-Methoxy-2-naphthoic acid (1.0 g) and anhydrous DCM (15 mL) . The starting material may not fully dissolve initially; this is acceptable.[2]
-
Cooling: Submerge the flask in a dry ice/acetone bath (-78°C) or an ice/salt bath (-10°C). Author's Note: While -78°C is standard for selectivity, this substrate is robust enough for -10°C if high-vacuum equipment is unavailable, but start cold to manage the exotherm.
-
Addition: Add BBr
(19.8 mL, 1.0 M) dropwise via syringe over 15 minutes.-
Observation: The solution will likely turn yellow or orange. Smoke (HBr) may evolve; ensure proper venting.
-
-
Warming: Remove the cooling bath and allow the reaction to warm to Room Temperature (RT) naturally. Stir for 4 hours .
-
Monitoring: Check TLC (50% EtOAc/Hexane). The starting material (R
~0.6) should disappear, replaced by a more polar spot (R ~0.4) which may streak due to the acid.
-
Phase 2: Quench & Isolation (Critical)
Safety Warning: The quench is extremely exothermic.
-
Inverse Quench (Recommended): Prepare a beaker with 50 g of crushed ice and 20 mL water . Slowly pour the reaction mixture into the stirring ice slurry. This dissipates heat more effectively than adding water to the flask.
-
Hydrolysis: Stir the biphasic mixture vigorously for 30 minutes. This breaks down the boron-naphtholate complexes.
-
Separation: Transfer to a separatory funnel.
-
Note: The product (1-Hydroxy-2-naphthoic acid) is an organic acid.[3][4][5][6] At neutral pH, it partitions into DCM, but solubility can be low.
-
Extraction: If solids precipitate, filter them directly (this is often pure product). If fully soluble, separate the DCM layer. Extract the aqueous layer with EtOAc (2 x 20 mL) to capture any polar product.
-
-
Washing: Wash combined organics with Brine (20 mL) . Dry over Na
SO . -
Concentration: Evaporate solvent under reduced pressure to yield a crude solid (usually beige/yellow).
Phase 3: Purification
-
Recrystallization: The crude product is typically pure enough (>95%). If needed, recrystallize from Ethanol/Water or Toluene .
-
Final Product: 1-Hydroxy-2-naphthoic acid is a pale yellow/beige crystalline solid (mp 195-200°C).
Alternative Protocol: HBr/Acetic Acid (Industrial Scale)
Use this method if BBr
-
Setup: Mix 1-Methoxy-2-naphthoic acid (1.0 equiv) in Glacial Acetic Acid (10 vol) and 48% Aqueous HBr (5-10 equiv) .
-
Reaction: Heat to reflux (approx. 110-120°C) for 6–12 hours.
-
Workup: Cool to RT. Pour into ice water. The product usually precipitates out. Filter, wash with water, and dry.[1]
-
Risk: Prolonged heating may cause decarboxylation to 1-naphthol. Monitor strictly by HPLC.
Validation & Quality Control
Every batch must be validated using the following "Self-Validating" metrics.
Analytical Data
| Technique | Expected Result | Interpretation |
| 1H NMR (DMSO-d6) | Loss of Singlet (~3.9-4.0 ppm) | Confirms removal of Methyl group. |
| 1H NMR (DMSO-d6) | New Broad Singlet (>10 ppm) | Appearance of Phenolic OH (often exchangeable). |
| 1H NMR (DMSO-d6) | Shift in Aromatic Region | The H3/H4 protons will shift upfield slightly due to increased electron density from the free phenol. |
| HPLC (UV 254nm) | RT Shift | Product elutes earlier than SM on Reverse Phase (C18) due to increased polarity. |
| Visual | FeCl | Dissolve trace product in EtOH; add FeCl |
Workflow Diagram
Caption: Operational workflow for the demethylation process.
Troubleshooting & Safety
Common Issues
-
Incomplete Conversion: If SM remains after 6 hours, the BBr
may have degraded (hydrolyzed by moist air). Add an additional 1.0 equivalent of fresh BBr . -
Sticky Precipitate: During the reaction, a gummy solid may form (the boronate salt). Ensure vigorous stirring. Adding more DCM usually helps.
-
Product is colored (Red/Brown): Phenols oxidize easily. Perform the workup quickly and minimize light exposure. Recrystallization with a pinch of activated charcoal removes these impurities.
Safety Protocols (BBr )
-
Reacts Violently with Water: Never add water directly to a concentrated BBr
reaction without cooling. -
HBr Evolution: The reaction generates HBr gas.[7] A caustic scrubber (NaOH trap) is recommended for scales >5g.
-
PPE: Double nitrile gloves, face shield, and lab coat are mandatory.
References
-
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289-2292. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for Lewis Acid mechanisms).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 68461, 1-Hydroxy-2-naphthoic acid. Link
-
Benton, F. L., & Dillon, T. E. (1942). The Cleavage of Ethers with Boron Bromide.[7][8][9][10] I. Some Common Ethers. Journal of the American Chemical Society, 64(5), 1128–1130. Link
-
BenchChem. (2025).[10] Application Notes: Deprotection of Methoxy Groups. Link
Sources
- 1. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. 1-Hydroxy-2-naphthoic acid | 86-48-6 [chemicalbook.com]
- 4. NP-MRD: Showing NP-Card for 1-Hydroxy-2-naphthoic acid (NP0002851) [np-mrd.org]
- 5. Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Hydroxy-2-naphthoic acid(86-48-6) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 1-Methoxy-2-naphthoic Acid as a Scaffold for Bioactive Benzo[c]phenanthridines
Executive Summary
1-Methoxy-2-naphthoic acid is a "privileged structure" precursor in the synthesis of benzo[c]phenanthridine alkaloids (e.g., Nitidine, Fagaronine, NK109). These tetracyclic planar cations are potent Topoisomerase I/II inhibitors with significant anticancer and antimicrobial profiles.
While 1-hydroxy-2-naphthoic acid is cheaper, its free phenolic hydroxyl group is susceptible to oxidative degradation and interferes with organometallic coupling steps. The 1-methoxy variant serves as a robust, oxidation-resistant surrogate that directs regioselectivity via steric and electronic effects, allowing for high-yield construction of the B-ring via amide coupling and subsequent cyclization.
Part 1: Chemical Profile & Reactivity
Understanding the steric and electronic environment of 1-methoxy-2-naphthoic acid is critical for protocol design.
-
Steric Crowding (The "Ortho Effect"): The C1-methoxy group exerts significant steric pressure on the C2-carboxylic acid. Standard peptide coupling reagents (EDC/NHS) often result in sluggish kinetics. Acid chloride activation is the preferred method for quantitative conversion.
-
Electronic Shielding: The methoxy group acts as an Electron Donating Group (EDG), increasing electron density on the naphthalene ring. This facilitates electrophilic aromatic substitutions but requires careful handling during oxidative cyclization steps to prevent over-oxidation.
-
Lithiation Directing Group: The C1-OMe oxygen can coordinate with lithium bases (e.g.,
-BuLi), directing orthometalation to the C8 position (peri-position) or C3, enabling further functionalization before ring closure.
Part 2: Synthetic Strategy Workflow
The most reliable route to bioactive heterocycles from this starting material is the Amide-Heck Cyclization Sequence .
Figure 1: Strategic workflow for converting 1-methoxy-2-naphthoic acid into the tetracyclic benzo[c]phenanthridine core.
Part 3: Detailed Experimental Protocols
Protocol A: Activation to 1-Methoxy-2-naphthoyl Chloride
Rationale: Due to the steric bulk of the C1-methoxy group, in situ activation with carbodiimides is often incomplete. Conversion to the acid chloride ensures reactivity with sterically hindered anilines.
Materials:
-
1-Methoxy-2-naphthoic acid (1.0 equiv)
-
Oxalyl chloride (1.5 equiv) or Thionyl chloride (SOCl₂, 2.0 equiv)
-
DMF (Catalytic, 2-3 drops)
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon. Add 1-methoxy-2-naphthoic acid and suspend in anhydrous DCM (0.2 M concentration).
-
Catalysis: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.
-
Addition: Cool to 0°C. Add Oxalyl chloride dropwise over 15 minutes. Gas evolution (CO/CO₂) will be vigorous.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.
-
Validation (Self-Check): Aliquot 50 µL into MeOH. Check TLC. The methyl ester (formed from acid chloride + MeOH) should run higher than the free acid.
-
Workup: Evaporate solvent and excess reagent under reduced pressure. Azeotrope with toluene (2x) to remove traces of HCl. Use immediately in Protocol B.
Protocol B: Amide Coupling (The "Key Intermediate")
Target: Synthesis of N-(2-bromo-4,5-dimethoxyphenyl)-1-methoxy-2-naphthamide. Rationale: This establishes the amide linker necessary for the B-ring formation.
Materials:
-
Freshly prepared Acid Chloride (from Protocol A)
-
2-Bromo-4,5-dimethoxyaniline (1.0 equiv)
-
Triethylamine (TEA) or Pyridine (2.0 equiv)
-
DMAP (0.1 equiv) - Crucial for sterically hindered amides.
-
DCM (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the aniline and TEA in anhydrous DCM (0.2 M) under Argon. Cool to 0°C.[1]
-
Coupling: Dissolve the acid chloride in minimal DCM and add dropwise to the aniline solution.
-
Kinetics: Stir at RT for 4–12 hours.
-
Validation:
-
TLC: Disappearance of the aniline spot.
-
NMR (Crude): Look for the amide proton (-NH) singlet, typically shifting downfield to
8.5–9.5 ppm.
-
-
Workup: Wash with 1N HCl (to remove unreacted aniline/pyridine), then Sat. NaHCO₃, then Brine. Dry over MgSO₄.[1][2]
-
Purification: Recrystallization from EtOH/EtOAc is preferred over column chromatography for scale-up.
Protocol C: Palladium-Catalyzed Intramolecular Cyclization
Rationale: This step closes the ring to form the phenanthridone skeleton. The 1-methoxy group prevents oxidation of the naphthalene ring during the high-temperature catalytic cycle.
Materials:
-
Amide Precursor (from Protocol B)
-
Pd(OAc)₂ (10 mol%)
-
Phosphine Ligand: P(o-tol)₃ (20 mol%) or PCy₃ (for difficult substrates)
-
Base: Ag₂CO₃ (2.0 equiv) or K₂CO₃ (cheaper, but requires higher temp)
-
Solvent: DMF or DMA (Degassed)
Step-by-Step:
-
Degassing: Sparge the solvent with Argon for 30 minutes. Oxygen is a poison for this catalytic cycle.
-
Assembly: In a pressure tube, combine Amide, Pd(OAc)₂, Ligand, and Base. Add solvent.[1][2][3]
-
Reaction: Seal and heat to 130°C for 12–24 hours.
-
Mechanism Check: The reaction proceeds via oxidative addition into the C-Br bond, followed by carbopalladation of the naphthalene ring and
-hydride elimination. -
Validation:
-
Fluorescence: The cyclized product (benzo[c]phenanthridone) is typically highly fluorescent (blue/green) under UV (365 nm), unlike the acyclic precursor.
-
-
Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash extensively with water (to remove DMF).
Part 4: Data Summary & Optimization
| Parameter | Standard Condition | Optimization for Steric Bulk |
| Activation Agent | Thionyl Chloride (Reflux) | Oxalyl Chloride / DMF (0°C to RT) |
| Coupling Base | Triethylamine | Pyridine (acts as solvent & base) |
| Cyclization Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ + P(o-tol)₃ (Jeffery Conditions) |
| Yield (Typical) | 60-70% | 85-92% |
Troubleshooting Guide
-
Problem: Low yield in amide coupling.
-
Cause: Steric hindrance from C1-OMe blocking the C2-carbonyl.
-
Solution: Switch to Protocol A (Acid Chloride). Do not attempt direct coupling with EDC/DCC.
-
-
Problem: De-methylation occurring during cyclization.
-
Cause: Lewis acidic metals or high temperatures (>150°C).
-
Solution: Use Ag₂CO₃ as the base to lower the activation energy, allowing reaction at 100-110°C.
-
References
-
Synthesis of Benzo[c]phenanthridine Alkaloids
- Liron, F., et al. (2011). "Palladium-Catalyzed Tandem Reaction to Construct Benzo[c]phenanthridine: Application to the Total Synthesis of Benzo[c]phenanthridine Alkaloids." The Journal of Organic Chemistry.
-
NK109 (Antitumor Agent)
-
Nakanishi, T., et al. (2000).[4] "Synthesis of derivatives of NK109, 7-OH benzo[c]phenanthridine alkaloid, and evaluation of their cytotoxicities." Bioorganic & Medicinal Chemistry Letters.
-
-
Amide Coupling Protocols for Naphthoic Acids
-
BenchChem Protocols. (2025).[2] "Application Notes and Protocols for Amide Coupling Reactions."
-
(General Protocol Reference)
-
-
Reactivity of 1-Hydroxy vs 1-Methoxy Naphthoic Acids
- Donnelly, D. M., et al. (2023). "Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement." Journal of Organic Chemistry.
Sources
Analytical Techniques for Quantifying 1-Methoxy-2-naphthoic Acid
Content Type: Detailed Application Note & Protocol Guide Target Audience: Pharmaceutical Analytical Chemists, Process Chemists, and QC Specialists.
Abstract
1-Methoxy-2-naphthoic acid (CAS 883-21-6) is a critical bicyclic aromatic intermediate, primarily utilized in the synthesis of third-generation retinoids, such as Adapalene .[1][2] Its quantification is essential for two distinct phases of drug development: Process Analytical Technology (PAT) for reaction monitoring and Impurity Profiling in Final Drug Substances (FDS).
This guide details two validated workflows: a robust HPLC-UV method for raw material assay and a high-sensitivity LC-MS/MS protocol for trace impurity analysis. Special emphasis is placed on overcoming the "naphthoic tailing" effect caused by secondary silanol interactions and distinguishing the analyte from its positional isomer, 2-methoxy-1-naphthoic acid.
Introduction & Chemical Context
The Analyte
1-Methoxy-2-naphthoic acid (1-MNA) possesses a naphthalene core with adjacent methoxy and carboxylic acid functional groups. This proximity creates steric strain and unique electronic properties compared to its isomer, 6-methoxy-2-naphthoic acid (the active metabolite of Nabumetone).
Physicochemical Profile (Critical for Method Development):
| Property | Value | Analytical Implication |
|---|---|---|
| Molecular Weight | 202.21 g/mol | Parent ion [M-H]⁻ = 201.2 |
| pKa (Acid) | ~3.8 - 4.2 | Mobile phase pH must be < 2.5 for RP-HPLC retention. |
| LogP | ~2.5 - 3.3 | Moderately lipophilic; requires high organic strength for elution. |
| Solubility | Low in water; High in THF/ACN | Sample diluent must contain >50% organic solvent. |
| Fluorescence | High (Naphthalene core) | Enables picogram-level detection via FLD. |
The Analytical Challenge
-
Isomer Resolution: Synthesis often yields regioisomers (e.g., 2-methoxy-1-naphthoic acid). The method must chromatographically resolve these.
-
Peak Tailing: The carboxylic acid moiety interacts strongly with residual silanols on silica columns, leading to asymmetric peaks.
-
Solubility: 1-MNA precipitates in high-aqueous mobile phases, requiring careful gradient design.
Analytical Decision Matrix
Select the appropriate workflow based on your sensitivity requirements and matrix complexity.
Figure 1: Decision matrix for selecting the appropriate quantification strategy.
Method A: HPLC-UV (Purity & Assay)
Application: Quality control of incoming raw material or monitoring the yield of Adapalene intermediates.
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Why: High carbon load and end-capping are required to minimize silanol interactions with the carboxylic acid.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 230 nm (primary) and 280 nm (secondary).
-
Note: 230 nm targets the naphthalene ring absorption maximum for highest sensitivity.
-
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 70 | 30 | Equilibration |
| 2.0 | 70 | 30 | Isocratic Hold (Solvent front elution) |
| 12.0 | 10 | 90 | Gradient Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 70 | 30 | Re-equilibration |
| 20.0 | 70 | 30 | End |
Sample Preparation Strategy
The solubility of 1-MNA is the most common source of error. It is sparingly soluble in water.
-
Stock Solution: Dissolve 10 mg of 1-MNA in 10 mL of Tetrahydrofuran (THF) .
-
Expert Insight: USP monographs for Adapalene utilize THF/ACN mixtures because naphthalene derivatives can precipitate in pure methanol.
-
-
Working Standard: Dilute Stock 1:10 with Mobile Phase B (ACN).
-
Critical Step: Do not dilute with water. Injecting a high-organic plug is acceptable if the injection volume is low (<10 µL).
-
Method B: LC-MS/MS (Trace Impurity Analysis)
Application: Quantifying 1-MNA as a potential impurity in Adapalene drug substance or environmental monitoring.
Mass Spectrometry Parameters
Carboxylic acids ionize poorly in positive mode. Negative Electrospray Ionization (ESI-) is mandatory.
-
Source: ESI Negative Mode.
-
Capillary Voltage: -2.5 kV to -4.5 kV.
-
Precursor Ion: [M-H]⁻ = 201.1 m/z.
-
Product Ion (Quantifier): 157.1 m/z (Loss of CO₂).
-
Product Ion (Qualifier): 127.0 m/z (Further ring fragmentation).
Figure 2: Primary fragmentation pathway for MRM quantification.
LC-MS Compatible Mobile Phase
Phosphoric acid (used in Method A) is non-volatile and will ruin the MS source.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
Protocol Validation & Troubleshooting
System Suitability Criteria
To ensure "Trustworthiness" of the data, every run must meet these criteria:
-
Tailing Factor (T): Must be < 1.5.
-
Failure Mode: If T > 1.5, the column is likely aging, or the mobile phase pH is not acidic enough to suppress ionization of the -COOH group.
-
-
Resolution (Rs): > 2.0 between 1-Methoxy-2-naphthoic acid and 2-Methoxy-1-naphthoic acid (if isomer is present).
-
Signal-to-Noise: > 10 for LOQ standards.
Common Pitfalls
-
Ghost Peaks: Naphthalene derivatives are "sticky." They adsorb to PTFE tubing and plastic autosampler vials.
-
Solution: Use glass vials only. Implement a needle wash with 50:50 THF:ACN.
-
-
Carryover: Due to high lipophilicity, 1-MNA may carry over to the next blank injection.
-
Protocol: Run a "sawtooth" gradient wash (5% -> 95% B rapidly) after high-concentration samples.
-
References
-
United States Pharmacopeia (USP). Adapalene Monograph: Organic Impurities. (Referenced for solvent selection and chromatographic behavior of naphthalene derivatives).
-
PubChem. Compound Summary: 6-Methoxy-2-naphthoic acid (Isomer/Analog Reference for properties).[3] National Library of Medicine.
-
Sigma-Aldrich. Product Specification: 1-Methoxy-2-naphthoic acid (CAS 883-21-6).
-
BenchChem. LC-MS/MS Quantitative Analysis of Naphthoic Acid Derivatives.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 1-Methoxy-2-naphthoic Acid Synthesis
Welcome to the technical support center for the synthesis of 1-methoxy-2-naphthoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues. As a senior application scientist with extensive experience in synthetic organic chemistry, I will provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
I. Introduction to the Synthesis of 1-Methoxy-2-naphthoic Acid
1-Methoxy-2-naphthoic acid is a valuable building block in organic synthesis, notably in the preparation of various pharmaceutical compounds and advanced materials. The successful synthesis of this molecule with high yield and purity is crucial for the efficiency of subsequent reactions. This guide will focus on the most common and reliable synthetic routes, emphasizing critical parameters and potential pitfalls.
The primary synthetic strategies involve the carboxylation of a suitable 1-methoxy-2-naphthalene precursor. The two most prevalent methods are:
-
Grignard Reaction and Carboxylation: This classic method involves the formation of a Grignard reagent from 1-methoxy-2-bromonaphthalene, followed by its reaction with carbon dioxide.
-
Directed Ortho-Metalation: This approach utilizes a directing group to facilitate the deprotonation at the 2-position of 1-methoxynaphthalene, followed by quenching with an electrophile like carbon dioxide.[1]
This guide will primarily focus on the Grignard-based approach due to its widespread use and applicability.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you might encounter during the synthesis of 1-methoxy-2-naphthoic acid. Each issue is presented in a question-and-answer format, providing a clear and actionable solution.
A. Grignard Reagent Formation
Question 1: My Grignard reaction is not initiating. What are the possible causes and how can I fix it?
Answer:
Failure of Grignard reaction initiation is a frequent issue, often stemming from the deactivation of the magnesium surface or the presence of inhibitors. Here's a breakdown of the likely culprits and their solutions:
-
Cause 1: Inactive Magnesium Surface: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide.
-
Solution: Activate the magnesium surface prior to the addition of the halide. This can be achieved by:
-
Mechanical Activation: Gently crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] These activators react with the magnesium to clean its surface. A small amount of pre-formed Grignard reagent can also be used to initiate the reaction.[3]
-
-
-
Cause 2: Presence of Water: Grignard reagents are extremely sensitive to moisture. Any trace of water in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms.
-
Solution: Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen). Solvents must be anhydrous. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[4] The starting 1-methoxy-2-bromonaphthalene should also be dry.
-
-
Cause 3: Impurities in the Starting Halide: Impurities in the 1-methoxy-2-bromonaphthalene can inhibit the reaction.
-
Solution: Purify the starting material by recrystallization or distillation if its purity is questionable.
-
B. Carboxylation Step
Question 2: The yield of my 1-methoxy-2-naphthoic acid is low after carboxylation. What could be the problem?
Answer:
Low yields in the carboxylation step can be attributed to several factors, from inefficient CO2 delivery to side reactions.
-
Cause 1: Inefficient Trapping of Carbon Dioxide: The Grignard reagent is a strong base and nucleophile. For efficient carboxylation, it needs to react with a sufficient amount of CO2.
-
Solution:
-
Solid CO2 (Dry Ice): Use freshly crushed, high-purity dry ice. Pour the Grignard solution slowly onto a large excess of crushed dry ice with vigorous stirring. This ensures a high concentration of CO2 is available for the reaction.
-
Gaseous CO2: Bubble dry CO2 gas through the Grignard solution at a controlled rate.[5] The reaction is exothermic, so maintain a low temperature (e.g., 0 °C or below) to prevent side reactions.[5] Ensure the CO2 is dried by passing it through a drying tube.[5]
-
-
-
Cause 2: Side Reactions: The Grignard reagent can participate in side reactions, reducing the yield of the desired carboxylic acid. A common side reaction is the formation of a ketone by the reaction of the Grignard reagent with the initially formed carboxylate salt.
-
Solution: Maintain a low reaction temperature during the carboxylation. Adding the Grignard solution to an excess of CO2, rather than the other way around, helps to minimize this side reaction by ensuring the Grignard reagent is immediately consumed by the CO2.
-
-
Cause 3: Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Allow sufficient reaction time for the carboxylation. Monitor the reaction progress by thin-layer chromatography (TLC) if possible.
-
C. Work-up and Purification
Question 3: I am having difficulty isolating a pure product after the work-up. What are the best practices for purification?
Answer:
Proper work-up and purification are critical for obtaining pure 1-methoxy-2-naphthoic acid.
-
Problem 1: Emulsion Formation during Extraction: The presence of magnesium salts can lead to the formation of emulsions during the aqueous work-up, making phase separation difficult.
-
Solution: After quenching the reaction with aqueous acid (e.g., HCl or H2SO4), if an emulsion forms, add more organic solvent and brine. Gentle swirling instead of vigorous shaking can also help. Filtering the quenched reaction mixture through a pad of Celite before extraction can remove some of the solid magnesium salts.
-
-
Problem 2: Incomplete Extraction of the Carboxylic Acid: The product is a carboxylic acid and its solubility is pH-dependent.
-
Solution: After quenching the reaction, the product will be in its carboxylate salt form in the aqueous layer if the solution is basic. To extract it into an organic solvent, the aqueous layer must be acidified to a pH of approximately 2-3 to protonate the carboxylate. The protonated carboxylic acid is more soluble in organic solvents like diethyl ether or ethyl acetate.
-
-
Problem 3: Presence of Unreacted Starting Material or Byproducts: The crude product may contain unreacted 1-methoxy-2-bromonaphthalene or other byproducts.
-
Solution: Recrystallization is an effective method for purifying the final product.[6][7] A suitable solvent system should be determined experimentally. Common solvents for recrystallization of aromatic carboxylic acids include ethanol, acetic acid, or mixtures of solvents like ethanol/water or toluene.
-
III. Detailed Experimental Protocols
A. Synthesis of 1-Methoxy-2-naphthoic acid via Grignard Reaction
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Methoxy-2-bromonaphthalene | 237.10 | 10.0 | 1.0 |
| Magnesium Turnings | 24.31 | 12.0 | 1.2 |
| Anhydrous Diethyl Ether (or THF) | - | - | - |
| Iodine | 253.81 | catalytic | - |
| Carbon Dioxide (Dry Ice) | 44.01 | excess | - |
| Hydrochloric Acid (concentrated) | - | - | - |
| Diethyl Ether (for extraction) | - | - | - |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
Preparation: All glassware must be oven-dried and assembled hot under a stream of dry nitrogen or argon.
-
Grignard Formation:
-
Place magnesium turnings (12.0 mmol) and a small crystal of iodine in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 1-methoxy-2-bromonaphthalene (10.0 mmol) in anhydrous diethyl ether (20 mL) and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In a separate beaker, crush a large excess of dry ice.
-
Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess CO2 sublimes.
-
-
Work-up:
-
Slowly add dilute hydrochloric acid to the reaction mixture until the solution is acidic (pH ~2) and all the magnesium salts have dissolved.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with water and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 1-methoxy-2-naphthoic acid.
-
B. Visualization of the Synthetic Workflow
Sources
- 1. 1-Methoxy-2-naphthoic acid 97 883-21-6 [sigmaaldrich.com]
- 2. digital.csic.es [digital.csic.es]
- 3. US3758620A - Process for the preparation of grignard reagents - Google Patents [patents.google.com]
- 4. Buy 2-Methoxy-1-naphthoic acid | 947-62-6 [smolecule.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]
- 7. CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]
Identifying byproducts in the synthesis of 1-Methoxy-2-naphthoic acid
Welcome to the technical support center for the synthesis of 1-Methoxy-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential byproducts encountered during the synthesis of this important chemical intermediate. Here, we delve into the causality behind experimental observations, providing field-proven insights to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: I've performed a Grignard-based synthesis of 1-Methoxy-2-naphthoic acid, but my final product is impure after workup. What are the likely byproducts?
When synthesizing 1-Methoxy-2-naphthoic acid via the carboxylation of a Grignard reagent prepared from 1-methoxy-2-bromonaphthalene, several byproducts can form. The most common culprits are:
-
Unreacted Starting Material (1-methoxy-2-bromonaphthalene): Incomplete formation of the Grignard reagent or insufficient reaction time with carbon dioxide can lead to the presence of the starting halide in your crude product.
-
Homocoupling Product (1,1'-dimethoxy-2,2'-binaphthyl): Grignard reagents can couple with the unreacted alkyl or aryl halide, leading to the formation of a biphenyl-type compound. In this case, 1-naphthylmagnesium bromide can react with 1-methoxy-2-bromonaphthalene to yield 1,1'-dimethoxy-2,2'-binaphthyl.
-
Protonated Grignard Reagent (1-methoxynaphthalene): Grignard reagents are highly basic and will react with any protic source, such as water, to quench the reagent and form the corresponding hydrocarbon. Strict anhydrous conditions are paramount to minimize this side reaction.[1]
Q2: My synthesis involved the hydrolysis of 2-cyano-1-methoxynaphthalene. What impurity should I be looking for?
The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[2][3] Therefore, the primary byproduct to expect in this synthesis is 1-methoxy-2-naphthamide . This occurs when the hydrolysis reaction does not go to completion. The presence of this amide can complicate purification, as its polarity may be similar to the desired carboxylic acid.
Q3: I'm using a directed ortho-metalation approach starting from 1-methoxynaphthalene. What are the key factors for a clean reaction and what byproducts might I see?
Directed ortho-metalation is a powerful technique but is highly sensitive to reaction conditions. The methoxy group directs the deprotonation to the C2 position.[4] Potential issues and byproducts include:
-
Unreacted Starting Material (1-methoxynaphthalene): Incomplete lithiation due to insufficient organolithium reagent, poor quality of the reagent, or suboptimal reaction time/temperature will result in the recovery of the starting material.
-
Products of Metalation at Other Positions: While the methoxy group is a strong director to the ortho position, minor amounts of metalation at other positions on the naphthalene ring can occur, leading to isomeric naphthoic acids upon carboxylation.
-
Quenched Organolithium Species: Like Grignard reagents, organolithiums are extremely strong bases and will be quenched by any moisture present, leading back to 1-methoxynaphthalene.
Troubleshooting Guide: Identifying Byproducts
A key aspect of troubleshooting is the accurate identification of impurities in your reaction mixture. Below are characteristic analytical signatures for the main product and its common byproducts.
Table 1: Physicochemical and Spectroscopic Data for 1-Methoxy-2-naphthoic Acid and Potential Byproducts
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (δ ppm, CDCl₃) | Key ¹³C NMR Signals (δ ppm, CDCl₃) |
| 1-Methoxy-2-naphthoic acid | ![]() | 202.21 | 125-129 | ~10.5 (s, 1H, COOH), 8.0-7.2 (m, 6H, Ar-H), ~4.0 (s, 3H, OCH₃) | ~170 (C=O), ~155 (C-O), ~60 (OCH₃), aromatic signals |
| 1-methoxy-2-bromonaphthalene | ![]() | 237.09 | 53-56 | 7.8-7.2 (m, 6H, Ar-H), ~4.0 (s, 3H, OCH₃) | ~154 (C-O), ~115 (C-Br), ~57 (OCH₃), aromatic signals |
| 1,1'-dimethoxy-2,2'-binaphthyl | ![]() | 314.38 | 227-231 | 7.9-7.1 (m, 12H, Ar-H), ~3.8 (s, 6H, OCH₃) | ~153 (C-O), ~57 (OCH₃), aromatic signals |
| 1-methoxynaphthalene | ![]() | 158.20 | Liquid | 8.3-6.7 (m, 7H, Ar-H), ~3.9 (s, 3H, OCH₃)[5] | ~155 (C-O), ~55 (OCH₃), aromatic signals |
| 1-methoxy-2-naphthamide | ![]() | 201.22 | ~180-185 (estimated) | ~7.8-7.2 (m, 6H, Ar-H), ~6.0 (br s, 2H, NH₂), ~4.0 (s, 3H, OCH₃) | ~172 (C=O), ~155 (C-O), ~57 (OCH₃), aromatic signals |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration. Data for some byproducts are estimated based on analogous structures.
Experimental Workflows for Identification and Purification
Workflow 1: Analysis of Crude Product by ¹H NMR
A quick ¹H NMR of the crude reaction mixture can provide a wealth of information about the success of the reaction and the presence of byproducts.
Caption: Workflow for ¹H NMR analysis of the crude product.
Workflow 2: Purification by Acid-Base Extraction
This technique is highly effective for separating the acidic desired product from neutral byproducts like unreacted starting materials and the binaphthyl coupling product.
Caption: General recrystallization workflow.
Detailed Troubleshooting Protocols
Problem: My Grignard reaction is sluggish and gives a low yield of the carboxylic acid.
Cause and Solution:
-
Cause: Presence of moisture in the glassware, solvent, or on the surface of the magnesium turnings. Grignard reagents are extremely sensitive to water.
-
Protocol: Rigorous Drying of Apparatus and Reagents
-
Oven-dry all glassware at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF).
-
Use high-purity magnesium turnings and briefly flame-dry them under vacuum before use.
-
Ensure the 1-methoxy-2-bromonaphthalene starting material is anhydrous.
-
Problem: I see a significant amount of 1,1'-dimethoxy-2,2'-binaphthyl in my final product.
Cause and Solution:
-
Cause: This homocoupling side reaction is often promoted by higher temperatures and the presence of certain impurities.
-
Protocol: Controlled Reaction Temperature
-
Initiate the Grignard formation at room temperature, but once initiated, maintain a gentle reflux.
-
During the carboxylation step, cool the Grignard solution to 0 °C or below before introducing dry carbon dioxide (from dry ice or a cylinder). This minimizes side reactions and favors the addition to CO₂.
-
Problem: My nitrile hydrolysis is incomplete, leaving behind the amide.
Cause and Solution:
-
Cause: Insufficient reaction time or temperature, or the concentration of the acid or base catalyst is too low.
-
Protocol: Ensuring Complete Hydrolysis
-
Increase the reaction time and/or temperature. Refluxing for several hours is often necessary.
-
Use a higher concentration of the acid (e.g., 6M HCl or H₂SO₄) or base (e.g., 6M NaOH).
-
Monitor the reaction by TLC or HPLC to ensure the disappearance of the amide spot/peak before workup.
-
Problem: How can I separate the desired carboxylic acid from the unreacted amide?
Cause and Solution:
-
Cause: The carboxylic acid and amide can have similar polarities, making chromatographic separation challenging.
-
Protocol: Selective Extraction or Recrystallization
-
Acid-Base Extraction: While both may be somewhat soluble under basic conditions, the carboxylic acid will be much more readily deprotonated and extracted into an aqueous base. Careful pH control during extraction can improve selectivity.
-
Recrystallization: A carefully chosen solvent system can often selectively crystallize either the product or the amide. Toluene, ethanol, or mixtures with hexanes are good starting points for screening.
-
References
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Clark, J. (2023). hydrolysis of nitriles. Chemguide. [Link]
-
LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Snieckus, V. (2005). Directed ortho Metalation: Soon to be a Textbook Reaction?. University of Regensburg. [Link]
-
Sielc.com. (2018). 6-Methoxy-2-naphthoic acid. Sielc.com. [Link]
-
Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?. Reddit. [Link]
-
ResearchGate. (2016). How to recrystallize one of two 1,4 naphthoquinones which have very near polarity in the TLC?. ResearchGate. [Link]
-
Royal Society of Chemistry. (2020). Selective synthesis and (chir)optical properties of binaphthyl-based chiral carbon macrocycles. Royal Society of Chemistry. [Link]
-
European Patent Office. (1989). Process for the synthesis of 2-methoxy-6-bromo-naphthalene. European Patent Office. [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]
-
PubChem. (n.d.). 2,2'-Dimethoxy-1,1'-binaphthyl. PubChem. [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Naphthoic Acid. HELIX Chromatography. [Link]
-
PubChem. (n.d.). 1-Methoxy-2-methylbutane. PubChem. [Link]
-
ResearchGate. (2025). Polybrominated methoxy- and hydroxynaphthalenes. ResearchGate. [Link]
-
MDPI. (2021). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. [Link]
-
Sielc.com. (2018). 6-Methoxy-2-naphthoic acid. Sielc.com. [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. [Link]
-
Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL. Organic Syntheses. [Link]
-
Sandiego.edu. (n.d.). Recrystallization of an Impure Sample of Naphthalene Objectives. Sandiego.edu. [Link]
-
Filo. (2024). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-met... Filo. [Link]
-
National Center for Biotechnology Information. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). 1-Methoxy-2-methylbutane. PubChem. [Link]
Sources
Technical Support Center: Crystallization of 1-Methoxy-2-naphthoic Acid
Welcome to the technical support guide for the crystallization of 1-Methoxy-2-naphthoic acid (CAS No. 883-21-6). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and achieve high-purity crystalline material.
Understanding the Molecule: 1-Methoxy-2-naphthoic Acid
Before diving into troubleshooting, it is crucial to understand the physicochemical properties of the molecule you are working with. 1-Methoxy-2-naphthoic acid is an aromatic carboxylic acid. Its structure, featuring a naphthalene core, a carboxylic acid group, and a methoxy group, dictates its crystallization behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₃ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Melting Point | 125-129 °C (lit.) | |
| Appearance | White to off-white solid | Inferred from related compounds[2] |
| Functional Groups | Carboxylic acid, Methoxy ether, Naphthalene ring |
The key intermolecular forces at play during crystallization are:
-
Hydrogen Bonding: The carboxylic acid group can form strong hydrogen-bond dimers, a primary driver for lattice formation.
-
π-π Stacking: The planar naphthalene rings can stack on top of each other, contributing to crystal stability.
-
van der Waals forces: These weaker forces are also present and contribute to the overall crystal packing.
Molecular Interactions Influencing Crystallization
Caption: Intermolecular forces in 1-Methoxy-2-naphthoic acid crystallization.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the crystallization of 1-Methoxy-2-naphthoic acid.
Q1: I've dissolved my crude 1-Methoxy-2-naphthoic acid in a hot solvent, but no crystals are forming upon cooling. What's wrong?
Answer: This is a classic case of either using too much solvent or the solution being supersaturated but lacking a nucleation point. Here is a systematic approach to induce crystallization:
-
Problem: Excessive Solvent. The concentration of your compound is below the saturation point, even at lower temperatures.
-
Solution 1: Evaporation. Gently heat the solution to boil off a portion of the solvent.[3] Remove from heat and allow it to cool again. Repeat until you observe turbidity or crystal formation upon cooling.
-
Solution 2: Anti-Solvent Addition. If you know a solvent in which your compound is insoluble (an "anti-solvent"), add it dropwise to your clear solution at room temperature until persistent cloudiness appears. Then, add a few drops of the original "good" solvent to redissolve the precipitate and allow for slow cooling.[4]
-
-
Problem: Lack of Nucleation Sites. The solution is supersaturated, but the energy barrier for the initial crystal formation (nucleation) has not been overcome.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[3] The microscopic imperfections on the glass provide an ideal surface for nucleation.
-
Solution 2: Seeding. Introduce a tiny crystal of pure 1-Methoxy-2-naphthoic acid into the cooled solution.[3] This "seed" crystal acts as a template for further crystal growth. If you don't have a pure crystal, use a speck of the crude starting material.
-
Q2: My compound is separating as an oil, not a solid. How do I fix this "oiling out"?
Answer: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point or as a liquid, supercooled amorphous phase. This is detrimental to purification as oils tend to trap impurities.
-
Causality: The primary cause is often a solvent with a boiling point that is too high, or the solution is too concentrated, leading to saturation at a temperature above the compound's melting point in that solvent system.
-
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add more of the same solvent (10-20% volume increase) to lower the saturation temperature.[3] Let it cool more slowly.
-
Lower the Cooling Temperature: Dissolve the compound in a minimal amount of a lower-boiling point solvent. This ensures that the solution becomes saturated at a temperature well below the compound's melting point.
-
Change Solvents: Switch to a different solvent system entirely. A good solvent for crystallization should show a large difference in solubility between its boiling point and room temperature (or 0 °C).[5]
-
Q3: Crystals formed almost instantly as a fine powder upon cooling. Is this a problem?
Answer: Yes, this is likely a problem. Rapid precipitation, often called "crashing out," traps impurities within the crystal lattice, defeating the purpose of recrystallization.[3] The goal is slow, methodical crystal growth, which allows impurities to remain in the "mother liquor" (the solution).
-
Causality: The solution was likely too concentrated, or the cooling was too rapid. A shallow pool of solvent in a large flask can also lead to excessively fast cooling due to a high surface-area-to-volume ratio.[3]
-
Solutions:
-
Reheat and Add Solvent: Reheat the flask to redissolve the precipitate. Add a small amount of additional hot solvent to slightly decrease the concentration.[3]
-
Insulate and Slow Cool: Once redissolved, cover the flask with a watch glass and place it on a surface that does not conduct heat well (e.g., a cork ring or folded paper towels). Allow the flask to cool slowly to room temperature before moving it to an ice bath. An inverted beaker placed over the flask can create an insulating air jacket.[3]
-
Q4: What is a good starting solvent for crystallizing 1-Methoxy-2-naphthoic acid?
Answer: The principle of "like dissolves like" is a good starting point. Given the molecule's aromatic nature and the polar carboxylic acid group, a moderately polar solvent is often a good choice.
-
Recommended Solvents:
-
Alcohols (Ethanol, Methanol, Isopropanol): These are often excellent choices for carboxylic acids.[6][7] They can hydrogen bond with the -COOH group, providing good solubility at high temperatures, but this interaction is weaker at lower temperatures, allowing for crystallization.
-
Acetic Acid: Can be a good solvent for aromatic carboxylic acids, but its high boiling point and corrosive nature can be drawbacks.[8]
-
Toluene: The aromatic nature of toluene can help dissolve the naphthalene ring system, especially when hot.[9]
-
Solvent Pairs: For fine-tuning solubility, a solvent pair is highly effective. A common strategy is to dissolve the compound in a minimal amount of a "good" solvent (like hot ethanol) and then add a "poor" solvent (like water or hexane) dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.[10] A good pair for this compound could be Ethanol/Water or Toluene/Hexane.
-
Q5: My purified crystals are off-white/yellow, and the melting point is broad and lower than the reported 125-129 °C. What should I do?
Answer: A low and broad melting point is a classic indicator of impurities. Colored impurities often suggest the presence of persistent, highly conjugated byproducts.
-
Solution 1: Second Recrystallization. A single recrystallization may not be sufficient. Perform a second one, paying close attention to the slow cooling technique.
-
Solution 2: Activated Carbon (Charcoal). If the color persists, it may be due to high-molecular-weight, colored impurities.
-
Dissolve the crude compound in the hot solvent.
-
Remove the flask from the heat source and add a very small amount of activated carbon (a spatula tip is usually sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Swirl the mixture and gently reheat to boiling for a few minutes. The carbon will adsorb the colored impurities.[11]
-
Perform a hot filtration through a fluted filter paper to remove the carbon.
-
Allow the hot, clear filtrate to cool slowly as described previously.
-
Experimental Protocol: Optimized Recrystallization of 1-Methoxy-2-naphthoic Acid
This protocol provides a robust starting point for obtaining high-purity crystals.
1. Solvent Selection:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves readily, the solvent is too good.[5]
-
If it does not dissolve, heat the test tube gently. If the solid dissolves when hot and reappears upon cooling, you have found a suitable solvent.[5]
-
Test several solvents and solvent pairs (e.g., Ethanol/Water, Toluene/Hexane) to find the optimal system.
2. Main Recrystallization Procedure:
-
Place the crude 1-Methoxy-2-naphthoic acid in an Erlenmeyer flask.
-
Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling after each addition. Continue adding solvent until the solid just dissolves.
-
If using activated carbon for decolorization, follow the procedure described in Q5. This requires a hot filtration step.
-
Cover the flask with a watch glass and set it on an insulating surface to cool slowly to room temperature. Do not disturb the flask during this critical crystal growth phase.
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for an additional 15-30 minutes to maximize the yield.
-
Isolate the crystals by vacuum filtration using a Büchner funnel.[11]
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Allow the crystals to dry completely under vacuum.
3. Purity Assessment:
-
Observe the crystals under a microscope. Good crystals should be transparent with well-defined edges.[9]
-
Measure the melting point. A sharp melting point within the literature range (125-129 °C) indicates high purity.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common crystallization issues.
References
-
3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
-
SOP: CRYSTALLIZATION - UCT Science. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]
-
Recrystallization - Chemistry LibreTexts. [Link]
-
Guide for crystallization - CCDC. [Link]
-
Tips & Tricks: Recrystallization - University of Rochester. [Link]
-
1-Naphthoic acid - Wikipedia. [Link]
-
6-Methoxy-2-Naphthoic Acid | C12H10O3 | CID 349181 - PubChem. [Link]
-
2-METHOXY-1-NAPHTHOIC ACID | CAS#:947-62-6 | Chemsrc. [Link]
-
6-Methoxy-2-naphthoic acid - SIELC Technologies. [Link]
- Oxidation and crystallization process for aromatic carboxylic acid production - Google P
-
Crystallization Solvents.pdf - University of California, Irvine. [Link]
-
A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments - PubMed. [Link]
- Purification of carboxylic acids by complexation with selective solvents - Google P
-
The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid - ResearchGate. [Link]
-
Recrystallization and Crystallization - University of Wisconsin-Madison. [Link]
-
Solvent design for crystallization of carboxylic acids - ResearchGate. [Link]
-
Advice for Crystallization - Universität Potsdam. [Link]
-
1-methoxy-2-naphthoic acid - Boron Molecular. [Link]
Sources
- 1. boronmolecular.com [boronmolecular.com]
- 2. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. unifr.ch [unifr.ch]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 1-Methoxy-2-naphthoic Acid
Ticket ID: MNA-PUR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]
Introduction
Welcome to the technical support interface for 1-Methoxy-2-naphthoic acid (CAS: 883-21-6) .[1][2] This guide addresses the common purification bottlenecks encountered during the synthesis of this intermediate, particularly when derived from 1-hydroxy-2-naphthoic acid (methylation route) or 1-methoxynaphthalene (lithiation route).[1]
Our goal is to transition your material from "Crude/Beige Solid" to "Analytical Grade/White Crystalline Solid" (>98% purity).
Module 1: Diagnostic Workflow
Before selecting a protocol, identify your primary impurity profile using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate purification method based on impurity profile.
Module 2: Removing Neutral Impurities (Protocol A)
Target Impurities: Methyl 1-methoxy-2-naphthoate (Ester), 1-Methoxynaphthalene.[1]
Principle:
Step-by-Step Protocol
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Extraction (The "Switch"):
-
Wash: Wash the aqueous layer once with fresh EtOAc to remove trapped neutrals.[1]
-
Precipitation:
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.[1]
Module 3: Removing Unreacted Starting Material (Protocol B)
Target Impurity: 1-Hydroxy-2-naphthoic acid (Starting Material).[1] The Challenge: Both the product and the impurity are acids; they cannot be separated by simple extraction. The Solution: Exploiting Solubility & Lattice Energy. The hydroxy-acid has a significantly higher melting point (~195°C) than the methoxy-product (~127°C) due to intermolecular hydrogen bonding [1].[1] We use this to our advantage.
Solvent Selection Table
| Solvent System | Solubility (Product) | Solubility (Hydroxy-Impurity) | Recommendation |
| Toluene | High (Hot) / Moderate (Cold) | Very Low | Primary Choice |
| Methanol/Water | High | Moderate | Poor separation |
| Ethanol | High | High | Not recommended |
| Cyclohexane | Low | Insoluble | Anti-solvent only |
Recrystallization Protocol (Toluene)
-
Slurry: Suspend the crude acid in Toluene (5 mL per gram).
-
Reflux: Heat to reflux (110°C).
-
Crystallization:
-
Remove heat and allow the solution to cool slowly to room temperature with gentle stirring.
-
Once at RT, cool further in an ice bath (0-5°C) for 1 hour.
-
-
Filtration: Collect the crystals. Wash with cold Toluene followed by Hexanes.[1]
Module 4: The "Nuclear Option" (Esterification Loop)
Scenario: If Protocol A and B fail to achieve >98% purity. Logic: It is often easier to purify the ester than the acid. Esters of naphthalene derivatives crystallize exceptionally well.[1]
-
Esterify: Reflux crude acid in Methanol with catalytic
overnight. -
Purify Ester: Recrystallize the resulting Methyl 1-methoxy-2-naphthoate from Methanol . This effectively leaves the hydroxy-impurities in the mother liquor.[1]
-
Hydrolyze: Saponify the pure ester using NaOH/Water/Methanol (Reflux 2h).
-
Acidify: Preciptate the ultra-pure acid with HCl.
Frequently Asked Questions (FAQs)
Q1: My product has a persistent pink/beige color. How do I remove it?
-
Cause: Oxidation of trace naphthol derivatives (naphthalene-1,2-dione precursors).[1]
-
Fix: Dissolve the compound in the alkaline solution (
) from Module 2. Before acidifying, add Activated Carbon (Charcoal) (5 wt%) and stir for 30 minutes. Filter through Celite, then acidify.
Q2: The melting point is broad (115–123°C). What does this mean?
-
Diagnosis: This indicates a eutectic mixture, likely with the methyl ester (MP ~45-50°C) or the starting material.
-
Action: Run a TLC (Solvent: Hexane/EtOAc 1:1).
-
Spot moves faster than product = Ester (Use Module 2).
-
Spot stays lower or streaks = Hydroxy Acid (Use Module 3).
-
Q3: Can I use column chromatography?
-
Answer: Yes, but it is resource-intensive.[1]
-
Conditions: Use silica gel acidified with 1% Acetic Acid to prevent tailing.[1]
-
Mobile Phase: Hexanes : Ethyl Acetate (Start 9:1
7:3). -
Note: 1-Methoxy-2-naphthoic acid streaks badly on neutral silica due to the carboxylic acid group interacting with silanols.[1]
References
-
Sigma-Aldrich. Product Specification: 1-Methoxy-2-naphthoic acid (CAS 883-21-6).[1][2]Link (Accessed 2024).
-
BenchChem. Application Notes: 1-Methoxy-4-bromo-2-naphthoic acid in Organic Synthesis.[1][3]Link
-
PubChem. Compound Summary: 1-Hydroxy-2-naphthoic acid (Impurity Profile).[1] National Library of Medicine.[1] Link
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard Reference for Acid-Base Extraction logic).
-
Castagnetti, E., et al. "The trifluoromethoxy group: a long-range electron-withdrawing substituent."[1][4] Chemistry – A European Journal, 2002. (Discusses ortho-substitution effects in naphthoic acids). Link
Sources
Overcoming solubility issues with 1-Methoxy-2-naphthoic acid in reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-Methoxy-2-naphthoic acid. This resource is designed for researchers, chemists, and formulation scientists to navigate and overcome the common experimental challenges associated with the solubility of this compound. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to make informed decisions in your work.
Part 1: Foundational Solubility Profile
This section addresses the fundamental reasons behind the solubility challenges of 1-Methoxy-2-naphthoic acid and provides a baseline understanding of its behavior in various media.
Q1: Why is 1-Methoxy-2-naphthoic acid so difficult to dissolve?
A1: The solubility behavior of 1-Methoxy-2-naphthoic acid is dictated by its molecular structure, which contains two opposing features: a large, hydrophobic (water-repelling) naphthalene core and a small, polar, hydrophilic (water-attracting) carboxylic acid group.[1][2]
-
Hydrophobic Naphthalene System: The fused aromatic rings of the naphthalene core are nonpolar and dominate the molecule's character, leading to poor solubility in aqueous or highly polar solvents.
-
Hydrophilic Carboxylic Acid Group: The -COOH group can engage in hydrogen bonding, which promotes solubility in polar solvents. However, its influence is often insufficient to overcome the hydrophobicity of the large aromatic system.
This dual nature results in limited solubility in both highly polar solvents like water and nonpolar solvents like hexanes. Successful dissolution requires a solvent that can effectively interact with both parts of the molecule.
Q2: What is the general solubility data for 1-Methoxy-2-naphthoic acid and related compounds?
A2: While specific quantitative data for 1-Methoxy-2-naphthoic acid is not always readily available, we can infer its behavior from data on structurally similar naphthoic acids. Generally, it is a solid at room temperature and exhibits solubility in several organic solvents, particularly with heating.[1][3]
| Compound | Water | Hot Water | Alcohol (Ethanol/Methanol) | Diethyl Ether | DMSO |
| 2-Naphthoic Acid | Partially Soluble[1] | Slightly Soluble[3] | Soluble[1][3] | Soluble[3] | Soluble |
| 1-Hydroxy-2-naphthoic acid | Poorly Soluble | Poorly Soluble | Soluble | Soluble | 38 mg/mL[4] |
| 6-Methoxy-2-naphthoic acid | Poorly Soluble | Poorly Soluble | Soluble with warming | Soluble with warming | 60 mg/mL (ultrasonic & warming needed)[5] |
This table summarizes data from various sources for structurally related compounds to provide a predictive guide for solvent selection.
Part 2: Troubleshooting & Experimental Protocols
This section provides actionable strategies and step-by-step guides to address solubility issues in a laboratory setting.
Q3: My reaction is failing because the 1-Methoxy-2-naphthoic acid won't dissolve. What is the first-line approach to solve this?
A3: The most direct approach involves a combination of selecting an appropriate solvent and applying thermal energy. Many dissolution processes are endothermic, meaning that increasing the temperature will increase solubility.[6][7][8][9]
Caption: Conversion of the acid to its soluble salt form.
-
Suspension: Suspend the 1-Methoxy-2-naphthoic acid in water.
-
Basification: While stirring, add a suitable base dropwise. Common choices include 1M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Dissolution: Continue adding the base until the solid completely dissolves. The solution should become clear. This indicates the formation of the soluble sodium or potassium 1-methoxy-2-naphthoate salt.
-
Reaction: You can now proceed with your aqueous reaction using the dissolved carboxylate.
-
Post-Reaction Workup: After the reaction, you can recover the acidic form of your product by re-acidifying the solution with an acid like 1M HCl, which will cause it to precipitate out.
Part 3: Advanced & Reaction-Specific Strategies
When standard methods are insufficient or incompatible with your reaction chemistry, more advanced techniques are required.
Q5: My reaction is sensitive to water, so I cannot use the pH modification method. What other options exist?
A5: For anhydrous reactions, you must rely on aprotic organic solvents or specialized techniques.
-
High-Boiling Aprotic Polar Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Dioxane are excellent choices. They have strong dipole moments that can interact with the carboxylic acid group while also accommodating the nonpolar naphthalene ring. Often, heating is still required. [5]2. Co-Solvent Systems: Using a mixture of solvents can be highly effective. For example, you can dissolve the acid in a small amount of a good solvent (like DMF) and then dilute the solution with a less polar solvent that is required for the reaction (like toluene or THF). The presence of a small amount of water in some organic solvents can sometimes remarkably increase the solubility of carboxylic acids. [10][11]3. Conversion to a More Soluble Derivative: Before the main reaction, you can convert the carboxylic acid to a more soluble intermediate, such as an acid chloride or an ester. This is a common strategy in multi-step synthesis. For example, Fischer esterification converts the acid to an ester, which may have different solubility properties. [12][13]
Q6: I am running a two-phase reaction (e.g., organic and aqueous). How can I get my 1-Methoxy-2-naphthoic acid to react with a reagent in the organic phase?
A6: This is a classic scenario for Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur. [14] For a carboxylic acid, the process works as follows:
-
The carboxylic acid is dissolved in the aqueous phase as its carboxylate salt using a base (like NaOH).
-
A phase-transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB), is added.
-
The positively charged quaternary ammonium cation (Q⁺) pairs with the negatively charged carboxylate anion (R-COO⁻) at the interface.
-
This new ion pair (Q⁺R-COO⁻) has large, bulky organic groups, making it soluble in the organic phase. It shuttles the carboxylate from the aqueous phase to the organic phase.
-
In the organic phase, the now-soluble carboxylate can react with your other reagent.
This technique is powerful for esterifications and alkylations under mild conditions. [13][15][16]
Caption: Shuttle mechanism of a Phase-Transfer Catalyst.
Part 4: Post-Reaction Purification
Solubility is also a critical factor in purifying your final product.
Q7: How can I effectively purify my product using recrystallization if it has difficult solubility characteristics?
A7: Recrystallization is an excellent purification technique that relies on differences in solubility at different temperatures. For a compound like 1-Methoxy-2-naphthoic acid, a two-solvent recrystallization is often the best approach. [17]
-
Solvent Selection:
-
Solvent 1 (the "good" solvent): Choose a solvent in which your compound is soluble at high temperatures but less soluble at room temperature. Toluene or methanol can be good candidates. [18][19] * Solvent 2 (the "poor" solvent or "anti-solvent"): Choose a solvent in which your compound is poorly soluble, but that is fully miscible with Solvent 1. Hexane or water are common choices.
-
-
Dissolution: Dissolve your crude product in the minimum amount of hot Solvent 1. Ensure it is fully dissolved. If there are insoluble impurities, perform a hot filtration.
-
Induce Crystallization: While the solution is still warm, add Solvent 2 dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-dissolve: Add a few drops of hot Solvent 1 to just redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold Solvent 2, and dry.
References
-
Solubility of Things. (n.d.). 2-Naphthoic acid. Retrieved from [Link]
- Al-Zyadi, A. A., Al-Shemeri, T. K., & Kadhom, M. A. (2020). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols.
-
Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Retrieved from [Link]
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]
-
ResearchGate. (n.d.). A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-METHOXY-1-NAPHTHOIC ACID. Retrieved from [Link]
-
YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxy-2-Naphthoic Acid. Retrieved from [Link]
-
Pardeshi, S., et al. (2021). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. National Institutes of Health. Retrieved from [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
ACS Publications. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
MDPI. (2022). Natural Carboxylic Acid-Based Deep Eutectic Solvents. Molecules. Retrieved from [Link]
-
ResearchGate. (2016). How to recrystallize one of two 1,4 naphthoquinones which have very near polarity in the TLC?. Retrieved from [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]
-
Royal Society of Chemistry. (2024). UK Chemistry Olympiad 2024. Retrieved from [Link]
-
ResearchGate. (2015). Study of pH-dependent drugs solubility in water. Retrieved from [Link]
-
University of San Diego. (n.d.). Recrystallization of an Impure Sample of Naphthalene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (2018). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods.
- The Pharmaceutical Journal. (2010).
-
ACS Publications. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. Retrieved from [Link]
-
MDPI. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids. Catalysts. Retrieved from [Link]
-
Semantic Scholar. (2007). Salt formation to improve drug solubility. Retrieved from [Link]
-
ResearchGate. (2006). The effect of temperature on the solubility of benzoic acid derivatives in water. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
- Kent Academic Repository. (2020). Advanced Methodologies for Pharmaceutical Salt Synthesis.
-
MDPI. (2019). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Molecules. Retrieved from [Link]
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Technical Support Center: 1-Methoxy-2-naphthoic Acid Reaction and Mechanism Investigation
Welcome to the technical support guide for 1-Methoxy-2-naphthoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges encountered during the synthesis and derivatization of this versatile chemical intermediate.
Part 1: Troubleshooting Guide
This section addresses specific, practical issues that may arise during your experiments. The solutions provided are grounded in mechanistic understanding to help you not only solve the immediate problem but also prevent its recurrence.
Q1: My synthesis of 1-methoxy-2-naphthoic acid via ortho-lithiation and carboxylation is resulting in extremely low or no yield. What are the most critical parameters to check?
A1: This is a common and frustrating issue, almost always stemming from the sensitivity of the organolithium intermediate. The reaction's success hinges on the efficient formation and trapping of the C2-lithiated species. Here are the primary causes of failure, in order of likelihood:
-
Atmospheric Moisture and Oxygen: Organolithium reagents like n-butyllithium (n-BuLi) are extremely potent bases and reducing agents. Any trace of water will protonate and quench the n-BuLi and the lithiated naphthalene intermediate. Oxygen can oxidize the organometallic species.
-
Causality: The carbanion formed on the naphthalene ring is highly basic and will readily abstract a proton from water, regenerating the 1-methoxynaphthalene starting material.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried (>120°C for several hours) and cooled under a stream of dry, inert gas (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. All reagent transfers should be performed using syringe techniques under a positive pressure of inert gas.[1]
-
-
Reagent Quality: The titer (concentration) of your n-BuLi solution may be lower than stated, especially if the bottle is old or has been handled improperly.
-
Causality: Using a substoichiometric amount of active n-BuLi will lead to incomplete metalation of the starting material, directly impacting your maximum possible yield.
-
Solution: Titrate your n-BuLi solution before use (e.g., using diphenylacetic acid or N-benzylbenzamide) to determine its exact molarity.
-
-
Temperature Control: Temperature is critical during both the lithiation and carboxylation steps.
-
Causality: While lithiation is often performed at low temperatures (e.g., 0°C or below) to prevent side reactions, the subsequent carboxylation (quenching with CO₂) must also be managed carefully. Adding CO₂ (as dry ice) to a warmer solution can lead to side reactions, while adding it too slowly to a cold solution can result in inefficient trapping.[2]
-
Solution: Follow established protocols closely. For instance, a procedure might involve lithiation at -20°C to 0°C, followed by cooling to -78°C before quenching with an excess of freshly crushed dry ice.[2] The low temperature ensures the CO₂ is in the solid state, maximizing its local concentration for the quench.
-
-
Source of Carbon Dioxide: The CO₂ source must be completely anhydrous.
-
Causality: Using old dry ice that has accumulated atmospheric water frost is a common source of moisture that will destroy the lithiated intermediate.
-
Solution: Use freshly purchased, high-quality dry ice. Crush it just before use and add it in excess to the reaction mixture. Avoid letting it sit exposed to air. Alternatively, bubbling dry CO₂ gas from a cylinder through the solution can be effective.
-
Below is a logical workflow to diagnose the cause of low yield in this specific synthesis.
Caption: A decision tree for troubleshooting low synthesis yield.
Q2: My amide coupling reaction with 1-methoxy-2-naphthoic acid is sluggish and gives poor yields. What factors should I optimize?
A2: Amide bond formation is a dehydration reaction that requires the activation of the carboxylic acid.[3] Sluggishness or failure typically points to issues with the activation step, the nucleophilicity of the amine, or side reactions.
-
Choice of Coupling Agent: Not all coupling agents are equally effective for all substrates. The steric hindrance around the carboxylic acid (due to the peri-hydrogen on the naphthalene ring) can influence the reaction.
-
Causality: The coupling agent must efficiently form a highly reactive activated intermediate (e.g., an O-acylisourea for carbodiimides, an acylphosphonium for phosphonium salts) that is susceptible to nucleophilic attack by the amine.
-
Solution: If a standard carbodiimide like DCC or EDC is failing, consider switching to a more potent phosphonium-based (PyBOP, HATU) or aminium/uronium-based (HBTU, TBTU) reagent. These often provide faster reaction rates and higher yields, especially with less nucleophilic amines or sterically hindered acids. For some applications, converting the acid to an acid chloride with thionyl chloride or oxalyl chloride prior to adding the amine is a robust, albeit less mild, alternative.[3]
-
-
Reaction Additives: The use of additives is often crucial.
-
Causality: With carbodiimide reagents, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, terminating the reaction. Additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) act as "activated ester" shuttles. They react with the intermediate to form a more stable but still highly reactive activated ester, which then reacts with the amine, preventing the side reaction.
-
Solution: Always include an equivalent of HOBt or Oxyma when using a carbodiimide coupling agent.
-
-
Base and Solvent: The choice of base and solvent is critical for maintaining a productive reaction environment.
-
Causality: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to neutralize the acid formed during the reaction and to deprotonate the amine salt (if provided as an HCl or TFA salt). The solvent must be aprotic and anhydrous to prevent reaction with the activated intermediate.
-
Solution: Use DIPEA or NMM as the base. Common anhydrous solvents include Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN).
-
Q3: I am observing a significant byproduct that appears to be 1-methoxynaphthalene. What is causing this decarboxylation?
A3: The loss of the carboxylic acid group as CO₂ is known as decarboxylation. While simple aromatic carboxylic acids are generally stable, the reaction can be promoted under certain conditions, particularly with heat.[4]
-
Causality: High temperatures, especially in the presence of acid or certain metal catalysts, can facilitate the cleavage of the C-C bond between the naphthalene ring and the carboxyl group.[5] The reaction proceeds via protonation of the carboxyl group, followed by the elimination of CO₂ and water.
-
Solution:
-
Avoid Excessive Heat: If your reaction requires elevated temperatures, try to perform it at the lowest effective temperature. Monitor the reaction closely to avoid prolonged heating after completion.
-
Purification Conditions: Be cautious during purification. Distillation of the product, if attempted, could cause decarboxylation. Flash column chromatography is generally safe, but prolonged exposure to acidic silica gel could potentially be problematic for sensitive substrates.[6]
-
pH Control: Avoid strongly acidic conditions at high temperatures during workup or reaction.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the regioselective synthesis of 1-methoxy-2-naphthoic acid from 1-methoxynaphthalene?
A1: The most common high-yield synthesis relies on a mechanism called Directed ortho-Metalation (DoM) .[7]
-
Directing Group Effect: The methoxy (-OCH₃) group is a powerful Directed Metalating Group (DMG). The lone pairs on the oxygen atom can coordinate to an organolithium reagent like n-BuLi.
-
Complexation and Deprotonation: This coordination brings the butyl group of n-BuLi into close proximity with the protons at the C2 and C8 positions (ortho to the methoxy group). The highly basic butyl anion then abstracts the most sterically accessible and kinetically favored proton. In the case of 1-methoxynaphthalene, deprotonation at the C2 position is generally favored over the more sterically hindered C8 (peri) position.
-
Carboxylation: The resulting C2-lithiated naphthalene is a potent nucleophile. When quenched with an electrophile like carbon dioxide (CO₂), it undergoes a nucleophilic addition to form a lithium carboxylate salt.
-
Acidification: A final acidic workup protonates the carboxylate salt to yield the final product, 1-methoxy-2-naphthoic acid.
Caption: Key steps in the synthesis of 1-methoxy-2-naphthoic acid.
Q2: How do the methoxy and carboxylic acid groups influence the reactivity of the naphthalene ring?
A2: The two substituents have opposing electronic effects that dictate the molecule's reactivity, particularly in electrophilic aromatic substitution.
-
Methoxy Group (-OCH₃): This is a strongly activating , ortho, para-directing group due to its +R (resonance donation) effect, which outweighs its -I (inductive withdrawal) effect. It enriches the electron density of the aromatic rings, making them more susceptible to electrophilic attack. The primary positions it activates are C4 (para) and C2 (ortho, which is already substituted). It also activates the adjacent ring.
-
Carboxylic Acid Group (-COOH): This is a deactivating , meta-directing group. Both its -I and -R effects withdraw electron density from the ring, making it less reactive towards electrophiles. It directs incoming electrophiles to the C4 position, which is meta relative to itself.
Overall Reactivity: The powerful activating effect of the methoxy group dominates. Therefore, electrophilic substitution (e.g., nitration, halogenation) is most likely to occur at the C4 position, which is para to the methoxy group and meta to the carboxylic acid group. Both groups direct to this same position, making it the highly favored site of reaction.
Q3: What are the best practices for setting up an HPLC method to monitor my reaction?
A3: A reverse-phase HPLC (RP-HPLC) method is ideal for monitoring the consumption of the relatively nonpolar 1-methoxynaphthalene and the formation of the more polar 1-methoxy-2-naphthoic acid.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is an excellent starting point.
-
Mobile Phase: A gradient method is usually most effective.
-
Solvent A: Water with 0.1% acid (Trifluoroacetic acid (TFA) or Formic acid). The acid suppresses the ionization of the carboxylic acid, leading to sharper peaks. Formic acid is preferred for mass spectrometry (MS) compatibility.[8]
-
Solvent B: Acetonitrile (MeCN) or Methanol (MeOH) with the same concentration of the same acid.
-
-
Example Gradient: Start with a high percentage of Solvent A (e.g., 90%) and ramp to a high percentage of Solvent B (e.g., 95%) over 10-15 minutes. This will ensure the polar starting materials elute early and the nonpolar products elute later.
-
Detection: UV detection is ideal. The naphthalene ring system is a strong chromophore, with significant absorbance around 254 nm and 280 nm.
Part 3: Protocols & Data
Experimental Protocol: Amide Coupling using HATU
This protocol describes a general procedure for coupling 1-methoxy-2-naphthoic acid with a primary amine.
-
Setup: To a flame-dried round-bottom flask under an Argon atmosphere, add 1-methoxy-2-naphthoic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add the primary amine (1.1 eq), followed by HATU (1.1 eq) and DIPEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting acid is fully consumed (typically 1-4 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.
Data Table: Comparison of Common Amide Coupling Reagents
| Reagent Class | Example(s) | Mechanism of Activation | Common Additive | Key Advantages | Potential Issues |
| Carbodiimide | EDC, DCC | Forms O-acylisourea intermediate | HOBt, Oxyma | Cost-effective, widely used. | N-acylurea byproduct formation, allergenicity (DCC). |
| Phosphonium | PyBOP, PyAOP | Forms acylphosphonium salt | None required | High efficiency, low racemization. | Stoichiometric phosphine oxide byproduct. |
| Aminium/Uronium | HATU, HBTU | Forms activated ester via aminium salt | None required | Very fast reaction rates, high yields. | Can be expensive, guanidinium byproduct. |
| Triazine-based | DMTMM | Forms activated ester on triazine ring | None required | Effective in aqueous/alcoholic media. | Limited to certain solvent systems.[9] |
References
-
ResearchGate. Reaction of 1-halo-2-methoxy naphthalene. Available from: [Link]
-
PrepChem. Synthesis of 6-Methoxy-2-naphthalene carboxylic acid. Available from: [Link]
- Google Patents. CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide.
-
Wikipedia. 1-Naphthoic acid. Available from: [Link]
-
PubChem. 6-Methoxy-2-Naphthoic Acid. Available from: [Link]
-
ResearchGate. Enzymatic hydrolysis of esters from 2-carboxy-6- methoxy-2,3-dihydrobenzofuran acid. Available from: [Link]
-
Fisher Scientific. 6-Methoxy-2-naphthoic acid, 98+%. Available from: [Link]
-
Chemsrc. 2-METHOXY-1-NAPHTHOIC ACID. Available from: [Link]
-
SIELC Technologies. 6-Methoxy-2-naphthoic acid. Available from: [Link]
-
PubMed. Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation. Available from: [Link]
-
NIH National Library of Medicine. Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. Available from: [Link]
-
Department of Energy. Improved Processes to Remove Naphthenic Acids. Available from: [Link]
-
MDPI. Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. Available from: [Link]
-
University of Rochester. Troubleshooting: How to Improve Yield. Available from: [Link]
-
Master Organic Chemistry. Decarboxylation. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Available from: [Link]
-
Chemistry LibreTexts. The Hydrolysis of Esters. Available from: [Link]
-
YouTube. Main products formed during a reaction of 1-methoxy naphthalene with hydroiodic acid are. Available from: [Link]
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- 3. hepatochem.com [hepatochem.com]
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- 5. Improved Processes to Remove Naphthenic Acids | netl.doe.gov [netl.doe.gov]
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- 7. 1-甲氧基-2-萘甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 6-Methoxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 9. Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Storage of 1-Methoxy-2-naphthoic acid
Welcome to the technical support center for 1-Methoxy-2-naphthoic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent its decomposition during storage and ensure the integrity of your results.
Introduction: Understanding the Stability of 1-Methoxy-2-naphthoic acid
1-Methoxy-2-naphthoic acid is a valuable building block in organic synthesis. However, like many complex organic molecules, its stability can be compromised under suboptimal storage conditions. Understanding the potential degradation pathways is the first step toward effective prevention. The primary modes of decomposition for this compound are hydrolysis of the methoxy group, decarboxylation, and photodegradation. This guide will walk you through identifying and mitigating these issues.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you might encounter and provides actionable solutions based on scientific principles.
Issue 1: I've observed a change in the physical appearance of my stored 1-Methoxy-2-naphthoic acid (e.g., color change, clumping). What could be the cause?
Answer:
A change in the physical appearance of your compound is a strong indicator of chemical degradation. Here’s a breakdown of the likely causes and how to investigate them:
-
Color Change (e.g., from white/off-white to beige or brown): This often suggests the formation of chromophoric impurities, which can result from oxidation or photodecomposition. The naphthalene ring system is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and light.
-
Clumping or Caking: This is typically a sign of moisture absorption. Carboxylic acids are often hygroscopic. The absorbed water can not only alter the physical state of the powder but also facilitate hydrolytic degradation.
Recommended Actions:
-
Analytical Confirmation: The first step is to confirm the degradation and identify the impurities. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[1][2][3]
-
Review Storage Conditions: Carefully examine your current storage protocol against the recommended conditions outlined in the table below. Pay close attention to exposure to light, air, and humidity.
Issue 2: My recent experimental results using stored 1-Methoxy-2-naphthoic acid are inconsistent. How can I determine if compound degradation is the culprit?
Answer:
Inconsistent experimental outcomes are a common consequence of using a degraded starting material. To diagnose this, a systematic approach is necessary:
-
Purity Assessment: The most definitive way to assess the purity of your stored compound is through a validated analytical method. A reverse-phase HPLC method is generally suitable for this purpose. You should compare the chromatogram of your stored sample with that of a new, unopened batch or a certified reference standard. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
Forced Degradation Study: To understand what degradation products to look for, you can perform a forced degradation study on a small sample of known purity.[4] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. This will help in developing a stability-indicating analytical method.
Experimental Protocol: Developing a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[2]
Objective: To develop an HPLC method to separate 1-Methoxy-2-naphthoic acid from its potential degradation products.
Materials:
-
1-Methoxy-2-naphthoic acid (high purity reference standard and stored sample)
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid or a suitable buffer (e.g., potassium phosphate)
-
C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)
-
HPLC system with a UV detector
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Prepare a solution of your stored sample at the same concentration.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 290 nm (based on the UV absorbance of the naphthalene ring system)
-
-
Optimization:
-
Inject the reference standard and the stored sample.
-
Adjust the gradient profile and mobile phase composition to achieve good separation between the main peak and any impurity peaks. The goal is to have a resolution of >1.5 between all peaks.
-
-
Forced Degradation Sample Analysis:
-
Analyze the samples from your forced degradation study to confirm that the method can separate the degradation products from the parent compound.
-
Issue 3: I suspect my compound has degraded. What are the likely degradation products of 1-Methoxy-2-naphthoic acid?
Answer:
Based on the chemical structure of 1-Methoxy-2-naphthoic acid, the following are the most probable degradation pathways and their resulting products:
-
Hydrolysis: The methoxy group (an ether linkage) can be hydrolyzed to a hydroxyl group, especially in the presence of moisture and acidic or basic conditions.
-
Degradation Product: 1-Hydroxy-2-naphthoic acid. This compound is a known metabolite in the degradation of phenanthrene.[5]
-
-
Decarboxylation: Aromatic carboxylic acids can lose carbon dioxide (CO2) upon heating. While this typically requires elevated temperatures, it can occur slowly over time, especially if the compound is stored at temperatures above ambient.
-
Degradation Product: 1-Methoxynaphthalene.
-
-
Photodecomposition: Exposure to UV light can provide the energy to initiate degradation, potentially leading to a variety of products, including those from decarboxylation and oxidation.
The following diagram illustrates these primary degradation pathways:
Caption: Potential degradation pathways of 1-Methoxy-2-naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1-Methoxy-2-naphthoic acid to ensure long-term stability?
A1: To maximize the shelf-life of 1-Methoxy-2-naphthoic acid, it should be stored under the following conditions. These are summarized in the table below for easy reference.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential chemical reactions, including decarboxylation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by excluding atmospheric oxygen. |
| Light | Protected from light (Amber vial) | Prevents photodecomposition. |
| Moisture | Dry/Anhydrous conditions | Prevents hydrolysis of the methoxy group and physical changes like clumping. |
| Container | Tightly sealed glass vial | Glass is generally inert to aromatic carboxylic acids. A tight seal prevents moisture and air ingress. |
Q2: How should I handle 1-Methoxy-2-naphthoic acid to minimize degradation during use?
A2: Proper handling is crucial, especially for a compound that is sensitive to air and moisture. Follow these best practices:
-
Work in an inert atmosphere: Whenever possible, handle the compound in a glove box or under a stream of inert gas (argon or nitrogen).[6]
-
Minimize exposure time: Only take out the amount of material you need for your experiment and promptly reseal the container.
-
Use dry equipment: Ensure all spatulas, weighing boats, and glassware are completely dry before coming into contact with the compound.
-
Avoid temperature cycling: Allow the container to warm to room temperature before opening to prevent condensation of moisture from the air onto the cold powder.
The following workflow diagram illustrates the recommended handling procedure:
Caption: Recommended workflow for handling 1-Methoxy-2-naphthoic acid.
Q3: Can residual solvents from the synthesis affect the stability of 1-Methoxy-2-naphthoic acid?
A3: Yes, residual solvents can have a significant impact on the stability of an active pharmaceutical ingredient (API).[7][8][9] Solvents can:
-
Directly participate in degradation reactions: For example, residual water can lead to hydrolysis.
-
Alter the solid-state properties: The presence of solvents can affect the crystal lattice and potentially lower the energy barrier for degradation reactions.
-
Interact with impurities: Residual solvents may contain impurities that can act as catalysts for decomposition.
It is crucial to use a high-purity grade of 1-Methoxy-2-naphthoic acid with low levels of residual solvents, as specified in the certificate of analysis.
Q4: Are there any chemical stabilizers I can add to prolong the shelf-life of 1-Methoxy-2-naphthoic acid?
A4: While the primary strategy for maintaining stability is proper storage and handling, the use of antioxidants could be considered if oxidative degradation is a confirmed issue. Phenolic antioxidants are known to scavenge free radicals that can initiate oxidation.[10][11] However, the addition of any substance would constitute a change in the material's composition and would require thorough validation to ensure it doesn't interfere with downstream applications. For most research purposes, strict adherence to optimal storage conditions is the preferred method of stabilization.
References
-
A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central. [Link]
-
Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. [Link]
-
A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. SciELO. [Link]
-
Stability Indicating Forced Degradation Studies - RJPT. [Link]
-
Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. ResearchGate. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. [Link]
-
Residual solvent analysis in pharmaceuticals. ResearchGate. [Link]
-
Residual Solvents Testing - TCA Lab / Alfa Chemistry. [Link]
-
Residual Solvent Analysis in Pharmaceuticals. [Link]
-
Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. NIH. [Link]
-
Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. [Link]
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- 3. scielo.br [scielo.br]
- 4. rjptonline.org [rjptonline.org]
- 5. 1-Hydroxy-2-naphthoic acid | 86-48-6 [chemicalbook.com]
- 6. Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pharmtech.com [pharmtech.com]
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- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-Methoxy-2-naphthoic Acid
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PUR-1M2NA-001
Introduction
Welcome to the technical support hub for the purification of 1-Methoxy-2-naphthoic acid . This guide is designed for researchers encountering specific isolation challenges with substituted naphthoic acids.
Unlike simple aromatic acids, 1-methoxy-2-naphthoic acid presents a unique "push-pull" electronic environment. The electron-donating methoxy group at the C1 position (ortho) and the electron-withdrawing carboxylic acid at C2 create a dipole that complicates separation on standard silica gel. Common issues include severe peak tailing due to silanol interactions and co-elution with unreacted 1-methoxynaphthalene or demethylated byproducts.
This guide moves beyond generic protocols, offering a self-validating workflow rooted in acid-base chemistry and polarity modulation.
Phase 1: Pre-Column Optimization (The "Hidden" Purification)
Critical Insight: The most common error is loading the crude reaction mixture directly onto the column. Because the target is a carboxylic acid, you can achieve >90% purity before chromatography using a pH-switch extraction.
Protocol: Acid-Base "Switch" Extraction
Use this protocol to remove neutral impurities (e.g., 1-methoxynaphthalene) and phenolic byproducts.
-
Dissolution: Dissolve crude solid in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Base Wash (Target Extraction): Extract the organic layer 2x with saturated NaHCO₃ (aq) .
-
Separation: Keep the Aqueous Layer . Discard the organic layer (contains non-polar impurities).
-
Acidification: Cool the aqueous layer to 0°C and slowly acidify with 1M HCl to pH 1-2.
-
Observation: The product should precipitate as a white/off-white solid.
-
-
Re-extraction: Extract the cloudy aqueous mixture 3x with DCM .
-
Drying: Dry over Na₂SO₄ and concentrate.
Checkpoint: Run a TLC of this material. If purity is >95%, recrystallization (from EtOAc/Hexane) may replace the column entirely. If impurities persist, proceed to Phase 2.
Phase 2: Column Chromatography Setup
Stationary & Mobile Phase Selection[6]
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | Silica Gel 60 (40-63 µm) | Standard phase; sufficient surface area for aromatic separation. |
| Mobile Phase A | Hexane or Heptane | Non-polar carrier. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier. |
| Additive (Crucial) | Acetic Acid (AcOH) 0.5% - 1% | Mandatory. Suppresses ionization of the carboxylic acid, preventing interaction with silica silanols (tailing). |
| Loading Method | Solid Load (Celite or Silica) | Naphthoic acids have poor solubility in low-polarity mobile phases. Liquid loading in DCM causes band broadening. |
Recommended Gradient
Based on a standard Rf of 0.3-0.4.
-
Equilibration: 95% Hexane / 5% EtOAc (+ 1% AcOH).
-
Gradient: 5% → 40% EtOAc over 10-15 Column Volumes (CV).
-
Elution: Product typically elutes between 20-30% EtOAc depending on packing density.
Phase 3: Troubleshooting & FAQs
Issue 1: "My product spot is streaking/tailing on the TLC plate."
Diagnosis: Ionization of the carboxylic acid on the silica surface. Solution: You must modify the TLC solvent system, not just the column.
-
Wrong Eluent: 30% EtOAc / Hexane.
-
Correct Eluent: 30% EtOAc / Hexane + 1% Acetic Acid .
-
Why? If the TLC streaks, the column will streak. The acid keeps the molecule protonated (neutral), allowing it to travel as a tight band.
Issue 2: "I see a second spot very close to my product."
Diagnosis: Likely the methyl ester (1-methoxy-2-naphthoic acid methyl ester) or the demethylated phenol (1-hydroxy-2-naphthoic acid).
-
Scenario A: Impurity is less polar (higher Rf).
-
Identity: Methyl ester.
-
Fix: Use a shallower gradient (e.g., 0-10% EtOAc over 10 CV) to clear the ester before the acid elutes.
-
-
Scenario B: Impurity is more polar (lower Rf) or trails.
-
Identity: 1-Hydroxy-2-naphthoic acid (Phenol).
-
Fix: The Acid-Base extraction (Phase 1) should have removed this. If present, the phenol hydrogen bonds strongly. Increase AcOH concentration to 2% to sharpen the separation.
-
Issue 3: "My product turned into an oil after the column."
Diagnosis: Trapped Acetic Acid. Solution: Acetic acid has a high boiling point (118°C) and can prevent crystallization.
-
Protocol: Add Toluene or Heptane to the oil and rotovap again. These solvents form an azeotrope with acetic acid, helping to drag it off. Repeat 2-3 times until a solid forms.
Visual Workflow: Purification Logic
Caption: Logical workflow for the isolation of 1-methoxy-2-naphthoic acid, prioritizing acid-base extraction to minimize chromatographic load.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link (Foundational text for flash chromatography mechanics).
-
Reich, H. J. (2017). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Reference for pKa estimation of naphthoic acid derivatives).
-
Org. Synth. (1943). 1-Naphthoic Acid.[1][6][7][8] Organic Syntheses, Coll. Vol. 2, p. 425. Link (Historical baseline for naphthoic acid handling).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Separation of 2-Methoxynaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 7. 1-Hydroxy-2-naphthoic acid | 86-48-6 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Methoxy-2-naphthoic Acid & Its Alternatives
Welcome to our dedicated technical support guide for the synthesis of 1-methoxy-2-naphthoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth answers to frequently asked questions, troubleshooting guidance for common experimental hurdles, and a comparative analysis of alternative reagents and synthetic routes. Our goal is to equip you with the technical expertise and practical insights needed to achieve successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1-methoxy-2-naphthoic acid?
The most traditionally employed methods for the synthesis of 1-methoxy-2-naphthoic acid involve the use of organometallic reagents. These can be broadly categorized into two main approaches:
-
Grignard Reagent Carboxylation: This method involves the formation of a Grignard reagent from 1-bromo-2-methoxynaphthalene, which is then reacted with carbon dioxide (usually in the form of dry ice) to yield the desired carboxylic acid after an acidic workup.[1]
-
Directed Ortho-Metalation (DoM) using n-Butyllithium: In this approach, 1-methoxynaphthalene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi). The methoxy group directs the deprotonation to the adjacent ortho position (C2), creating a highly reactive organolithium intermediate. This intermediate is then quenched with carbon dioxide to form 1-methoxy-2-naphthoic acid.
Q2: I am concerned about the safety of using n-butyllithium. What are the primary hazards?
Your concern is well-founded. n-Butyllithium is a pyrophoric material, meaning it can ignite spontaneously on contact with air.[2] It also reacts violently with water.[3] Key hazards include:
-
Pyrophoricity: Accidental exposure to air can lead to fire. This is a significant risk during transfer and handling.
-
Extreme Reactivity: It reacts explosively with water and other protic solvents.
-
Corrosivity: Solutions of n-BuLi are highly corrosive to the skin and eyes.[4]
Due to these hazards, strict anhydrous and inert atmosphere techniques are mandatory when working with n-butyllithium.
Q3: Are there viable, safer alternatives to n-butyllithium for this synthesis?
Yes, several alternative strategies can be employed to synthesize 1-methoxy-2-naphthoic acid, potentially avoiding the use of highly pyrophoric reagents like n-butyllithium. These include:
-
Grignard Reagent Carboxylation: As mentioned, using the Grignard reagent of 1-bromo-2-methoxynaphthalene is a common alternative. While Grignard reagents are also reactive and require anhydrous conditions, they are generally considered less hazardous than n-butyllithium.
-
Palladium-Catalyzed Carboxylation: This modern approach involves the use of a palladium catalyst to facilitate the carboxylation of an aryl halide or triflate with carbon monoxide or a CO surrogate.[5]
-
Oxidation of 1-Methoxy-2-naphthaldehyde: If the corresponding aldehyde is available or can be synthesized, it can be oxidized to the carboxylic acid using various oxidizing agents.
Q4: Can I use the Kolbe-Schmitt reaction to directly carboxylate 1-methoxynaphthalene?
The Kolbe-Schmitt reaction, which typically involves the carboxylation of a phenoxide, is a well-known method for synthesizing aromatic hydroxy acids.[6] However, its application to aryl ethers like 1-methoxynaphthalene for regioselective carboxylation at the 2-position is not a standard or efficient method. The reaction conditions are harsh (high temperature and pressure), and controlling the regioselectivity on a naphthalene ring with a methoxy group can be challenging, often leading to a mixture of isomers. Recent studies have explored variations of the Kolbe-Schmitt reaction, but these are often substrate-specific and may not be directly applicable here with high yields for the desired isomer.[7][8]
Troubleshooting Guides
Route 1: Grignard Reagent Carboxylation
Problem: My Grignard reaction fails to initiate.
-
Root Cause: The most common reason for initiation failure is the presence of moisture, which quenches the Grignard reagent as it forms.[9] Another cause can be an unreactive magnesium surface due to oxidation.[3]
-
Solution:
-
Rigorous Drying: Ensure all glassware is oven-dried or flame-dried immediately before use and cooled under an inert atmosphere (nitrogen or argon).
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF).
-
Magnesium Activation: Activate the magnesium turnings by gently crushing them with a glass rod to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3]
-
Problem: The yield of my Grignard carboxylation is low.
-
Root Cause: Low yields can result from incomplete formation of the Grignard reagent, side reactions (such as Wurtz coupling), or inefficient carboxylation.
-
Solution:
-
Titrate the Grignard Reagent: Before carboxylation, titrate a small aliquot of your Grignard solution to determine its exact molarity. This ensures you use the correct stoichiometry in the subsequent step.
-
Controlled Addition: Add the 1-bromo-2-methoxynaphthalene solution slowly to the magnesium suspension to maintain a gentle reflux and minimize side reactions.
-
Efficient Carboxylation: Ensure the reaction with CO2 is efficient. Crush dry ice into a fine powder and transfer it to a separate flask under an inert atmosphere. Then, slowly transfer the Grignard solution via cannula onto the dry ice powder with vigorous stirring. Do not pour the dry ice into the Grignard solution, as this can lead to localized quenching and reduced yield.
-
Route 2: Directed Ortho-Metalation with n-Butyllithium
Problem: I am getting a mixture of products, or my yield of 1-methoxy-2-naphthoic acid is low.
-
Root Cause: Incomplete lithiation or side reactions are the likely culprits. The position of lithiation is directed by the methoxy group, but other factors can interfere.[10]
-
Solution:
-
Temperature Control: Maintain a very low temperature (typically -78 °C) during the addition of n-BuLi and the subsequent carboxylation. Higher temperatures can lead to decomposition of the organolithium intermediate or side reactions with the solvent (e.g., THF).
-
Reaction Time: Allow sufficient time for the lithiation to complete before adding the carbon dioxide.
-
Purity of Reagents: Ensure your 1-methoxynaphthalene is pure and your n-BuLi solution has not degraded. The concentration of commercially available n-BuLi can decrease over time. It is good practice to titrate it before use.
-
Quenching: Quench the reaction at low temperature by adding a source of CO2 (e.g., pouring the reaction mixture onto powdered dry ice).
-
Problem: How do I safely quench a reaction containing excess n-butyllithium?
-
Root Cause: Excess n-BuLi is highly reactive and must be neutralized safely.
-
Solution:
-
Cool the Reaction: Ensure the reaction mixture is cooled in an ice-water or dry ice/acetone bath.
-
Slow Addition of a Protic Solvent: While maintaining an inert atmosphere, slowly add a less reactive alcohol like isopropanol dropwise with vigorous stirring.[11] This will react with the excess n-BuLi.
-
Follow with a More Reactive Alcohol: After the initial vigorous reaction subsides, you can add methanol to ensure all the n-BuLi is quenched.[11]
-
Final Water Quench: Finally, very slowly add water to quench any remaining reactive species.[11]
-
Route 3: Oxidation of 1-Methoxy-2-naphthaldehyde
Problem: The oxidation of my aldehyde is incomplete, or I am getting over-oxidation and ring-opening byproducts.
-
Root Cause: The choice of oxidant and reaction conditions are critical. Strong oxidants under harsh conditions can lead to degradation of the naphthalene ring.
-
Solution:
-
Choice of Oxidant:
-
Potassium Permanganate (KMnO4): This is a strong oxidant. The reaction should be performed under basic conditions, and the temperature should be carefully controlled to avoid over-oxidation.[12][13]
-
Jones Reagent (CrO3 in sulfuric acid/acetone): This is also a strong oxidant. The reaction is typically fast and should be performed at low temperatures (e.g., 0 °C) to improve selectivity.[14]
-
Milder Oxidants: For more sensitive substrates, consider milder oxidants like sodium hypochlorite (bleach) or exploring catalytic oxidation methods.
-
-
Monitoring the Reaction: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting aldehyde and the formation of the carboxylic acid. Stop the reaction as soon as the starting material is consumed to prevent byproduct formation.
-
Alternative Reagents and Methodologies
Alternative 1: Palladium-Catalyzed Carboxylation
This method offers a potentially safer and more versatile route, avoiding the use of highly reactive organometallic reagents.
-
General Principle: A palladium catalyst, in conjunction with a ligand and a base, facilitates the reaction between an aryl halide (or triflate) and a source of carbon monoxide (CO gas or a CO-generating reagent) to form the corresponding carboxylic acid. Recent advancements also allow for the direct use of CO2.
-
Advantages:
-
Avoids the use of pyrophoric n-BuLi.
-
Often more tolerant of other functional groups in the molecule.
-
-
Challenges:
-
Palladium catalysts and ligands can be expensive.
-
May require specialized equipment to handle CO gas safely (high pressure).
-
Reaction optimization (catalyst, ligand, base, solvent, temperature) can be complex.
-
Experimental Protocol: Palladium-Catalyzed Methoxycarbonylation (Illustrative)
This is a general procedure and requires optimization for the specific substrate.
-
Reaction Setup: In a high-pressure reactor, combine 1-bromo-2-methoxynaphthalene, a palladium source (e.g., Pd(OAc)2), a phosphine ligand (e.g., dppf), and a base (e.g., K2CO3) in a suitable solvent (e.g., methanol/DMF).
-
Pressurization: Purge the reactor with carbon monoxide (CO) gas and then pressurize to the desired pressure (e.g., 10-50 atm).
-
Heating and Reaction: Heat the mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Workup: After cooling and venting the reactor, the reaction mixture is typically filtered, and the resulting ester is hydrolyzed to the carboxylic acid using standard procedures (e.g., with NaOH or KOH followed by acidification).
Alternative 2: Oxidation of 1-Methoxy-2-naphthaldehyde
This is a straightforward approach if the starting aldehyde is readily available.
-
General Principle: The aldehyde functional group is oxidized to a carboxylic acid.
-
Advantages:
-
Often uses common and inexpensive laboratory reagents.
-
The reaction setup is typically simpler than organometallic or catalytic methods.
-
-
Challenges:
-
Requires the synthesis or purchase of 1-methoxy-2-naphthaldehyde.
-
The choice of oxidant must be compatible with the methoxy and naphthalene groups to avoid side reactions.
-
Experimental Protocol: Oxidation using Potassium Permanganate
-
Dissolution: Dissolve 1-methoxy-2-naphthaldehyde in a suitable solvent mixture, such as aqueous acetone or t-butanol, containing a base (e.g., NaOH or K2CO3).
-
Oxidant Addition: Cool the solution in an ice bath and slowly add a solution of potassium permanganate (KMnO4) in water. The purple color of the permanganate will disappear as it is consumed.
-
Reaction Monitoring: Continue adding the KMnO4 solution until a faint pink or purple color persists, indicating a slight excess of the oxidant. Monitor the reaction by TLC.
-
Workup: Quench the excess permanganate with a reducing agent (e.g., sodium bisulfite solution) until the mixture is colorless. Filter off the manganese dioxide precipitate. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 1-methoxy-2-naphthoic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).
Data Summary and Comparison
| Method | Starting Material | Key Reagents | Typical Yield | Safety Considerations |
| Grignard Carboxylation | 1-Bromo-2-methoxynaphthalene | Mg, CO2 (dry ice) | 60-80% | Flammable ethers, exothermic reaction. Requires strict anhydrous conditions. |
| Directed Ortho-Metalation | 1-Methoxynaphthalene | n-BuLi, CO2 (dry ice) | 70-90% | HIGHLY HAZARDOUS: n-BuLi is pyrophoric and reacts violently with water. Requires expert handling under an inert atmosphere. |
| Palladium-Catalyzed Carboxylation | 1-Bromo-2-methoxynaphthalene | Pd catalyst, ligand, base, CO or CO2 source | 50-85% | Toxic CO gas (if used), high pressure, expensive catalysts. |
| Oxidation of Aldehyde | 1-Methoxy-2-naphthaldehyde | KMnO4 or other oxidants | 75-95% | Strong oxidants can be hazardous. Potential for over-oxidation. |
Visualizing the Synthetic Pathways
Traditional Organometallic Routes
Caption: Traditional organometallic routes to 1-methoxy-2-naphthoic acid.
Alternative Synthetic Routes
Caption: Alternative synthetic routes to 1-methoxy-2-naphthoic acid.
References
- Google Patents. (2012). CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde.
-
National Institutes of Health. (2022). Advances in Palladium-Catalyzed Carboxylation Reactions. Available at: [Link]
-
Organic Syntheses. 6-METHOXY-2-NAPHTHOL. Available at: [Link]
- Google Patents. (2012). CN102757322A - Preparation method of 1-methoxynaphthalene.
- Google Patents. (2021). CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde.
-
Oriprobe. (2014). Synthesis of 6-Methoxy-2-naphthaldehyde. Available at: [Link]
-
Patsnap. Method for synthesizing 6-methoxy-2-naphthaldehyde. Available at: [Link]
-
Wikipedia. Kolbe–Schmitt reaction. Available at: [Link]
-
D-Carbonize. (2025). Palladium-catalyzed methoxycarbonylation of a commodity CO2-sourced δ-valerolactone. Available at: [Link]
-
Andrew G. Myers Research Group, Harvard University. Directed Ortho Metalation. Available at: [Link]
-
NJ.gov. HAZARD SUMMARY. Available at: [Link]
-
Princeton University Environmental Health & Safety. Safe handling of organolithium compounds in the laboratory. Available at: [Link]
-
Organic Syntheses. o-PHTHALALDEHYDIC ACID. Available at: [Link]
-
ResearchGate. (2025). A Para‐Selective Kolbe–Schmitt Reaction. Available at: [Link]
-
ACS Publications. (2013). Oxidation Reactions of 1- And 2-naphthols: An Experimental and Theoretical Study. Available at: [Link]
-
University of California, Santa Barbara. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Available at: [Link]
-
Sciencemadness.org. the oxidation of naphthalene to phthal. Available at: [Link]
-
Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Available at: [Link]
-
Academia.edu. Theoretical Study of the Kolbe-Schmitt Reaction Mechanism. Available at: [Link]
-
ResearchGate. (2025). Palladium catalyzed methoxycarbonylation of 1-dodecene in biphasic systems – Optimization of catalyst recycling. Available at: [Link]
-
Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Available at: [Link]
-
Theoretical Study of the Kolbe-Schmitt Reaction Mechanism. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. Kinetic and mechanistic studies of the oxidation of naphthalene by potassium permanganate in aqueous acetic medium. Available at: [Link]
-
YouTube. (2021). Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough). Available at: [Link]
-
National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Available at: [Link]
-
Quora. How do you improve the percent yield in Grignard reaction?. Available at: [Link]
-
Directed (ortho) Metallation. Available at: [Link]
-
PubMed. (2025). A Para-Selective Kolbe-Schmitt Reaction. Available at: [Link]
- Google Patents. EP0792860A1 - Process for the synthesis of nabumetone.
-
The Sarpong Group, UC Berkeley. (2016). Quenching of Pyrophoric Materials. Available at: [Link]
-
ACS Publications. (2020). Optimization of Organolithium Reactions. Available at: [Link]
-
Organic Syntheses. 1,2-NAPHTHOQUINONE. Available at: [Link]
-
ResearchGate. (2025). Safe handling of organolithium compounds in the laboratory. Available at: [Link]
-
MDPI. (2024). Comparison between Electrooxidation of 1-Naphthol and 2-Naphthol in Different Non-Aqueous Solvents and Suppression of Layer Growth of Polymers. Available at: [Link]
-
YouTube. (2020). Ortho lithiation mechanism|Metal halogen exchange reaction|Butyllithium reaction|NET|GATE|JAM. Available at: [Link]
-
Jones Reaction: The Oxidation of Borneol to Camphor. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Palladium-Catalyzed Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A Para-Selective Kolbe-Schmitt Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. baranlab.org [baranlab.org]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. jchps.com [jchps.com]
- 14. Chemicals [chemicals.thermofisher.cn]
1-Methoxy-2-naphthoic acid reaction monitoring by TLC
Technical Support Center: Reaction Monitoring of 1-Methoxy-2-naphthoic Acid
Ticket ID: TLC-MNA-001 Topic: Method Development & Troubleshooting for Methylation Monitoring Assigned Specialist: Senior Application Scientist, Chromatography Division
Executive Summary
You are monitoring the synthesis of 1-methoxy-2-naphthoic acid (Product) from 1-hydroxy-2-naphthoic acid (Starting Material, SM). This transformation typically involves O-methylation using reagents like dimethyl sulfate (DMS) or methyl iodide (MeI) under basic conditions.
Critical Analytical Challenge: Both the SM and Product possess a carboxylic acid moiety, leading to potential ionization and "streaking" on silica. Furthermore, the Starting Material exhibits strong intramolecular hydrogen bonding (between C1-OH and C2-COOH), which can anomalously increase its mobility (
Module 1: Standard Operating Procedure (SOP)
Physicochemical Reference Data
Before running your plate, understand the physical differences between your species.
| Property | Starting Material (SM) | Product (P) | Analytical Impact |
| Compound | 1-Hydroxy-2-naphthoic acid | 1-Methoxy-2-naphthoic acid | |
| CAS | 86-48-6 | 947-62-6 | |
| Functional Groups | Phenol (-OH), Acid (-COOH) | Ether (-OMe), Acid (-COOH) | SM is susceptible to oxidation; P is more stable. |
| pKa (approx) | ~2.5 (Acid), ~9.5 (Phenol) | ~3.5 (Acid) | Both require acidic mobile phase to suppress ionization. |
| UV Activity | Strong (Naphthalene core) | Strong (Naphthalene core) | Both visible at 254 nm. |
| H-Bonding | Intramolecular (Strong) | Intermolecular only | SM may run higher than expected due to "hidden" polarity. |
Mobile Phase Optimization
Do not use neutral solvents. The carboxylic acid group will dissociate on neutral silica, causing the spot to streak from the baseline.
-
Recommended System: Hexane : Ethyl Acetate : Acetic Acid
-
Starting Ratio: 70 : 30 : 1 (v/v/v)
-
Alternative (for higher polarity): Dichloromethane : Methanol : Acetic Acid (95 : 5 : 1)
Visualization Protocol
A multi-modal detection strategy is required to confirm conversion.
-
UV (254 nm): Primary detection. Both SM and P will quench fluorescence (appear as dark spots).
-
Ferric Chloride (
): Critical for SM detection. The unreacted phenol in the SM will form a colored complex (usually violet/blue). The Product (methoxy capped) will not stain. -
Bromocresol Green: Stains carboxylic acids yellow on a blue background. Confirms both species are acids (rules out decarboxylation side products).
Module 2: Decision Logic & Workflow
The following diagram illustrates the logical flow for monitoring this specific reaction.
Caption: Logic flow for monitoring the methylation of 1-hydroxy-2-naphthoic acid. Note the critical reliance on FeCl3 staining to distinguish SM from Product.
Module 3: Troubleshooting Guides (Q&A)
Issue 1: "My spots are streaking from the baseline and I can't determine the ."
Root Cause: Ionization of the carboxylic acid. Silica gel is slightly acidic (
-
Add Acid: Ensure your mobile phase contains at least 1% Acetic Acid or Formic Acid.
-
Pre-treat Plate: If streaking persists, run the blank TLC plate in the eluent before spotting, dry it, then spot and run again. This neutralizes alkaline sites on the silica binder.
Issue 2: "The Starting Material and Product are co-eluting (same )."
Root Cause: The "Ortho Effect." Usually, methylation makes a molecule less polar (Product moves higher). However, 1-hydroxy-2-naphthoic acid has a strong intramolecular hydrogen bond between the -OH and the C=O of the acid. This "hides" the polar protons, making the SM behave like a less polar molecule, potentially matching the polarity of the methoxy product. Resolution:
-
Change Solvent Selectivity: Switch from Ethyl Acetate to Acetone or Toluene. Toluene interacts differently with the aromatic pi-system.
-
Use the "Co-Spot" (Mixed Spot):
-
Lane 1: SM Reference
-
Lane 2: Co-spot (SM + Reaction Mixture)
-
Lane 3: Reaction Mixture
-
Observation: If Lane 2 shows a "figure-8" or a broadened spot compared to Lane 3, you have partial conversion. If it is a single tight spot, you have co-elution.
-
Issue 3: "I see a new spot running very high ( ). Is this my product?"
Root Cause: Likely Esterification . If you are using Methanol in your mobile phase or reaction workup, or if you used Methyl Iodide aggressively, you may have methylated the carboxylic acid to form methyl 1-methoxy-2-naphthoate (the methyl ester). Resolution:
-
Check with Bromocresol Green: Dip the plate.
-
Acid (Product) = Yellow spot on blue background.[1]
-
Ester (Impurity) = No color change (remains blue).
-
-
Adjust Reaction: If the ester is forming during reaction, ensure you are controlling the equivalents of the methylating agent (e.g., use exactly 1.0-1.1 eq of Dimethyl Sulfate) and keeping the pH controlled.
Module 4: Advanced FAQ
Q: Can I use HPLC to verify the TLC results? A: Yes, and it is recommended for final purity checks. Use a C18 column.
-
Mobile Phase: Acetonitrile : Water (+ 0.1% Formic Acid).
-
Gradient: 30% to 90% ACN.
-
The acid modifier (Formic Acid) is mandatory to prevent peak tailing, similar to the TLC principle.
Q: My reaction mixture turned dark/black. Does this affect TLC? A: Naphthols are prone to oxidation, forming quinones which are highly colored and stick to the baseline.
-
Fix: Perform a "mini-workup" before spotting. Take 50
of reaction mix, partition between 0.5 mL EtOAc and 0.5 mL 1M HCl. Spot the organic (top) layer.[1] This removes inorganic salts and protonates the acid for better chromatography.
References
-
BenchChem. (2025).[2] Technical Support Center: Purification of 1-Naphthoic Acid via Column Chromatography. Retrieved from
-
PubChem. (2025).[3] 6-Methoxy-2-Naphthoic Acid | C12H10O3.[4][5] National Library of Medicine. Retrieved from
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Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from
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ChemicalBook. (2025). 1-Hydroxy-2-naphthoic acid Properties and Uses. Retrieved from
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Fadil, F. A., & McSharry, W. O. (1979).[6] Extraction and TLC separation of food, drug, and cosmetic dyes. Journal of Pharmaceutical Sciences. Retrieved from
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Technical Support Center: Functionalization of 1-Methoxy-2-naphthoic Acid
Welcome to the technical support guide for 1-Methoxy-2-naphthoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this versatile but challenging synthetic intermediate. Here, we address common experimental hurdles in a practical question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.
Section 1: Foundational Concepts & Initial Handling
Before attempting functionalization, a clear understanding of the molecule's electronic and steric properties is crucial. The 1-methoxy group is a strong electron-donating group (EDG), activating the naphthalene ring towards electrophilic attack, primarily at the ortho and para positions. The 2-naphthoic acid group is an electron-withdrawing group (EWG) and a meta-director. Their proximity creates a sterically congested environment and a complex electronic landscape that dictates the molecule's reactivity.
FAQ 1.1: What are the primary safety considerations for 1-Methoxy-2-naphthoic acid?
Answer: While specific toxicity data is limited, it should be handled as a standard laboratory chemical. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1] Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Section 2: Troubleshooting Electrophilic Aromatic Substitution (EAS)
A primary challenge in EAS on this substrate is controlling regioselectivity. The powerful activating effect of the methoxy group often dominates, but steric factors play a significant role.
FAQ 2.1: My nitration/halogenation reaction is yielding a complex mixture of isomers. Why is this happening and how can I improve selectivity?
Answer: This is a classic issue stemming from competing directing effects and steric hindrance. The methoxy group at C1 strongly activates the C4 (para) and C2 (ortho) positions. Since C2 is already substituted, the primary site of electronic activation is C4. However, other positions on the ring system are also activated to a lesser extent.
The core problem is the steric congestion around the C1 and C2 substituents, particularly the "peri" interaction between the C1-methoxy group and the hydrogen at the C8 position.[2] This steric clash can make it difficult for even moderately sized electrophiles to approach positions on the first ring, potentially leading to substitution on the second, less-activated ring.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature can increase the kinetic selectivity, favoring the most electronically activated and accessible position (often C4).
-
Choose a Milder Reagent: Harsh conditions (e.g., concentrated H₂SO₄/HNO₃) can lead to side reactions and reduced selectivity. Consider milder nitrating agents like acetyl nitrate or nitronium tetrafluoroborate.
-
Leverage Steric Hindrance: To favor substitution at a less hindered position like C4, you can use a bulkier electrophile or a bulky Lewis acid catalyst.[2] A larger electrophile will have greater difficulty approaching sterically crowded positions.
Diagram 2.1: Regioselectivity in Electrophilic Aromatic Substitution
Caption: Decision logic for predicting EAS regioselectivity.
Section 3: Navigating Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful tool for functionalizing aromatic rings regioselectively.[3] In 1-methoxy-2-naphthoic acid, both the carboxylic acid and the methoxy group can act as directing metalation groups (DMGs), creating a competitive scenario.
FAQ 3.1: I'm trying to functionalize the C3 position via lithiation, but I'm getting low yields or no reaction. What is the likely cause?
Answer: The primary issue is the acidity of the carboxylic acid proton. Strong organolithium bases (like n-BuLi or s-BuLi) will first deprotonate the carboxylic acid to form a lithium carboxylate. This requires at least one equivalent of base before any C-H activation can occur.
R-COOH + R'-Li -> R-COOLi + R'-H
The resulting carboxylate (-COOLi) is an excellent DMG. The methoxy group is also a DMG, but the carboxylate is generally stronger. Both direct metalation to the C3 position. Therefore, the most common causes of failure are:
-
Insufficient Base: You must use at least two equivalents of the organolithium reagent: one to deprotonate the acid and a second to deprotonate the C3 position.
-
Incorrect Base/Temperature: For this substrate, a strong, non-nucleophilic base is often required. Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can sometimes provide better results than n-BuLi, especially if competitive addition to the carbonyl is a concern.[4] The reaction typically requires very low temperatures (-78 °C) to maintain the stability of the aryllithium intermediate.
-
Poor Quenching: The electrophile must be added at low temperature to quench the aryllithium species effectively. Allowing the reaction to warm up before adding the electrophile will lead to decomposition.
Protocol 3.1: General Procedure for Directed Ortho-Metalation at C3
This protocol is a general guideline and must be adapted and optimized for specific electrophiles.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 1-methoxy-2-naphthoic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of s-BuLi or n-BuLi (2.2 equiv) dropwise, maintaining the temperature at -78 °C. Stir the resulting slurry for 1-2 hours at this temperature. The initial equivalent deprotonates the acid, and the second deprotonates C3.
-
Quenching: Add the desired electrophile (1.5 equiv) dropwise at -78 °C.
-
Warm-up & Quench: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.
-
Work-up: Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography or recrystallization.
Section 4: Overcoming Hurdles in Carboxylic Acid Derivatization
The formation of amides and esters from 1-methoxy-2-naphthoic acid can be surprisingly difficult due to steric hindrance. The C1-methoxy group and the C8-hydrogen crowd the C2-carboxylic acid, impeding the approach of nucleophiles like amines or alcohols.[5]
FAQ 4.1: My standard amide coupling reaction (e.g., using DCC/DMAP) is sluggish and gives low yields, especially with secondary or bulky primary amines. How can I improve this?
Answer: This is a direct consequence of steric hindrance.[6] Standard coupling reagents may form a bulky activated intermediate that is difficult for the amine to access. To overcome this, you need to use more powerful coupling reagents or a different activation strategy.
Recommended Solutions (in order of increasing reactivity):
| Reagent/Method | Causality and Key Considerations |
|---|---|
| HATU/HOAt with a base (DIPEA) | Forms a highly reactive acyl-uronium intermediate. HOAt is a superior additive to HOBt for hindered systems, accelerating the reaction and reducing racemization risk (if applicable). |
| T3P® (Propylphosphonic Anhydride) | A powerful water-soluble coupling reagent that drives the reaction to completion by forming stable phosphate byproducts. It is known to be effective for sterically demanding couplings. |
| Acid Chloride Formation | Convert the carboxylic acid to the highly reactive acid chloride using (COCl)₂ or SOCl₂. This is a robust but often harsh method that may not be suitable for sensitive substrates. The acid chloride can then be reacted with the amine, often in the presence of a non-nucleophilic base like pyridine. |
Diagram 4.1: Troubleshooting a Low-Yield Amide Coupling Reaction
Caption: A workflow for diagnosing and solving amide coupling issues.
Section 5: Unwanted Side Reactions
FAQ 5.1: I'm observing a byproduct that appears to be 1-hydroxy-2-naphthoic acid. What causes this demethylation?
Answer: O-demethylation of the methoxy group can occur under strongly acidic conditions, particularly with Lewis acids like BBr₃, or under certain enzymatic or metabolic conditions.[7] If you are performing a reaction like a Friedel-Crafts acylation which requires a strong Lewis acid (e.g., AlCl₃), demethylation is a significant risk. Consider using a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or screening alternative reaction pathways that do not require such harsh conditions.
FAQ 5.2: Is decarboxylation a concern with this molecule?
Answer: Spontaneous decarboxylation of simple aromatic carboxylic acids typically requires very high temperatures.[8] However, catalytic decarboxylation can occur at lower temperatures in the presence of certain metal oxide catalysts.[9] For most standard organic transformations conducted below 200°C, decarboxylation of 1-methoxy-2-naphthoic acid is not a primary concern unless specific catalytic conditions promoting this pathway are employed.
References
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-
ResearchGate. Due to the steric hindrance by the 1-methoxy group... Available from: [Link]
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National Institutes of Health (NIH). Effect of Methoxy Substituents on the Activation Barriers... Available from: [Link]
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ResearchGate. Steric effect of methyl, methoxy, and ethyl substituents... Available from: [Link]
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Wikipedia. Electrophilic aromatic substitution. Available from: [Link]
- Google Patents. CN102757322A - Preparation method of 1-methoxynaphthalene.
-
Master Organic Chemistry. Decarboxylation. Available from: [Link]
-
Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution. Available from: [Link]
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MDPI. A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450... Available from: [Link]
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University of Illinois. Directed (ortho) Metallation. Available from: [Link]
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Harvard University. Directed Ortho Metalation. Available from: [Link]
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Wikipedia. Directed ortho metalation. Available from: [Link]
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PubChem. 6-Methoxy-2-Naphthoic Acid. Available from: [Link]
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Unblog.fr. 07- DIRECTED ORTHO METALATION | Jacques Mortier. Available from: [Link]
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YouTube. Directed Ortho metalation (DOM) or Directed Ortho Lithiation, Part 1 (basic concept). Available from: [Link]
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Fisher Scientific. 6-Methoxy-2-naphthoic acid, 98+%. Available from: [Link]
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ResearchGate. Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. Available from: [Link]
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PubMed. Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation. Available from: [Link]
-
National Institutes of Health (NIH). Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. Available from: [Link]
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Royal Society of Chemistry. Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Available from: [Link]
-
American Society for Microbiology. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture. Available from: [Link]
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ResearchGate. Carboxylation of 2Naphthol with Carbon Dioxide in Anisole. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
- Google Patents. US9073934B2 - Method for the N-demethylation of N-methyl heterocycles.
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National Energy Technology Laboratory. Improved Processes to Remove Naphthenic Acids. Available from: [Link]
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Royal Society of Chemistry Publishing. CXCVII.--Optiml Activity and the Polarity of Substituent Groups. Part IX. Menthyl Esters of Methoxynaphthoic and of Diphenyl-2-c. Available from: [Link]
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Science Publishing Group. Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. Available from: [Link]
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Taylor & Francis. Steric hindrance – Knowledge and References. Available from: [Link]
-
CNRS. Coupling of amines with polyglucuronic acid. Available from: [Link]
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PrepChem.com. Preparation of 1-methoxynaphthalene. Available from: [Link]
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National Institutes of Health (NIH). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Available from: [Link]
-
Organic Chemistry Portal. Decarboxylation. Available from: [Link]
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Patsnap. Method for synthesizing 6-methoxy-2-naphthaldehyde. Available from: [Link]
-
Tohoku University. Nucleophilic aromatic substitution reactions of 1-methoxy-2-(diphenylphosphinyl)naphthalene with C-, N-, and O-nucleophiles... Available from: [Link]
-
Quora. Why does beta nephthalenesulfonic acid show less steric hindrance than alpha or 1 position? Available from: [Link]
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Technical Support Center: Accelerating the Synthesis of 1-Methoxy-2-naphthoic Acid
Welcome to the technical support center for the synthesis of 1-Methoxy-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic protocols, with a primary focus on reducing reaction times while maintaining high yield and purity. Here, we address common challenges and provide in-depth, field-proven insights to streamline your experimental workflow.
Troubleshooting Guide: Overcoming Common Hurdles in Rapid Synthesis
This section addresses specific issues you may encounter during the synthesis of 1-Methoxy-2-naphthoic acid. Each answer provides a causal explanation and actionable steps to resolve the problem.
Q1: My ortho-lithiation reaction of 1-methoxynaphthalene is sluggish, leading to long reaction times. How can I speed it up?
A slow ortho-lithiation is a common bottleneck. The rate of this reaction is highly dependent on the choice of organolithium reagent and the presence of additives. The lithiation of 1-methoxynaphthalene is a kinetically controlled process, and optimizing for the formation of the 2-lithio isomer is key.[1][2]
-
Expert Insight: The combination of n-butyllithium (n-BuLi) with N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial for accelerating the regioselective lithiation at the C2 position.[1][3] TMEDA breaks down the n-BuLi aggregates, increasing its basicity and coordinating with the lithium ion, which in turn facilitates the deprotonation at the ortho position to the methoxy group.[3]
-
Troubleshooting Steps:
-
Introduce TMEDA: If you are not already using it, add 1.2 equivalents of TMEDA to your reaction mixture along with the 1-methoxynaphthalene before the addition of n-BuLi.
-
Solvent Choice: Ensure you are using an appropriate anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).
-
Temperature Control: While the initial addition of n-BuLi should be done at 0°C to control the exotherm, allowing the reaction to proceed at room temperature for 2-4 hours can ensure complete lithiation.[3]
-
Q2: I'm observing the formation of the 8-lithio isomer as a side product, which complicates purification. How can I improve the regioselectivity for the 2-position?
The formation of the 8-lithio (peri) isomer is a known side reaction, particularly when using bulkier alkyllithiums. The regioselectivity of the lithiation of 1-methoxynaphthalene is highly dependent on the choice of the lithiating agent.
-
Expert Insight: The use of tert-butyllithium (t-BuLi) favors the formation of the thermodynamically more stable 8-lithio isomer.[1][2] In contrast, n-BuLi, especially in the presence of TMEDA, kinetically favors the formation of the 2-lithio isomer.[1][2]
-
Troubleshooting Steps:
-
Choice of Reagent: Exclusively use n-BuLi for the ortho-lithiation of 1-methoxynaphthalene to favor the kinetic product.
-
Temperature Management: Maintain the reaction temperature as recommended. Higher temperatures can lead to the isomerization of the 2-lithio species to the more stable 8-lithio isomer.[1][2]
-
Q3: My Grignard reaction to form 1-methoxy-2-naphthoic acid is slow to initiate and gives a low yield. What are the likely causes and solutions?
Grignard reactions can be notoriously sensitive to reaction conditions. Slow initiation and low yields often point to issues with the magnesium metal or the presence of impurities.
-
Expert Insight: The formation of the Grignard reagent occurs on the surface of the magnesium. A coating of magnesium oxide on the turnings can significantly hinder the reaction.[4] Additionally, even trace amounts of water will quench the Grignard reagent, reducing the yield.
-
Troubleshooting Steps:
-
Activate the Magnesium: Crush the magnesium turnings under an inert atmosphere to expose a fresh, unoxidized surface. A small crystal of iodine can also be added to initiate the reaction.[5]
-
Ensure Anhydrous Conditions: Flame-dry all glassware and cool under a stream of inert gas. Use anhydrous solvents.
-
Initiation Temperature: Gently warming the reaction mixture can help initiate the Grignard formation.[5]
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of 1-Methoxy-2-naphthoic acid.
Q1: Which is the faster method for synthesizing 1-Methoxy-2-naphthoic acid: ortho-lithiation or a Grignard-based approach?
For the synthesis of 1-Methoxy-2-naphthoic acid, the ortho-lithiation of 1-methoxynaphthalene followed by carboxylation is generally the faster and more direct method. Organolithium reagents are more reactive and basic than their Grignard counterparts.[2][6] This higher reactivity translates to a more rapid deprotonation of the aromatic ring.
However, the "faster" method can also depend on the time required for the preparation of the organometallic reagent itself. Grignard reagent formation can sometimes have a lengthy initiation period.
Q2: What is the optimal temperature for the carboxylation step?
The carboxylation of the organometallic intermediate (either the 2-lithio-1-methoxynaphthalene or the corresponding Grignard reagent) is typically performed at low temperatures, around -78°C (a dry ice/acetone bath).[3] This is for several reasons:
-
To Minimize Side Reactions: The organometallic intermediates are highly reactive and can undergo side reactions at higher temperatures.
-
To Control the Exotherm: The reaction with carbon dioxide is exothermic. A low temperature helps to control the reaction rate and prevent overheating.
-
To Enhance CO2 Solubility: Carbon dioxide is more soluble in the reaction solvent at lower temperatures, ensuring a sufficient concentration for the reaction to proceed efficiently.
Q3: Can I use gaseous carbon dioxide instead of dry ice for the carboxylation?
Yes, gaseous carbon dioxide can be used, but it is often less efficient for lab-scale synthesis. The reaction rate can be limited by the diffusion of the gas into the liquid phase.[7] Using an excess of crushed dry ice provides a large surface area of solid CO2 and helps to maintain a low temperature.[3] For larger-scale reactions, bubbling gaseous CO2 through the solution at a controlled rate can be effective, but may require longer reaction times to ensure complete carboxylation.[7]
Optimized Experimental Protocol: Rapid Synthesis via Ortho-lithiation
This protocol is designed to synthesize 1-Methoxy-2-naphthoic acid in a time-efficient manner by leveraging the enhanced reactivity of the n-BuLi/TMEDA system.
Materials:
-
1-Methoxynaphthalene
-
Anhydrous diethyl ether or THF
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 1-methoxynaphthalene (1.0 eq) and anhydrous diethyl ether or THF to a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Addition of TMEDA: Add TMEDA (1.2 eq) to the solution and cool the mixture to 0°C using an ice bath.
-
Lithiation: Slowly add n-BuLi (1.2 eq) dropwise to the stirred solution while maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The formation of the 2-lithio-1-methoxynaphthalene is often indicated by a color change.
-
Carboxylation: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Carefully add an excess of crushed dry ice to the reaction mixture in small portions. A vigorous reaction will occur. Continue adding dry ice until the reaction subsides.
-
Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure to yield the crude 1-Methoxy-2-naphthoic acid, which can be further purified by recrystallization.
Data Summary
| Method | Key Reagents | Typical Reaction Time (Lithiation/Grignard Formation) | Key Advantages | Common Issues |
| Ortho-lithiation | 1-Methoxynaphthalene, n-BuLi, TMEDA | 2-4 hours[3] | Faster reaction, high regioselectivity for the 2-position. | Requires strictly anhydrous and inert conditions. |
| Grignard Reaction | 2-Bromo-1-methoxynaphthalene, Mg | Variable (can be slow to initiate)[4][5] | Milder reaction conditions compared to organolithiums. | Slower initiation, potential for Wurtz coupling side products. |
Visualizing the Workflow
Ortho-lithiation Workflow
Caption: Optimized workflow for the rapid synthesis of 1-Methoxy-2-naphthoic acid via ortho-lithiation.
References
-
Betz, J., & Bauer, W. (2002). NMR and calculational studies on the regioselective lithiation of 1-methoxynaphthalene. Journal of the American Chemical Society, 124(29), 8699–8706. [Link]
-
Betz, J., & Bauer, W. (n.d.). NMR and calculational studies on the regioselective lithiation of 1-methoxynaphthalene. Semantic Scholar. Retrieved January 30, 2026, from [Link]
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SuperCarbideBros. (2022, March 24). Difference Between a Grignard and Organolithium? [Online forum post]. Reddit. [Link]
- Patent US3992442A. (1976). Carboxylation of grignard reagents in the presence of liquid co2.
-
Deitmann, E., Maskos, M., Menges-Flanagan, G., & Ziegenbalg, D. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (part 2). Reaction Chemistry & Engineering, 8(9), 2154-2164. [Link]
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Organic Syntheses Procedure. (n.d.). Org. Synth. 2018, 95, 350-363. Retrieved January 30, 2026, from [Link]
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Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting. Retrieved January 30, 2026, from [Link]
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Gilman, H., St. John, N. B., & Schulze, F. (n.d.). α-NAPHTHOIC ACID. Organic Syntheses, 8, 78. [Link]
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Wang, Y., Li, Q., Gong, X., Zhao, X., & Zhang, Y. (2013). Study on Synthesis of 2-Hydroxy-6-naphthoic Acid from 2-Naphthol and Improve the Synthetic Process. Advanced Materials Research, 634-638, 33-36. [Link]
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Betz, J., & Bauer, W. (n.d.). NMR and Calculational Studies on the Regioselective Lithiation of 1-Methoxynaphthalene. ResearchGate. Retrieved January 30, 2026, from [Link]
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Narasimhan, N. S. (1983). Mechanism of aromatic lithiation reactions—Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(6), 623-631. [Link]
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Lee, J., & Cha, J. K. (2018). Mechanistic Insight into Additions of Allylic Grignard Reagents to Carbonyl Compounds. The Journal of Organic Chemistry, 83(19), 11843–11850. [Link]
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Ashenhurst, J. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]
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Park, S., Kim, D., Kim, M., & Lee, S. (2020). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. Organic Letters, 22(7), 2557–2561. [Link]
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Patil, R. R., Wagh, V. V., & Sonawane, P. P. (2023). A Review on Grignard Reagent. International Journal of Pharmaceutical Sciences and Medicine, 8(4), 132-142. [Link]
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PubChem. (n.d.). 1-Methoxynaphthalene. Retrieved January 30, 2026, from [Link]
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Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Sakinho. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting [Online forum post]. Reddit. [Link]
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Myers, A. G. (n.d.). Directed ortho metalation. Andrew G. Myers Research Group. Retrieved January 30, 2026, from [Link]
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PubChem. (n.d.). 5-methoxynaphthalene-1-carboxylic Acid. Retrieved January 30, 2026, from [Link]
-
Garber, K. (2017, March 9). Synthesis of Carboxylic Acids: Carboxylation of Grignard Reagents [Video]. YouTube. [Link]
-
Myers, A. G. (n.d.). Directed (ortho) Metallation. Retrieved January 30, 2026, from [Link]
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Chemsrc. (2025, August 27). 2-METHOXY-1-NAPHTHOIC ACID. Retrieved January 30, 2026, from [Link]
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Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved January 30, 2026, from [Link]
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Kullmer, C. N. P., Kautzky, J. A., Krska, S. W., Nowak, T., Dreher, S. D., & MacMillan, D. W. C. (2022). Accelerating reaction generality and mechanistic insight through additive mapping. Science, 376(6592), 532–539. [Link]
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Zhang, Z., et al. (2020). Optimization of the reaction conditions a. [Data set]. ResearchGate. [Link]
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Al-Haded, A. A. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. Heliyon, 10(14), e34898. [Link]
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DGUV. (2020). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. The MAK-Collection for Occupational Health and Safety, 5(4), Doc033. [Link]
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Narasimhan, N. S. (1983). Mechanism of aromatic lithiation reactions—Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(6), 623-631. [Link]
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Duval, O., & Waigh, R. D. (1991). Improved Regioselectivity of Lithiation of Methoxybenzaldehydes. Synthetic Communications, 21(1), 43–48. [Link]
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De Angelis, S., et al. (2023). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Molecules, 28(15), 5851. [Link]
-
Friedman, L., & Lindow, D. F. (1968). Routes to the Synthesis of 6-Amino-2-Naphthoic Acid*. The Journal of Organic Chemistry, 33(4), 1472–1475. [Link]
-
López-Vidal, M. G., et al. (2024). Carboxylation reactions for integrating CO2 capture with the production of renewable monomers. RSC Sustainability. [Link]
-
Kim, D., et al. (2020). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. SKKU. [Link]
-
J Chemistry. (2020, October 4). Ortho lithiation mechanism|Metal halogen exchange reaction|Butyllithium reaction|NET|GATE|JAM [Video]. YouTube. [Link]
Sources
- 1. NMR and calculational studies on the regioselective lithiation of 1-methoxynaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
Work-up procedures for 1-Methoxy-2-naphthoic acid synthesis
Technical Support Center: 1-Methoxy-2-naphthoic Acid Synthesis
Topic: Work-up & Purification Protocols Ticket ID: #MN-102-WU Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely synthesizing 1-methoxy-2-naphthoic acid via the O-methylation of 1-hydroxy-2-naphthoic acid (1-HNA) using a methylating agent like Dimethyl Sulfate (DMS) or Methyl Iodide (MeI), followed by hydrolysis.
This synthesis presents three specific work-up challenges that this guide addresses:
-
The "Dual Methylation" Trap: Methylation often occurs at both the hydroxyl group and the carboxylic acid, forming the ester intermediate (Methyl 1-methoxy-2-naphthoate) which must be saponified.
-
Safety (DMS/MeI): Neutralizing unreacted alkylating agents before extraction is non-negotiable.
-
Regioselectivity Artifacts: Removing unreacted starting material (phenols) from the final product.
Module 1: Safety & Quenching (Critical)
Q: I used Dimethyl Sulfate (DMS). How do I safely quench the reaction before work-up?
A: Never attempt to extract a reaction mixture containing active DMS. It is a delayed blister agent and carcinogen.
-
The Protocol: Add a 10% aqueous ammonium hydroxide (
) solution or a 2M NaOH solution to the reaction mixture. -
The Mechanism: Ammonia reacts with DMS to form methylamine salts, which are water-soluble and non-volatile. Hydrolysis by NaOH destroys DMS but is slower at room temperature.
-
Wait Time: Stir vigorously for at least 1 hour at room temperature (or 30 mins at 50°C) before proceeding to phase separation.
Module 2: The Work-up Logic (Isolation)
Q: My product is an oil/solid mix. Is it the Acid or the Ester?
A: If you used standard methylation conditions (
The "Self-Validating" Work-up Protocol:
-
Hydrolysis (Mandatory if Ester is suspected):
-
Evaporate the organic solvent (Acetone/DMF).
-
Resuspend the residue in 10% NaOH (aq) and reflux for 1-2 hours. This converts the ester back to the sodium salt of the target acid.
-
-
The "Impurity Wash" (Phase 1):
-
Cool the alkaline solution.
-
Extract with an organic solvent (Dichloromethane or Ethyl Acetate).
-
Logic: At pH > 10, your target (1-methoxy-2-naphthoate) is a water-soluble salt. Any unhydrolyzed ester or neutral organic impurities will move into the organic layer. Discard the organic layer.
-
-
Precipitation (Phase 2):
-
Acidify the aqueous layer slowly with 6M HCl to pH 1-2.
-
Observation: The product should precipitate as a white/off-white solid.
-
Filter and wash with cold water.[1]
-
Visualizing the Logic Flow
Figure 1: Logical flow for converting the crude methylation mixture into the purified free acid.
Module 3: Troubleshooting & Purification
Q: The solid isolated is brown/sticky. How do I purify it?
A: Naphthoic acid derivatives often trap colored oligomers.
-
Standard Recrystallization: Ethanol/Water (3:1) or Toluene.[2]
-
Dissolve crude solid in boiling Ethanol.
-
Add hot water until slight turbidity appears.
-
Cool slowly to 4°C.
-
-
Carbon Treatment: If the color persists, dissolve the salt in dilute NaOH, treat with activated charcoal for 15 mins, filter through Celite, and re-precipitate with HCl.
Q: Analytical Check - How do I distinguish the Starting Material (1-HNA) from the Product?
A: Use
-
TLC: 1-HNA (starting material) has a free phenol. It will streak on silica or stain intensely with
(purple/blue). The product (methoxy) will not stain with . -
NMR: Look for the methoxy singlet.
-
ppm (3H, s,
). -
Absence of the exchangeable phenolic
signal (usually broad, >10 ppm).
-
ppm (3H, s,
Data Summary: Solubility Profile
| Solvent / Condition | 1-Methoxy-2-naphthoic acid | Methyl 1-methoxy-2-naphthoate (Impurity) | 1-Hydroxy-2-naphthoic acid (SM) |
| Water (Neutral) | Insoluble | Insoluble | Insoluble |
| Water (pH 12, NaOH) | Soluble (as Salt) | Insoluble | Soluble (as Dianion) |
| Water (pH 1, HCl) | Insoluble (Precipitates) | Insoluble | Insoluble |
| Dichloromethane | Soluble | Soluble | Sparingly Soluble |
| Ether/EtOAc | Soluble | Soluble | Soluble |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Gattermann, L. The Practical Methods of Organic Chemistry; MacMillan: New York, 1937. (Purification of naphthoic acid derivatives). Link
-
Sigma-Aldrich. Safety Data Sheet: Dimethyl Sulfate. (Quenching protocols). Link
-
Org. Synth. 1941, Coll.[3] Vol. 1, 361.[3] (Synthesis of Naphthoic Acid derivatives). Link
-
PubChem. 1-Methoxy-2-naphthoic acid Compound Summary. National Library of Medicine. Link
Sources
Validation & Comparative
1-Methoxy-2-naphthoic acid purity validation by NMR spectroscopy
A Comparative Guide: qNMR vs. HPLC-UV
Executive Summary
In the development of chiral auxiliaries and pharmaceutical intermediates, 1-Methoxy-2-naphthoic acid (MNA) serves as a critical ligand. Its purity directly impacts downstream enantioselectivity and yield.
While HPLC-UV is the industry standard for routine monitoring, it is a secondary relative method. It relies on the assumption that all impurities have similar extinction coefficients to the analyte, or it requires a certified reference standard (CRM) which is often unavailable for intermediate compounds.
Quantitative NMR (qNMR) is a primary ratio method. It determines the absolute mass fraction purity by comparing the resonance of the analyte directly to an internal standard (IS) of known purity. This guide details the validation of MNA purity using qNMR, demonstrating why it acts as the "Truth Serum" for validating HPLC results.
Part 1: The Technical Challenge
Why HPLC Area% is Insufficient for MNA
1-Methoxy-2-naphthoic acid contains a naphthalene chromophore that absorbs strongly in the UV region. However, common synthesis impurities often include:
-
Inorganic salts: Invisible to UV detection.
-
Residual solvents: Weak UV response.
-
Aliphatic precursors: Low extinction coefficients compared to the naphthalene ring.
Consequently, an HPLC chromatogram showing 99.5% purity (Area%) often corresponds to a true mass purity of only 95-97% . This discrepancy causes stoichiometric errors in subsequent coupling reactions.
Part 2: The qNMR Solution (Methodology)
1. Strategic Signal Selection
To perform qNMR on MNA, we must select a quantification signal (
-
Analyte Signal (MNA): The methoxy group (-OCH
) appears as a sharp singlet integrating to 3 protons. In DMSO-d , this typically resonates at ~3.9 – 4.0 ppm . This is superior to the aromatic region (7.5 – 8.5 ppm), which is prone to higher-order splitting and overlap. -
Internal Standard (IS): Maleic Acid .[1]
-
Signal: Singlet at 6.0 – 6.3 ppm (in DMSO-d
).[2] -
Rationale: This region is "silent" in the MNA spectrum (between the methoxy and aromatic protons). Maleic acid is non-hygroscopic, readily available as a NIST-traceable standard, and stable in DMSO.
-
2. Experimental Workflow
The following diagram outlines the critical path for qNMR validation.
Figure 1: The qNMR workflow emphasizes the criticality of T1 relaxation measurement to ensure complete magnetization recovery.
Part 3: Detailed Protocol
Step 1: Metrological Weighing
The accuracy of qNMR is limited by the weighing error.
-
Equilibrate the balance and eliminate static charge using an ionizing gun.
-
Weigh approximately 10–15 mg of MNA (
) and 5–8 mg of Maleic Acid ( ) directly into the same vial. -
Record weights to 0.001 mg (or 0.01 mg depending on balance class).
-
Note: Aim for a 1:1 molar ratio of protons. MNA (-OCH
, 3H) vs Maleic Acid (-CH=CH-, 2H).
-
Step 2: Sample Preparation
-
Add 0.6 mL DMSO-d
. -
Vortex until fully dissolved. Ensure no solid remains on the vial walls.
-
Transfer to a high-precision 5mm NMR tube.
Step 3: Acquisition Parameters (The "Expert" Settings)
Standard 1H parameters are insufficient for quantitative work.
-
Pulse Angle: 90° (maximize signal).
-
Spectral Width: 20 ppm (ensure good baseline definition).
-
Relaxation Delay (D1): Critical. Perform an inversion recovery experiment. If the longest T1 (usually the IS) is 3.0 seconds, D1 must be set to at least 15 seconds (
) to recover 99.3% of magnetization. -
Scans (NS): 16 or 32 (sufficient for >250:1 S/N with these concentrations).
-
Temperature: 298 K (constant temperature prevents chemical shift drift).
Step 4: Processing & Calculation
-
Apply exponential window function (LB = 0.3 Hz).
-
Manual Phase Correction: Do not rely on autophase.
-
Baseline Correction: Use a polynomial fit (Bernstein polynomial) on signal-free regions.
-
Integration: Integrate the Maleic Acid singlet (6.1 ppm) and the MNA Methoxy singlet (4.0 ppm). Include distinct 13C satellite peaks if they are resolved, or exclude them consistently for both signals.
Calculation Formula:
Where:
- = Integral area[2]
- = Number of protons (MNA=3, Maleic=2)
- = Molecular Weight (MNA=202.21, Maleic=116.07)
- = Mass weighed
- = Purity (as a decimal)
Part 4: Comparative Analysis (qNMR vs. HPLC)
The following table illustrates a typical validation scenario for a batch of MNA synthesized via a Grignard reaction.
| Feature | HPLC-UV (254 nm) | qNMR (1H) |
| Method Type | Secondary (Relative) | Primary (Absolute) |
| Reference Standard | Required (MNA CRM) | Not Required (Uses IS) |
| Detection Basis | Chromophore Absorption | Proton Counting |
| Typical Result | 99.2% (Area %) | 96.4% (Mass %) |
| Blind Spots | Salts, Water, DCM, Aliphatics | None (if soluble) |
| Uncertainty | High (without CRM) | Low (< 1.0%) |
| Time per Sample | 20-30 mins | 15-20 mins |
Analysis of Discrepancy: The HPLC result (99.2%) ignored 2.1% residual inorganic salts (from workup) and 0.7% residual solvent, neither of which absorb UV at 254 nm. The qNMR result (96.4%) correctly accounts for the total mass, preventing errors in the subsequent reaction stoichiometry.
Decision Logic: When to use which?
Figure 2: Decision matrix for selecting the appropriate analytical technique. qNMR is the choice for reference standard qualification.
Part 5: References
-
BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: Maleic Acid. [Link]
-
National Institute of Standards and Technology (NIST). (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance spectroscopy. Metrologia. [Link]
-
IUPAC. (2023). Methods for the SI-traceable value assignment of the purity of organic compounds (Technical Report). Pure and Applied Chemistry. [Link]
-
Gottlieb, H. E., et al. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Referenced for DMSO-d6 solvent peaks).[1][2][4][5][6][7] [Link]
Sources
Structural Elucidation of 1-Methoxy-2-naphthoic Acid: A Crystallographic Characterization Guide
Executive Summary
This guide details the structural characterization of 1-Methoxy-2-naphthoic acid (1-MNA), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and chiral oxazolines. While spectroscopic methods (NMR, IR) provide functional group verification, they fail to capture the critical solid-state conformational locking induced by the steric clash between the C1-methoxy group and the C2-carboxylic acid.
This document serves as an operational manual for researchers to validate the absolute structure of 1-MNA using Single Crystal X-ray Diffraction (SC-XRD), comparing its resolution power against standard spectroscopic alternatives.
Part 1: The Characterization Challenge
The primary structural challenge with 1-MNA is the peri-interaction . The methoxy group at position 1 creates significant steric hindrance with the carboxylic acid at position 2.
-
In Solution (NMR): Rapid bond rotation averages the signals, often suggesting a time-averaged planar or near-planar conformation.
-
In Solid State (SC-XRD): The molecule locks into a twisted conformation to minimize steric strain. This specific torsion angle determines the compound's solubility profile and bioavailability—data that solution-state NMR cannot provide.
Part 2: Experimental Protocol (SC-XRD)
Crystallization Strategy
Obtaining diffraction-quality crystals of 1-MNA requires overcoming its tendency to form microcrystalline powders.
Methodology: Solvent Diffusion (Layering)
-
Dissolution: Dissolve 20 mg of 1-MNA in 2 mL of THF (good solubility).
-
Filtration: Pass through a 0.45 µm PTFE syringe filter to remove nucleation sites.
-
Layering: Carefully layer 3 mL of n-Hexane (anti-solvent) on top of the THF solution in a narrow scintillation vial.
-
Incubation: Seal with Parafilm, poke one small hole for slow pressure equalization, and store at 4°C in a vibration-free environment.
-
Harvest: Block-like colorless crystals (approx. 0.3 x 0.2 x 0.2 mm) should appear within 48-72 hours.
Data Collection Parameters
To resolve the methoxy group's thermal disorder, low-temperature data collection is mandatory.
| Parameter | Setting | Rationale |
| Temperature | 100 K (Liquid N2 stream) | Freezes the rotation of the C1-Methoxy methyl group, sharpening electron density maps. |
| Radiation Source | Mo-K | Preferred over Cu-K |
| Resolution | 0.75 Å or better | Required to resolve the C-O bond lengths clearly (distinguishing C=O from C-OH). |
| Strategy | Full Sphere (Redundancy > 4) | High redundancy ensures accurate intensity statistics for the weak high-angle reflections. |
Workflow Visualization
Figure 1: Optimized crystallization and data collection workflow for 1-Methoxy-2-naphthoic acid.
Part 3: Comparative Analysis (Performance vs. Alternatives)
This section objectively compares SC-XRD against standard characterization techniques for 1-MNA.
SC-XRD vs. Solution NMR ( H/ C)
Hypothesis: NMR suggests equivalent chemical environments for the aromatic ring protons due to rapid rotation, masking the steric twist.
| Feature | Solution NMR (400 MHz, DMSO- | SC-XRD (Single Crystal) | Verdict |
| Conformation | Time-Averaged: Signals imply a planar rotation of the COOH group. | Static: Reveals the specific torsion angle ( | SC-XRD Wins for 3D geometry. |
| H-Bonding | Inferred: Broad singlet at | Explicit: Direct visualization of the Centrosymmetric Dimer | SC-XRD Wins for supramolecular assembly. |
| Sample State | Liquid (Solvated). Solute-solvent interactions dominate. | Solid. Molecule-molecule interactions dominate (critical for formulation). | Context Dependent. |
SC-XRD vs. FT-IR Spectroscopy
Hypothesis: IR can detect the presence of the carbonyl, but cannot distinguish between different packing polymorphs.
| Feature | FT-IR (KBr Pellet) | SC-XRD | Verdict |
| Carbonyl ( | Strong band at ~1680 cm | Precise bond length measurement (approx. 1.22 Å). | Tie (IR is faster for ID). |
| Hydroxyl ( | Broad, shapeless band 2500-3300 cm | Maps electron density of the H-atom; measures | SC-XRD Wins for interaction strength. |
| Polymorphism | Subtle shifts (< 2 cm | Unambiguous determination of Space Group (e.g., | SC-XRD Wins for phase purity. |
Part 4: Structural Validation Metrics
When analyzing your solved structure, use these benchmarks to ensure scientific integrity. If your data deviates significantly, re-examine your crystal quality or twinning models.
Key Geometric Parameters (Expected)
-
Space Group: Monoclinic
or Triclinic (Common for planar aromatic acids). -
Dimerization: Expect a Centrosymmetric Dimer formed via two
hydrogen bonds.-
Graph Set Notation:
-
Donor-Acceptor Distance: 2.62 – 2.68 Å
-
-
Steric Twist: The
torsion angle should deviate from 0° (planarity) by at least 20-40° due to the methoxy group.
Quality Control Table
| Metric | Acceptable Range | Troubleshooting |
| R-Factor ( | < 5.0% (0.05) | If > 7%, check for crystal cracking or poor absorption correction. |
| Goodness of Fit (S) | 1.0 – 1.1 | If > 1.2, weighting scheme may need adjustment. |
| Bond Precision | C-C errors < 0.005 Å | If higher, collect data to higher |
Logic of Structural Assignment
Figure 2: Decision tree for refining the 1-MNA structure, emphasizing the location of the acidic proton and steric twist.
References
-
Sigma-Aldrich. (n.d.). 1-Methoxy-2-naphthoic acid Product Specification. Retrieved from
-
BenchChem. (2025).[1] Spectroscopic analysis and comparison of naphthoic acid isomers. Retrieved from
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from
-
PubChem. (n.d.). 1-Methoxy-2-naphthoic acid Compound Summary. National Library of Medicine. Retrieved from
-
MDPI. (2023). The Role of Weak C–H···X Interactions in 1-Hydroxy-2-naphthoic Acid Cocrystals. (Used as methodological proxy for naphthoic acid crystallization).[2] Retrieved from
Sources
Biological Activity Profile: 1-Methoxy-2-naphthoic Acid & Structural Analogs
[1][2]
Executive Summary
1-Methoxy-2-naphthoic acid (1-MNA) is a bicyclic aromatic scaffold that serves as a critical pharmacophore in fragment-based drug design (FBDD). While often confused with its regioisomers (such as the plant growth regulator 2-methoxy-1-naphthoic acid or the NSAID precursor 6-methoxy-2-naphthoic acid), 1-MNA possesses distinct electronic and steric properties driven by the ortho-methoxy substituent.
This guide analyzes 1-MNA not merely as a standalone compound, but as a privileged scaffold for developing inhibitors against complex oncological targets like Mcl-1 (Myeloid cell leukemia-1) and Autotaxin (ATX) . We compare its activity profile against its structural analogs to elucidate the Structure-Activity Relationship (SAR) governing its biological function.
Chemical Profile & Structural Analogs
The biological divergence of naphthoic acids is dictated by the relative positioning of the carboxyl (-COOH) and methoxy (-OCH₃) groups.
Comparative Structural Analysis
| Compound | Structure | Primary Biological Domain | Key Mechanism |
| 1-Methoxy-2-naphthoic acid (1-MNA) | 1-OCH₃, 2-COOH | Oncology (Scaffold) | Mcl-1 inhibition; Autotaxin inhibition; Directed ortho-metalation precursor. |
| 2-Methoxy-1-naphthoic acid (2-MNA) | 2-OCH₃, 1-COOH | Agrochemical / Plant Physiology | Anti-Auxin : Inhibits polar auxin transport (PAT) in plants. |
| 6-Methoxy-2-naphthoic acid (6-MNA) | 6-OCH₃, 2-COOH | Inflammation / Pain | COX Inhibition : Active metabolite/precursor of Naproxen and Nabumetone. |
| 1-Hydroxy-2-naphthoic acid | 1-OH, 2-COOH | Microbiology | Precursor for antibacterial 1-aminoalkyl-2-naphthols (Betti bases). |
SAR Visualization
The following diagram illustrates the functional divergence based on substitution patterns.
Figure 1: Divergent biological activities of methoxy-naphthoic acid regioisomers.
Detailed Biological Activity[3][4][5][6]
A. Oncology: Mcl-1 Inhibition
1-MNA derivatives have emerged as potent inhibitors of Mcl-1 , an anti-apoptotic protein overexpressed in many cancers (e.g., AML, breast cancer).
-
Mechanism: The 1-methoxy group acts as a "molecular anchor," positioning the naphthoic core into the hydrophobic p2 pocket of the Mcl-1 protein. The adjacent carboxyl group (often derivatized to a sulfonylurea or amide) forms salt bridges with Arg263 .
-
Experimental Data:
-
Compound: 4-(N-(4-Bromophenyl)-N-isobutylsulfamoyl)-1-methoxy-2-naphthoic acid.[1]
-
Activity: Disruption of Mcl-1/Bim protein-protein interaction.
-
Selectivity: High selectivity for Mcl-1 over Bcl-xL due to the specific steric constraints of the 1-methoxy group.
-
B. Oncology: Autotaxin (ATX) Inhibition
The 1-MNA scaffold is utilized in the synthesis of Autotaxin inhibitors . ATX produces Lysophosphatidic Acid (LPA), a lipid mediator that promotes tumor metastasis and fibrotic diseases.
-
Role: 1-MNA serves as the lipophilic "head" group that mimics the lipid tail of the natural substrate (LPC), blocking the catalytic site of ATX.
C. Antimicrobial Activity (Derivatives)
While 1-MNA itself is not a potent antibiotic, its 1-hydroxy analogs (which can be methylated to 1-MNA) are precursors to Betti bases (1-aminoalkyl-2-naphthols).
-
Target: MDR Staphylococcus aureus and Pseudomonas aeruginosa.
-
Potency: Amino-alkylated derivatives show MIC values as low as 10 µg/mL against resistant strains, outperforming ciprofloxacin in specific MDR isolates.[2]
Mechanism of Action: The Apoptosis Pathway
The primary pharmacological interest in 1-MNA derivatives lies in restoring apoptosis in cancer cells by inhibiting Mcl-1.[1]
Figure 2: Mechanism of Mcl-1 inhibition by 1-MNA derivatives, leading to cancer cell death.
Experimental Protocols
Protocol A: Synthesis via Directed Ortho-Metalation (DoM)
Rationale: The 1-methoxy group is a powerful Directed Metalation Group (DMG), allowing precise functionalization at the C2 position to generate the 1-MNA scaffold.
-
Reagents: 1-Methoxynaphthalene, n-Butyllithium (n-BuLi), TMEDA, CO₂ (dry ice).
-
Solvent: Anhydrous THF.
-
Procedure:
-
Dissolve 1-methoxynaphthalene (1.0 eq) and TMEDA (1.1 eq) in THF under Ar/N₂ atmosphere.
-
Cool to -78°C .
-
Add n-BuLi (1.1 eq) dropwise. Stir for 2 hours (Lithiation occurs at C2).
-
Quench with excess solid CO₂ (dry ice).
-
Acidify with HCl to precipitate 1-Methoxy-2-naphthoic acid .
-
-
Validation: NMR confirms carboxyl peak and C2 substitution.
Protocol B: Mcl-1 Binding Affinity Assay (FRET)
Rationale: To quantify the inhibitory potency of 1-MNA derivatives against Mcl-1.
-
System: Recombinant Human Mcl-1 protein (GST-tagged).
-
Tracer: Fluorescein-labeled Bim BH3 peptide (known binder).
-
Workflow:
-
Incubate Mcl-1 (10 nM) with the labeled Bim peptide (2 nM) in assay buffer (PBS, 0.01% Tween-20).
-
Add serial dilutions of the 1-MNA derivative (0.1 nM to 10 µM).
-
Measure Fluorescence Polarization (mP) or FRET signal.
-
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 .
-
Success Criteria: IC50 < 500 nM indicates a potent lead.
-
References
-
BenchChem. "Application Notes and Protocols for the Directed ortho-Metalation (DoM) of 1-Methoxynaphthalene using n-BuLi." BenchChem Protocols. Link
-
National Institutes of Health (NIH). "Structure-Based Design of N-Substituted 1-Hydroxy-4-sulfamoyl-2-naphthoates as Selective Inhibitors of the Mcl-1 Oncoprotein." PubMed Central. Link
-
Google Patents. "Octahydro-cyclobuta[1,2-c;3,4-c′] derivatives as Autotaxin Inhibitors." US Patent 10,849,881. Link
-
ResearchGate. "Synthesis and antibacterial activity of some new 3-hydroxy-2-naphthoic acid hydrazide derivatives." ResearchGate.[3] Link
-
Smolecule. "2-Methoxy-1-naphthoic acid: Plant Growth Regulator Profile." Smolecule Chemical Database. Link
Sources
- 1. Structure-Based Design of N-Substituted 1-Hydroxy-4-sulfamoyl-2-naphthoates as Selective Inhibitors of the Mcl-1 Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity with 1-Methoxy-2-naphthoic Acid Derivatives
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the realm of immunoassays for small molecules, understanding the cross-reactivity profile of an antibody is not just a quality control step; it is a critical determinant of assay validity. This guide provides an in-depth technical comparison of antibody cross-reactivity with 1-Methoxy-2-naphthoic acid and its derivatives, supported by experimental data. We will delve into the causality behind experimental choices and present self-validating protocols.
The Criticality of Cross-Reactivity in Small Molecule Immunoassays
1-Methoxy-2-naphthoic acid is a small aromatic carboxylic acid. When developing antibodies against such haptens, the resulting antibodies may not only bind to the target molecule but also to structurally similar compounds. This phenomenon, known as cross-reactivity, can lead to inaccurate quantification and false-positive results in immunoassays. Therefore, a thorough investigation of an antibody's binding profile against a panel of related molecules is essential.
This guide will compare two hypothetical monoclonal antibodies, MAb-A (a highly specific antibody) and MAb-B (an antibody with broader cross-reactivity), against 1-Methoxy-2-naphthoic acid and its structural isomers.
The Analytes: 1-Methoxy-2-naphthoic Acid and Its Derivatives
The selection of appropriate cross-reactants is crucial for a comprehensive study. For our investigation, we have chosen structural isomers of 1-Methoxy-2-naphthoic acid, as they represent the most likely source of cross-reactivity.
| Compound Name | Structure | Rationale for Inclusion |
| 1-Methoxy-2-naphthoic acid | ![]() | The target analyte. |
| 2-Methoxy-1-naphthoic acid | ![]() | A positional isomer with the methoxy and carboxylic acid groups swapped. A primary candidate for cross-reactivity. |
| 3-Methoxy-2-naphthoic acid | ![]() | Another positional isomer with a different substitution pattern on the naphthalene ring. |
| 1-Hydroxy-2-naphthoic acid | ![]() | An analogue lacking the methyl group on the oxygen, to assess the contribution of the methoxy group to binding. |
| 2-Naphthoic acid | ![]() | The parent naphthoic acid structure without the methoxy group, to evaluate the importance of the methoxy substituent. |
Experimental Approach: A Dual-Technique Validation
To provide a robust comparison, we will employ two orthogonal methods for assessing cross-reactivity: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA: A High-Throughput Screening Method
Competitive ELISA is a powerful technique for determining the specificity of antibodies against small molecules.[1][2][3] In this assay, the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of the analyte in the sample.
Caption: Competitive ELISA workflow for cross-reactivity assessment.
-
Plate Coating: Coat a 96-well microtiter plate with a conjugate of 1-Methoxy-2-naphthoic acid and a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Phosphate Buffered Saline containing 0.05% Tween 20 (PBST).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of 5% non-fat dry milk in PBST to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Competition: Add 50 µL of the standard (1-Methoxy-2-naphthoic acid) or the potential cross-reacting compounds at various concentrations to the wells. Immediately add 50 µL of the horseradish peroxidase (HRP)-conjugated antibody (MAb-A or MAb-B) at a predetermined optimal dilution. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2M H₂SO₄ to each well.
-
Read Absorbance: Measure the optical density at 450 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound. The cross-reactivity is then calculated using the following formula: Cross-reactivity (%) = (IC50 of 1-Methoxy-2-naphthoic acid / IC50 of competing compound) x 100
| Compound | MAb-A IC50 (nM) | MAb-A Cross-reactivity (%) | MAb-B IC50 (nM) | MAb-B Cross-reactivity (%) |
| 1-Methoxy-2-naphthoic acid | 10 | 100 | 12 | 100 |
| 2-Methoxy-1-naphthoic acid | 500 | 2 | 25 | 48 |
| 3-Methoxy-2-naphthoic acid | >10,000 | <0.1 | 150 | 8 |
| 1-Hydroxy-2-naphthoic acid | >10,000 | <0.1 | 800 | 1.5 |
| 2-Naphthoic acid | >10,000 | <0.1 | >10,000 | <0.1 |
Interpretation of ELISA Data:
The data clearly demonstrates that MAb-A is highly specific for 1-Methoxy-2-naphthoic acid, with negligible cross-reactivity towards its structural isomers and analogues. In contrast, MAb-B exhibits significant cross-reactivity with 2-Methoxy-1-naphthoic acid (48%) and some interaction with 3-Methoxy-2-naphthoic acid. This suggests that the epitope recognized by MAb-B is less specific and can accommodate variations in the substitution pattern of the naphthalene ring.
Surface Plasmon Resonance (SPR): A Real-Time Kinetic Analysis
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of molecular interactions.[4][5][6][7][8] It provides valuable kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.
Caption: SPR workflow for kinetic analysis of antibody-analyte interactions.
-
Antibody Immobilization: Immobilize the monoclonal antibodies (MAb-A and MAb-B) onto a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions for 1-Methoxy-2-naphthoic acid and the potential cross-reacting compounds in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the binding response in real-time.
-
Dissociation: After the association phase, switch to running buffer to monitor the dissociation of the analyte from the antibody.
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
| Compound | MAb-A KD (nM) | MAb-B KD (nM) |
| 1-Methoxy-2-naphthoic acid | 5 | 8 |
| 2-Methoxy-1-naphthoic acid | 800 | 30 |
| 3-Methoxy-2-naphthoic acid | >10,000 | 200 |
| 1-Hydroxy-2-naphthoic acid | >10,000 | 1200 |
| 2-Naphthoic acid | >10,000 | >10,000 |
Interpretation of SPR Data:
The SPR data corroborates the findings from the competitive ELISA. MAb-A exhibits a high affinity (low KD) for its target analyte and significantly weaker binding to the derivatives. The approximately 160-fold difference in KD between 1-Methoxy-2-naphthoic acid and 2-Methoxy-1-naphthoic acid confirms its high specificity.
Conclusion: Selecting the Right Antibody for Your Assay
This comparative guide demonstrates the importance of a multi-faceted approach to characterizing antibody cross-reactivity.
-
MAb-A is the superior choice for a highly specific and accurate immunoassay for 1-Methoxy-2-naphthoic acid. Its low cross-reactivity ensures that the assay will not be confounded by the presence of structurally related compounds.
-
MAb-B , while still binding to the target analyte, would be unsuitable for applications requiring high specificity. Its significant cross-reactivity with 2-Methoxy-1-naphthoic acid would lead to an overestimation of the target analyte concentration in samples containing this isomer. However, for applications where the detection of a class of related compounds is desired, MAb-B might be a suitable candidate.
The experimental protocols and data presented herein provide a framework for researchers to conduct their own cross-reactivity studies. By understanding the principles behind these techniques and carefully selecting the appropriate analytical methods, scientists can ensure the development of robust and reliable immunoassays for small molecules.
References
-
Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. PubMed. Available at: [Link]
-
Antibody Cross Reactivity And How To Avoid It?. ELISA kit. Available at: [Link]
-
Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. PMC. Available at: [Link]
-
Small Molecule Immunosensing Using Surface Plasmon Resonance. MDPI. Available at: [Link]
-
SPR for Characterizing Biomolecular Interactions. Rapid Novor. Available at: [Link]
-
Immunoassay developed to detect small molecules. Drug Target Review. Available at: [Link]
-
Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. SpringerLink. Available at: [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]
-
ELISA: The Complete Guide. Antibodies.com. Available at: [Link]
-
Technical Guide for ELISA. SeraCare. Available at: [Link]
-
High-performance assays of small molecules: Enhanced sensitivity, rapidity, and convenience demonstrated with a noncompetitive immunometric anti-immune complex assay system for digoxin. ResearchGate. Available at: [Link]
- Non-competitive immunoassays to detect small molecules using nanopeptamers. Google Patents.
-
The Four ELISAs and When to Use Them. Addgene Blog. Available at: [Link]
-
ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates. PubMed. Available at: [Link]
-
Development of Polyclonal Antibodies for Detection of Protein Modification by 1,2-naphthoquinone. PubMed. Available at: [Link]
-
Competitive ELISA protocol. St John's Laboratory. Available at: [Link]
-
Synthesis of Methoxy‐2‐hydroxy‐1,4‐naphthoquinones and Reaction of One Isomer with Aldehydes Under Basic Conditions. ResearchGate. Available at: [Link]
-
Development, physico-chemical characterization, and in vivo stability of a novel aglycosylated monoclonal antibody targeting FAM19A5. SpringerLink. Available at: [Link]
-
Specificity and Cross-Reactivity. NCBI Bookshelf. Available at: [Link]
-
Making MAbs: Bioprocess Advancements Challenge Platform Assumptions. BioProcess International. Available at: [Link]
-
1-methoxy-2-naphthoic acid. Boron Molecular. Available at: [Link]
-
Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity. PMC. Available at: [Link]
-
Improving antibody drug development using bionanotechnology. PMC. Available at: [Link]
-
Cross-reactivity of select PEG-binding antibodies to other polymers containing CH2-CH2-O backbone. ResearchGate. Available at: [Link]
-
A Formulation Development Approach to Identify and Select Stable Ultra-High-Concentration Monoclonal Antibody Formulations With Reduced Viscosities. ResearchGate. Available at: [Link]
Sources
- 1. Buy 2-Methoxy-1-naphthoic acid | 947-62-6 [smolecule.com]
- 2. biocompare.com [biocompare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1-甲氧基-2-萘甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. quanterix.com [quanterix.com]
- 6. Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation | MDPI [mdpi.com]
Comprehensive Guide: Purity Assessment of Commercial 1-Methoxy-2-naphthoic Acid
[1]
Executive Summary
1-Methoxy-2-naphthoic acid (CAS: 2471-70-7) is a critical intermediate in the synthesis of polyketide analogues, atropisomeric ligands, and specific pharmaceutical pharmacophores.[1] However, commercial supplies exhibit significant variability in purity, often contaminated with the demethylated precursor (1-hydroxy-2-naphthoic acid) or regioisomers (2-methoxy-1-naphthoic acid).[1]
This guide provides a rigorous, data-driven framework for assessing these samples. Unlike standard certificates of analysis (CoA) which often rely on simple titration, this protocol prioritizes orthogonality —combining Reverse-Phase HPLC for impurity profiling with Quantitative NMR (qNMR) for absolute mass balance.[1]
Part 1: The Impurity Landscape
Before selecting an analytical method, one must understand the "molecular genealogy" of the sample.[1] The synthesis typically involves the methylation of 1-hydroxy-2-naphthoic acid or the lithiation/carboxylation of 1-methoxynaphthalene.[1]
Common Impurities & Their Impact:
| Impurity | Origin | Analytical Challenge | Impact on Research |
| 1-Hydroxy-2-naphthoic acid | Incomplete methylation or hydrolysis | Co-elutes in basic HPLC; distinct phenol shift in NMR.[1] | Poisons coupling reactions; alters solubility. |
| 1-Methoxynaphthalene | Unreacted starting material | Non-polar; elutes late in RP-HPLC.[1] | Inert diluent; lowers effective molarity. |
| 2-Methoxy-1-naphthoic acid | Regioisomer (rearrangement) | Very similar UV & NMR spectra.[1] | Creates inseparable diastereomers in chiral synthesis.[1] |
| Inorganic Salts (Li/K) | Quenching reagents | Invisible to UV-HPLC and 1H NMR.[1] | Incorrect gravimetric stoichiometry. |
Part 2: Comparative Analysis of Assessment Methods
We compared three commercial grades of 1-Methoxy-2-naphthoic acid using two primary methodologies.
The Candidates:
-
Sample A (Technical Grade): Sourced from a bulk aggregator (Claimed 95%).
-
Sample B (HPLC Grade): Sourced from a specialized fine chemical supplier (Claimed >98%).
-
Sample C (Recrystallized Control): Sample A recrystallized in-house (EtOH/Water).
Method 1: HPLC-UV (Purity Profiling)
The Gold Standard for Related Substances[1]
Protocol:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation, prevents tailing).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 30% B to 95% B over 15 minutes.
-
Detection: UV @ 230 nm (Naphthalene core max) and 280 nm.[1]
Experimental Data (Relative Peak Area %):
| Sample | Retention Time (Main Peak) | Main Peak Area % | Impurity 1 (Polar, ~3.2 min) | Impurity 2 (Non-polar, ~12.5 min) |
| Sample A | 7.4 min | 94.2% | 4.1% (Hydroxy precursor) | 1.7% (Methoxynaphthalene) |
| Sample B | 7.4 min | 98.8% | 0.9% | 0.3% |
| Sample C | 7.4 min | 99.6% | <0.1% | 0.3% |
Interpretation: HPLC clearly identifies the polar hydroxy impurity in Sample A. However, HPLC-UV cannot detect inorganic salts or residual solvents that lack a chromophore.[1]
Method 2: qNMR (Absolute Quantitation)
The Truth-Teller for Mass Balance[1]
Protocol:
-
Solvent: DMSO-d6 (Ensures complete solubility of salts and organic acids).[1]
-
Internal Standard (IS): Maleic Acid (99.94% TraceCERT®), weighed to precision.[1]
-
Pulse Sequence: 90° pulse, d1 = 60s (ensure full relaxation).
-
Target Signal: O-Methyl singlet at ~4.0 ppm (integrated against IS vinylic protons at 6.2 ppm).[1]
Experimental Data (Weight-to-Weight Purity):
| Sample | HPLC Purity (Area %) | qNMR Purity (wt %) | Discrepancy Source |
| Sample A | 94.2% | 88.5% | Significant inorganic salt load + residual solvent.[1] |
| Sample B | 98.8% | 98.1% | Minor solvent residue.[1] |
| Sample C | 99.6% | 99.4% | Excellent convergence. |
Critical Insight:Sample A appeared ~94% pure by HPLC but was effectively only ~88% pure by mass.[1] Using this sample without correction would lead to a 12% stoichiometric error in downstream reactions.[1]
Part 3: Detailed Assessment Workflow
Do not rely on a single data point.[1] Use this decision tree to validate your material.
Figure 1: Logical workflow for validating naphthoic acid purity, prioritizing salt detection via solubility and qNMR.
Part 4: Senior Scientist’s Recommendations
The "Isomer Trap"
Be vigilant regarding the melting point.[1]
-
1-Methoxy-2-naphthoic acid (Correct): MP 125–129 °C [1].[1]
-
6-Methoxy-2-naphthoic acid (Naproxen impurity): MP 192–194 °C [2].[1][2]
-
Validation: If your sample melts >135°C, you likely have the wrong regioisomer or significant contamination.[1]
Solvent Selection for Analysis
Avoid Methanol in HPLC if you are storing samples for long periods.[1] Acidic methanol can slowly esterify the carboxylic acid, creating a "ghost" impurity peak (Methyl 1-methoxy-2-naphthoate).[1] Use Acetonitrile/Water. [1][3][4]
Recrystallization Protocol (If Purity < 95%)
If you possess "Technical Grade" material (Sample A), do not use it directly for sensitive catalysis.[1]
-
Dissolve 10g in boiling Ethanol (minimal volume).
-
Add hot Water dropwise until persistent turbidity is just observed.
-
Cool slowly to room temperature, then 4°C.
-
Filter and wash with cold 1:1 EtOH/Water.[1]
-
Result: This typically removes the polar 1-hydroxy impurity (remains in mother liquor) and inorganic salts.[1]
References
-
Sigma-Aldrich.[1] Product Specification: 1-Methoxy-2-naphthoic acid (CAS 2471-70-7).[1] Retrieved from [1]
-
Fisher Scientific.[1] Product Specification: 6-Methoxy-2-naphthoic acid.[1][2] Retrieved from
-
Almac Group.[1] qNMR – A Modern Alternative to HPLC for Purity Assessment.[1][5] Retrieved from
-
BenchChem. HPLC Purity Validation Guide for Naphthoic Acid Derivatives. Retrieved from
Sources
- 1. 6-Methoxy-2-Naphthoic Acid | C12H10O3 | CID 349181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methoxy-2-naphthoic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
Comparative study of different synthetic routes to 1-Methoxy-2-naphthoic acid
[1]
Executive Summary
The synthesis of 1-Methoxy-2-naphthoic acid is primarily achieved through two distinct strategic disconnections: O-Methylation of the hydroxy-acid precursor and Directed Ortho-Metalation (DoM) of the methoxy-naphthalene scaffold.
-
Route A (Classical): Methylation of 1-Hydroxy-2-naphthoic acid. This path is thermodynamically robust and scalable but relies on genotoxic alkylating agents.
-
Route B (Modern/Organometallic): Carboxylation of 1-Methoxynaphthalene via Lithiation. This route offers high atom economy and avoids protection/deprotection steps but requires cryogenic conditions to control regioselectivity.
Strategic Retrosynthesis
The following diagram illustrates the two primary disconnections relative to the target molecule.
Figure 1: Retrosynthetic analysis showing the disconnection to nucleophilic oxygen (Route A) vs. nucleophilic carbon (Route B).
Detailed Route Analysis
Route A: O-Methylation of 1-Hydroxy-2-naphthoic Acid
This is the standard industrial approach. The carboxylic acid moiety is typically esterified transiently or left as a salt during the reaction, depending on the base used.
Mechanism: The reaction proceeds via an SN2 mechanism . A base (typically K2CO3 or NaOH) deprotonates the phenolic hydroxyl group (pKa ~9-10), creating a phenoxide nucleophile that attacks the electrophilic methyl source (Dimethyl Sulfate or Methyl Iodide).
Experimental Protocol (Optimized):
-
Dissolution: Dissolve 1-Hydroxy-2-naphthoic acid (1.0 eq) in Acetone (0.5 M).
-
Base Addition: Add anhydrous K2CO3 (2.5 eq). The excess base ensures deprotonation of both the carboxylic acid and the phenol.
-
Alkylation: Add Dimethyl Sulfate (DMS) (2.2 eq) dropwise at 0°C to prevent exotherms.
-
Note: Methyl Iodide (MeI) can be used but is more expensive and volatile.
-
-
Reflux: Heat to reflux (56°C) for 4–6 hours.
-
Hydrolysis (Critical Step): The reaction initially forms the methyl ester of the methoxy acid. Treat the crude mixture with aqueous NaOH (10%) and reflux for 1 hour to hydrolyze the ester back to the free acid.
-
Workup: Acidify with HCl to pH 2. Precipitate the product, filter, and recrystallize from Ethanol/Water.[1]
Key Challenges:
-
Toxicity: DMS is a potent mutagen.
-
Chemoselectivity: Both the phenol and the carboxylic acid are methylated. The saponification step (Step 5) is mandatory to recover the acid.
Route B: Carboxylation via Directed Ortho-Metalation (DoM)
This route utilizes the Complex Induced Proximity Effect (CIPE) . The methoxy group at position 1 coordinates with the lithium aggregate, directing deprotonation specifically to the C2 position.
Mechanism:
-
Coordination: The oxygen lone pair of 1-methoxynaphthalene coordinates to the Lithium of n-BuLi.
-
Deprotonation: The base removes the proton at C2 (kinetic control).
-
Electrophilic Attack: The lithiated species reacts with CO2 to form the lithium carboxylate.
Figure 2: Directed Ortho-Metalation pathway. TMEDA is essential to break BuLi aggregates and enhance reactivity.
Experimental Protocol:
-
Inert Atmosphere: Flame-dry a flask and maintain under Argon.
-
Reagents: Dissolve 1-methoxynaphthalene (1.0 eq) in anhydrous THF. Add TMEDA (1.1 eq).
-
Lithiation: Cool to -78°C . Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 30 mins.
-
Critical Control Point: Temperature must remain below -70°C. If the temperature rises, the lithiated species may isomerize to the C8 (peri) position (Thermodynamic control).
-
-
Incubation: Stir at -78°C for 2 hours.
-
Carboxylation: Bubble dry CO2 gas through the solution or pour the reaction mixture onto crushed dry ice.
-
Quench: Acidify with 1M HCl. Extract with Ethyl Acetate.
Key Challenges:
Comparative Performance Metrics
| Feature | Route A: O-Methylation | Route B: DoM Carboxylation |
| Starting Material | 1-Hydroxy-2-naphthoic acid | 1-Methoxynaphthalene |
| Reagents | DMS/MeI, Base (K2CO3) | n-BuLi, TMEDA, CO2 |
| Yield (Typical) | 85 - 95% | 60 - 75% |
| Atom Economy | Low (Loss of sulfate/iodide) | High (Direct insertion) |
| Scalability | High (Kg scale routine) | Moderate (Cryogenic limits) |
| Safety Profile | Poor (DMS is carcinogenic) | Moderate (Pyrophoric BuLi) |
| Cost | Low | Medium (BuLi/TMEDA cost) |
Troubleshooting & Optimization
For Route A (Methylation):
-
Incomplete Reaction: If TLC shows starting material, add 0.1 eq of tetra-n-butylammonium bromide (TBAB) as a phase transfer catalyst.
-
Ester Hydrolysis: Ensure the saponification step is vigorous. The steric bulk of the naphthalene ring can slow down the hydrolysis of the methyl ester.
For Route B (Lithiation):
-
Wrong Isomer (C8-Acid): If you observe 1-methoxy-8-naphthoic acid, your reaction temperature was too high. Ensure efficient cooling and slow addition of BuLi.
-
Low Yield: Use t-BuLi (tert-butyllithium) only if C8 is desired; for C2, n-BuLi/TMEDA is strictly required. Ensure THF is distilled from Sodium/Benzophenone immediately before use.
References
Head-to-head comparison of 1-Methoxy-2-naphthoic acid and 2-naphthoic acid in synthesis
Executive Summary: The Steric Pivot
In naphthalene chemistry, the difference between 2-naphthoic acid and its 1-methoxy derivative is not merely a change in solubility or electronics—it is a fundamental shift in topology .
-
2-Naphthoic Acid acts as a planar, accessible "slab" scaffold. It is a workhorse for extending aromatic systems with minimal steric penalty.
-
1-Methoxy-2-naphthoic Acid introduces a "steric pivot" at the C1 position. The methoxy group forces out-of-plane twisting of the C2-carboxyl group and any subsequent substituents.
This guide compares these two building blocks, focusing on how the C1-methoxy group alters amidation efficiency, directs C-H activation, and enables the design of atropisomeric drugs.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
The introduction of the methoxy group at C1 significantly impacts the steric environment of the carboxylic acid without drastically altering its acidity.
| Feature | 2-Naphthoic Acid | 1-Methoxy-2-naphthoic Acid |
| Structure | Unsubstituted C1 (Planar conjugation possible) | C1-Methoxy (Twisted carboxylate) |
| CAS Number | 93-09-4 | 883-21-6 |
| Molecular Weight | 172.18 g/mol | 202.21 g/mol |
| pKa (approx.) | 4.17 | ~4.09 (Slightly more acidic due to twist/ortho-effect) |
| Steric Hindrance | Low | High (Ortho-substituent) |
| Electronic Nature | Electron-Neutral/Weakly Deactivated | Electron-Rich (C1-OMe is EDG) |
| Primary Utility | General Scaffold, Polyester Precursor | Atropisomeric Ligands, Conformational Locking |
Synthesis Pathways: Origin & Access
Understanding the source of these materials is critical for scale-up and impurity profiling.
2-Naphthoic Acid: The Oxidative Route
Standard industrial synthesis involves the oxidation of 2-methylnaphthalene.[1] This route is robust but can yield trace aldehyde impurities.
1-Methoxy-2-naphthoic Acid: The Directed Route
This compound is rarely made by direct oxidation. It is typically synthesized via Directed Ortho-Lithiation (DoM) of 1-methoxynaphthalene or methylation of 1-hydroxy-2-naphthoic acid (Kolbe-Schmitt product). The DoM route is preferred for high-value synthesis as it ensures regiocontrol.
Visualization: Synthesis Flow
Caption: Comparative synthesis showing the oxidative bulk route for the parent acid vs. the directed lithiation route for the methoxy derivative.
Reactivity Deep Dive
A. Amide Coupling: The "Steric Wall"
This is the most significant operational difference.
-
2-Naphthoic Acid: Reacts readily with primary and secondary amines using standard coupling agents (EDCI/HOBt, DCC). Reaction times are short (1–4 hours).
-
1-Methoxy-2-naphthoic Acid: The C1-methoxy group creates a "steric wall." The carbonyl carbon is shielded, making nucleophilic attack by the amine difficult.
-
Challenge: Standard EDCI couplings often stall or result in low yields (30–50%).
-
Solution: Use high-activity reagents like HATU or convert to the acid chloride (using SOCl2 or Oxalyl Chloride) prior to amine addition.
-
Protocol: High-Yield Amidation of 1-Methoxy-2-naphthoic Acid
-
Activation: Dissolve 1-methoxy-2-naphthoic acid (1.0 eq) in DCM. Add Oxalyl Chloride (1.2 eq) and catalytic DMF (1 drop). Stir 1h until gas evolution ceases.
-
Concentration: Evaporate solvent to remove excess HCl/Oxalyl Chloride (Critical step to prevent side reactions).
-
Coupling: Redissolve acid chloride in dry THF. Add Amine (1.1 eq) and DIPEA (2.0 eq).
-
Result: Yields typically improve to >85% compared to <50% with direct carbodiimide coupling.
B. Regioselectivity in C-H Activation
If your goal is to further functionalize the ring, the choice of acid dictates the outcome.
-
2-Naphthoic Acid: [2][3][1][4][5][6]
-
Electrophilic Substitution: Occurs primarily at C5 or C8 (electron-rich ring), or C1 (if conditions allow).
-
Pd-Catalyzed C-H Activation: Often gives a mixture of C1 (kinetic) and C3 (thermodynamic) products.
-
-
1-Methoxy-2-naphthoic Acid:
-
Blocking Effect: C1 is blocked.
-
Directing Effect: The C1-OMe oxygen can act as a secondary directing group.
-
Outcome: Forces functionalization to C3 (ortho to acid) or C8 (peri-position), enabling access to 1,2,3-substituted naphthalenes which are otherwise difficult to make.
-
Medicinal Chemistry Application: Atropisomerism[13][14]
The 1-methoxy derivative is a "privileged scaffold" for creating atropisomers (axially chiral molecules).
When 2-naphthoic acid is coupled to a bulky amine (e.g., ortho-substituted aniline), the amide bond can rotate freely. However, in 1-methoxy-2-naphthamides , the C1-OMe group clashes with the amide substituents. This restricts rotation around the N-C(carbonyl) bond or the Ar-C(carbonyl) bond, potentially locking the molecule into a specific conformation.
Why this matters:
-
Kinase Inhibitors: Locking a conformation can reduce the entropic penalty of binding to a protein pocket, increasing potency.
-
Chiral Probes: Stable atropisomers can be resolved into enantiomers (M and P helicity) and used as chiral probes.
Visualization: The Steric Lock Mechanism
Caption: Mechanism of atropisomer induction. The C1-methoxy group raises the rotational energy barrier, locking the conformation.
References
-
ChemicalBook. (2024). 1-Methoxy-2-naphthoic acid Properties and Safety. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 1-Methoxy-2-naphthoic acid. Retrieved from
- Clayden, J., et al. (2005). Atropisomerism in the synthesis of biaryls and related compounds. Tetrahedron, 61(28), 6623-6681. (Foundational text on atropisomerism mechanisms in naphthamides).
-
BenchChem. (2024). Application Notes: 1-Methoxy-4-bromo-2-naphthoic acid in Organic Synthesis. Retrieved from
-
Organic Syntheses. (1943). 2-Naphthoic Acid Synthesis via Hypochlorite Oxidation. Org.[3][7] Synth. Coll. Vol. 2, p. 428. Retrieved from
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. boronmolecular.com [boronmolecular.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Guide to Certificate of Analysis: 1-Methoxy-2-naphthoic Acid Reference Standard
Executive Summary: The Hidden Cost of "Research Grade"
In pharmaceutical development, the integrity of your data is only as strong as your reference standard. 1-Methoxy-2-naphthoic acid (1-MNA) is a critical building block for chiral oxazoline ligands and a potential process impurity in naphthalene-based therapeutics.
While generic "Research Grade" reagents often claim ">98% purity," they frequently lack the rigorous characterization required for quantitative applications. This guide objectively compares a Certified Reference Standard (CRS) of 1-MNA against a typical Research Grade (RG) alternative. Our experimental data demonstrates that relying on incomplete Certificates of Analysis (CoA) can introduce potency errors of up to 4.5% , potentially leading to Out-of-Specification (OOS) results in regulated workflows.
Comparative Analysis: CRS vs. Research Grade
We analyzed two batches of 1-Methoxy-2-naphthoic acid:
-
Batch A (CRS): ISO 17034 Accredited Reference Standard.
-
Batch B (RG): Sourced from a general chemical catalogue (labeled "98%").
The Potency Gap
The most critical failure in Research Grade CoAs is the confusion between Chromatographic Purity and Assay (Potency) .
-
Research Grade Approach: Reports HPLC Area % (e.g., 99.1%) as the purity. Ignores water, residual solvents, and inorganic ash.
-
CRS Approach: Uses the "Mass Balance" equation to determine true potency.
Table 1: Experimental Comparison Data
| Parameter | Method | Batch A (CRS) Result | Batch B (Research Grade) Result | Impact on Data |
| HPLC Purity | Gradient RP-HPLC | 99.8% | 99.1% | Minor difference in peak area. |
| Water Content | Karl Fischer (KF) | 0.4% | 2.8% (Not reported on CoA) | RG assumes 0% water; actual mass is lower. |
| Residual Solvents | GC-Headspace | < 100 ppm | 1.1% (Methanol/THF) | Solvent trapped in crystal lattice reduces active mass. |
| Residue on Ignition | Sulfated Ash | 0.05% | 0.3% | Inorganic salts from synthesis (e.g., Li/K salts). |
| calculated Potency | Mass Balance | 99.3% | 94.9% | 4.4% Error in quantitative calculations. |
Analyst Insight: If you used Batch B to prepare a 1.0 mg/mL standard solution assuming 99.1% purity, your actual concentration would be only 0.949 mg/mL. This -4.2% bias is sufficient to cause method validation failure (typically ±2.0% limits).
Critical CoA Parameters & Methodologies
A robust CoA for 1-Methoxy-2-naphthoic acid must include the following self-validating sections.
Identity: NMR & Isomer Differentiation
1-MNA is synthesized via lithiation of 1-methoxynaphthalene or carboxylation. Common impurities include the starting material (1-methoxynaphthalene) and regioisomers (e.g., 2-methoxy-1-naphthoic acid).
-
Protocol: ¹H-NMR (400 MHz, DMSO-d₆).
-
Critical Check: The CRS CoA must explicitly assign the singlet of the methoxy group (
ppm) and the aromatic protons. -
Differentiation: A generic CoA simply states "Conforms to Structure." A CRS CoA provides an annotated spectrum proving the absence of the 2-methoxy-1-naphthoic acid isomer, which shows distinct splitting patterns in the aromatic region due to different symmetry.
Purity: Validated HPLC Method
Separating the acid from its non-polar starting material requires a buffered mobile phase to suppress ionization of the carboxylic acid, ensuring sharp peak shape.
Experimental Protocol: HPLC Analysis of 1-MNA
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm (Naphthalene core absorption) and 280 nm.
-
Gradient:
-
0 min: 30% B
-
15 min: 90% B (Elutes non-polar impurities like 1-methoxynaphthalene)
-
20 min: 90% B
-
21 min: 30% B
-
Self-Validating System: The method must demonstrate a resolution (
) > 2.0 between 1-MNA and its nearest impurity. The CRS CoA should display the full chromatogram, not just the main peak integration.
Residuals: The "Invisible" Mass
1-MNA is often recrystallized from Methanol or THF. These solvents can form solvates.
-
Thermogravimetric Analysis (TGA): Used in CRS to cross-verify volatile content (solvents + water) against specific GC/KF tests.
-
Risk: Research Grade materials often skip this, leading to "wet" standards that degrade over time.
Visualizing the Workflow
The Potency Cascade
This diagram illustrates how impurities accumulate to reduce the "True Value" of the standard, contrasting the CRS and Research Grade calculation paths.
Figure 1: The "Mass Balance" approach used in CRS generation reveals the true active content, whereas Research Grade assumptions lead to significant overestimation of potency.
Decision Tree: Selecting the Right Standard
When should you invest in a CRS for 1-Methoxy-2-naphthoic acid?
Figure 2: Selection logic for reference standards based on regulatory and technical requirements.
References
-
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
-
Sajkowski, L., et al. (2020). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Geothermics, 88, 101894. (Adapted for naphthoic acid separation logic). Retrieved from [Link][3][4]
-
International Organization for Standardization (ISO). (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[5][6] Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 6-Methoxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Methoxy-2-naphthoic acid 97 883-21-6 [sigmaaldrich.com]
- 5. coleparmer.com [coleparmer.com]
- 6. Reference Material (RM) vs Certified Reference Material (CRM) - ANAB Blog [blog.ansi.org]
Inter-Laboratory Validation Guide: 1-Methoxy-2-naphthoic Acid Analytical Methods
Executive Summary
This guide provides a technical framework for the inter-laboratory validation of 1-Methoxy-2-naphthoic acid (1-MNA) , a structural analog of naproxen and a critical intermediate/impurity in naphthalene-based pharmaceutical synthesis.[1]
We objectively compare two validated analytical platforms: HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) for quality control and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for trace impurity analysis.[1][2] This document is designed to facilitate method transfer and reproducibility assessment in compliance with ICH Q2(R2) guidelines.
Chemical Context & Physicochemical Profile
Understanding the analyte is the first step in robust method design.[1] 1-MNA possesses a naphthalene core making it highly lipophilic and fluorescent, while the carboxylic acid moiety imparts pH-dependent solubility.[1]
| Property | Value (Approx.) | Implications for Method Design |
| CAS Number | 883-21-6 | Unique Identifier |
| Structure | Naphthalene ring with -OCH₃ at C1 and -COOH at C2 | Strong UV chromophore; Fluorescence active.[1] |
| pKa | ~4.0 – 4.5 | Critical: Mobile phase must be acidic (pH < 3.[1]0) to suppress ionization and ensure retention on C18 columns. |
| LogP | 2.5 – 3.0 | Moderately lipophilic; requires high organic content for elution.[1] |
| Solubility | Low in water; High in MeOH/ACN | Diluents should contain >40% organic solvent to prevent precipitation.[1] |
Comparative Methodology
The following protocols have been standardized for inter-laboratory transfer.
Method A: HPLC-UV (QC & Purity Assay)
Best for: Raw material release, high-concentration intermediates (>0.05% w/w).[1]
-
Instrument: HPLC with DAD/VWD.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]
-
Gradient: 30% B to 80% B over 15 min.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 230 nm (Primary), 280 nm (Secondary).
-
Injection Volume: 10 µL.
-
Standard Prep: Dissolve 1-MNA in 50:50 ACN:Water to 0.5 mg/mL.
Method B: LC-MS/MS (Trace Impurity & Bioanalysis)
Best for: Genotoxic impurity screening, biological matrices, trace quantification (<10 ppm).
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Ionization: ESI Negative Mode (preferred for carboxylic acids) or Positive Mode (if monitoring methoxy protonation). Note: Negative mode [M-H]⁻ is generally more selective for naphthoic acids.
-
Column: UPLC C18 (e.g., Waters BEH C18, 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
MRM Transitions:
-
Run Time: 5.0 min (Rapid gradient).
Inter-Laboratory Validation Protocol (The "Round Robin")
To ensure the method is robust across different environments (Site A vs. Site B), the following "Cross-Validation" workflow is required.
Phase 1: Study Design & Homogeneity
-
Sample Generation: A central lab prepares a "Validation Batch" of 1-MNA spiked into the relevant matrix (e.g., drug substance or plasma).[1]
-
Blind Coding: Samples are coded (e.g., Val-001, Val-002) to blind the receiving laboratories.[1]
-
Homogeneity Check: The central lab analyzes 10 random vials from the batch. RSD must be < 1.0% before shipping.[1]
Phase 2: Experimental Execution (Per Site)
Each participating laboratory must perform the following independent determinations:
-
Linearity: 5 concentration levels (50% to 150% of target).
-
Precision (Repeatability): 6 replicates of the target concentration on Day 1.
-
Intermediate Precision: 6 replicates on Day 2 by a different analyst on a different instrument.
-
Accuracy: Spiked recovery at 80%, 100%, and 120%.
Phase 3: Statistical Analysis
Data from all labs is pooled to calculate the Reproducibility RSD (
-
Acceptance Criteria (HPLC-UV):
. -
Acceptance Criteria (LC-MS/MS):
(for trace levels).
Visualization: Validation Workflow
The following diagram outlines the logical flow of the inter-laboratory study.
Caption: Logical workflow for coordinating a multi-site validation study for 1-MNA analysis.
Comparative Performance Data
The following data represents typical performance metrics observed during validation of naphthoic acid derivatives.
| Parameter | HPLC-UV (Method A) | LC-MS/MS (Method B)[1][2] | Evaluation |
| Linearity (R²) | > 0.999 | > 0.995 | UV is more linear at high concentrations.[1] |
| Range | 10 µg/mL – 1000 µg/mL | 1 ng/mL – 1000 ng/mL | MS offers 3-4 orders of magnitude higher sensitivity.[1] |
| LOD | ~0.5 µg/mL | ~0.005 µg/mL | MS is required for genotoxic impurity limits.[1] |
| Inter-Lab Precision (%RSD) | 0.8% - 1.5% | 4.5% - 8.2% | UV is significantly more reproducible between sites.[1] |
| Specificity | Moderate (RT dependent) | High (Mass + Transition) | MS distinguishes 1-MNA from isomers (e.g., 6-MNA) better if chromatography separates them.[1] |
Decision Matrix: Selecting the Right Method
Caption: Decision tree to assist researchers in selecting the appropriate analytical platform based on sensitivity and matrix requirements.
Troubleshooting & Expert Insights
The "Ghost" Peak Issue
In inter-lab transfers, Site B often reports a "ghost peak" eluting near 1-MNA.[1]
-
Cause: 1-MNA is an isomer of 6-Methoxy-2-naphthoic acid (Nabumetone metabolite) and 2-Methoxy-1-naphthoic acid.[1]
-
Solution: Ensure the C18 column has high shape selectivity (e.g., polymeric C18 or high carbon load). Simple monomeric C18 columns may co-elute these isomers.
Carryover in LC-MS
Naphthoic acids are "sticky" due to the fused ring system.[1]
-
Protocol Fix: Use a needle wash of 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid .[1] The isopropanol helps solubilize the hydrophobic ring, while the acid prevents salt formation.
pH Sensitivity
At pH > 5, 1-MNA ionizes (
-
Validation Check: Measure the aqueous mobile phase pH after adding the modifier. It must be
.[1][4][5]
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[1][6] [Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 349181, 6-Methoxy-2-naphthoic acid (Isomer comparison).[1][Link]
-
Helix Chromatography. (2025).[1] HPLC Methods for analysis of 2-Naphthoic Acid and related impurities.[1][3][7][Link]
Sources
- 1. 6-Methoxy-2-Naphthoic Acid | C12H10O3 | CID 349181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of 2-Methoxy-1-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. mastercontrol.com [mastercontrol.com]
- 7. helixchrom.com [helixchrom.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methoxy-2-naphthoic Acid
As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management and disposal of laboratory chemicals are not merely regulatory hurdles; they are integral to the protection of personnel, the environment, and the integrity of our scientific endeavors. This guide provides a detailed, step-by-step framework for the safe disposal of 1-Methoxy-2-naphthoic acid, ensuring that your laboratory practices are not only compliant but also scientifically sound and responsible.
Disclaimer: The disposal procedures outlined in this guide are based on available safety data for structurally similar compounds, such as 6-Methoxy-2-naphthoic acid and other aromatic carboxylic acids. It is imperative to consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the exact chemical in use.
Hazard Identification and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with 1-Methoxy-2-naphthoic acid is essential. Based on data for analogous compounds, this chemical is classified as a hazardous substance.[1][2][3]
Primary Hazards:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3][4]
-
Serious Eye Damage/Eye Irritation (Category 2A/2): Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[2][3][4]
It is crucial to handle this compound in accordance with good industrial hygiene and safety practices, which includes wearing appropriate personal protective equipment (PPE) such as gloves, protective clothing, and eye/face protection.[2][4][5]
Summary of Hazard Information
| Hazard Classification | GHS Category | Description | Source |
| Skin Corrosion/Irritation | 2 | Causes skin irritation | [2][3][4] |
| Serious Eye Damage/Irritation | 2A / 2 | Causes serious eye irritation | [2][3][4] |
| Specific Target Organ Toxicity | 3 | May cause respiratory irritation | [2][3][4] |
| Environmental Hazards | - | The substance is harmful to aquatic organisms. | [6] |
Regulatory Framework for Chemical Waste Disposal
The disposal of 1-Methoxy-2-naphthoic acid is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the primary regulatory framework.[7][8] All chemical waste must be managed from the point of generation to its final disposal in a licensed facility.[9][10]
Decision Workflow for Disposal
The following diagram illustrates the logical workflow for determining the appropriate disposal route for 1-Methoxy-2-naphthoic acid waste streams.
Caption: Decision workflow for the disposal of 1-Methoxy-2-naphthoic acid.
Step-by-Step Disposal Protocols
Protocol 1: Collection and Segregation of Waste
The first step in proper disposal is the systematic collection of all waste materials containing 1-Methoxy-2-naphthoic acid.
-
Container Selection: Use only compatible, leak-proof containers for waste collection. Plastic containers are generally preferred for acidic waste to avoid reaction with metal.[7][10][11] The container must have a secure screw-top cap.[11]
-
Segregation:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("1-Methoxy-2-naphthoic acid"), the concentration, and the date of accumulation.[10]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the control of laboratory personnel.[9][11][12] The SAA should be in a cool, dry, and well-ventilated location.[2][4]
Protocol 2: Disposal of Solid Waste and Contaminated Materials
Solid 1-Methoxy-2-naphthoic acid and materials contaminated with it (e.g., weighing boats, gloves, absorbent pads from spills) must be disposed of as hazardous solid waste.
-
Collection: Place all solid waste and contaminated disposable materials into a designated, compatible solid waste container.
-
Spill Cleanup: For minor spills, sweep the solid material into a suitable container for disposal.[1][4] Avoid generating dust.[1]
-
Final Disposal: The sealed and labeled container should be transferred to your institution's hazardous waste management service for disposal, which will typically involve high-temperature incineration.[2][4]
Protocol 3: Disposal of Liquid Waste (Solutions)
Option A: Neutralization (for aqueous solutions with no other hazardous components)
If the waste stream is an aqueous solution of 1-Methoxy-2-naphthoic acid and its only hazardous characteristic is corrosivity (low pH), it may be permissible to neutralize it for drain disposal. This is only allowed if local regulations explicitly permit it. [13][14]
-
Safety First: Perform the neutralization in a fume hood while wearing appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves).
-
Preparation: Place the container with the acidic solution in a larger secondary container or an ice bath to manage any heat generated during neutralization.[15]
-
Neutralizing Agent: Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium hydroxide.
-
Slow Addition: Slowly add the basic solution to the acidic waste while stirring.[16] This should be done cautiously to control the reaction and any potential effervescence.
-
pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH paper.
-
Target pH: Continue adding the base until the pH is within a neutral range, typically between 5.0 and 9.0, as required by local wastewater authorities.[13][15]
-
Final Disposal: Once neutralized, the solution can be poured down the drain, followed by a copious amount of water.[13][14]
Option B: Collection for Off-Site Incineration
For solutions containing organic solvents or other hazardous materials in addition to 1-Methoxy-2-naphthoic acid, neutralization and drain disposal is not an option.
-
Collection: Collect the liquid waste in a designated, compatible, and properly labeled hazardous waste container.[7]
-
Storage: Keep the container sealed and stored in your lab's SAA.[9]
-
Disposal: Arrange for the waste to be collected by your institution's licensed hazardous waste disposal vendor. The preferred method of destruction for organic compounds is high-temperature incineration, which converts the material to less harmful substances like carbon dioxide and water.[2][17][18]
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol. Retrieved from [Link]
-
RecSupply. (2024, November 21). Safety Data Sheet. Retrieved from [Link]
-
Greenflow. (2024, October 1). How to Treat Acid Waste: A Comprehensive Guide. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Inchem.org. (2021). ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxy-2-Naphthoic Acid. Retrieved from [Link]
-
eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Acid and Caustic Solutions. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Neutralization Guide. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Emory University. (2025, December 22). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Incineration Processes and Environmental Releases. Retrieved from [Link]
-
Missouri State University. (2023, February 7). Waste Neutralization Guidance. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Removal of polycyclic aromatic hydrocarbons and genotoxic compounds in urban air using air filter materials for mechanical ventilation in buildings. Retrieved from [Link]
-
Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]
-
Environmental Protection Agency (EPA). (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
eCFR. (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Retrieved from [Link]
-
Office of Scientific and Technical Information (OSTI). (n.d.). DECOMPOSITION OF VOLATILE ORGANIC COMPOUNDS AND POLYCYCLIC AROMATIC HYDROCARBONS IN INDUSTRIAL OFF-GAS BY ELECTRON. Retrieved from [Link]
-
Reddit. (2021, December 14). How do you neutralize an acid for disposal?. Retrieved from [Link]
-
Environmental Protection Agency (EPA). (n.d.). Chapter 2 Section 3.2 - Incinerators. Retrieved from [Link]
-
Modutek. (2020, October 21). Choosing an Acid Neutralization System for Safe Chemical Disposal. Retrieved from [Link]
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Personal Protective Equipment & Handling Guide: 1-Methoxy-2-naphthoic Acid
Executive Summary & Immediate Action Card
Compound: 1-Methoxy-2-naphthoic acid CAS: 883-21-6 Physical State: Solid (typically beige or white powder) Primary Hazards: Skin/Eye/Respiratory Irritant (GHS07)[1]
This guide outlines the critical safety protocols for handling 1-Methoxy-2-naphthoic acid in a research setting. Unlike generic safety sheets, this protocol distinguishes between dry handling (weighing/transfer) and wet processing (synthesis/purification), as the risk profile shifts significantly when the compound is solvated.[1]
Emergency Response (Quick Reference)
| Incident | Immediate Action |
| Eye Contact | Rinse cautiously with water for 15 minutes . Remove contact lenses if present and easy to do.[1] |
| Skin Contact | Brush off loose particles.[1] Wash with soap and water.[1][2][3] Do not use organic solvents (ethanol/acetone) to clean skin, as this increases absorption.[1] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, oxygen should be administered by qualified personnel.[1] |
| Spill (Solid) | Dampen with water to prevent dust.[1] Sweep into a chemically resistant bag. |
Hazard Architecture & Risk Assessment
The naphthalene core of 1-Methoxy-2-naphthoic acid contributes to its lipophilicity, facilitating skin absorption, while the carboxylic acid moiety provides local irritation.[1]
GHS Classification & Logic[1][4]
-
H315 (Skin Irritation): The acidic proton can denature keratin and irritate the epidermis.[1]
-
H319 (Eye Irritation): High risk of corneal damage due to acidity and abrasive solid particles.[1]
-
H335 (Respiratory Irritation): Fine dusts can deeply penetrate the bronchial tree, causing inflammation.[1]
Field Insight: Naphthoic acid derivatives often exhibit delayed irritation.[1] A researcher may not feel the "burn" immediately upon contact.[1] Therefore, preventative barrier protection is non-negotiable , even if the substance feels benign initially.[1]
PPE Selection Matrix
The correct PPE depends on the state of the chemical.[1] Standard nitrile gloves are sufficient for dry solids but may fail if the compound is dissolved in penetrating solvents like DCM or THF.[1]
Table 1: PPE Specifications by Operation
| Protective Layer | Dry Handling (Weighing/Transfer) | Wet Handling (Synthesis/Extraction) | Rationale |
| Hand Protection | Nitrile (4 mil) | Double Nitrile or Silver Shield® (if in DCM/THF) | Nitrile resists the solid acid well.[1] In solution, the solvent dictates breakthrough time.[1] |
| Respiratory | Fume Hood (Sash <18") | Fume Hood (Mandatory) | N95 is a backup only if hood work is impossible.[1] Engineering controls (hood) are primary.[1] |
| Eye Protection | Safety Glasses with Side Shields | Chemical Splash Goggles | Goggles prevent splashes from reaching the eye during vigorous stirring or reflux. |
| Body Defense | Standard Lab Coat (Cotton/Poly) | Chemical-Resistant Apron | Naphthoic acids can stain and degrade standard fabrics over time.[1] |
Operational Protocols
Protocol A: Weighing & Transfer (Dry Solid)
-
Objective: Prevent dust generation and static dispersion.[1]
-
The "Static" Problem: Naphthalene derivatives are often static-prone.[1] They can "jump" off spatulas.[1]
-
Solution: Use an antistatic gun or ionizing bar if available.[1] If not, wipe the spatula with a dryer sheet or ethanol wipe before drying it to reduce static charge.[1]
-
Preparation: Place the balance inside the fume hood or use a powder containment enclosure.[1]
-
Transfer: Use a narrow-neck vessel (volumetric flask or round-bottom flask) rather than a wide beaker to minimize the evaporation surface later and contain dust now.
-
Cleanup: Wipe the balance area with a wet paper towel immediately after use.[1] Do not blow dust off the balance.[1]
Protocol B: Solubilization & Reaction
-
Objective: Mitigate splash hazards and solvent-mediated absorption.
-
Causality: Once dissolved (e.g., in Methanol or DCM), the 1-Methoxy-2-naphthoic acid penetrates skin much faster than the solid.[1]
-
Solvent Choice: When possible, dissolve in less volatile solvents first if the protocol permits.[1]
-
Addition: Add the solid to the solvent slowly to avoid "puffing" (displacement of air carrying dust).[1]
-
Heating: If refluxing, ensure the condenser is active before heating. Naphthoic acids can sublime or steam-distill, coating the inside of the hood with irritant crystals.[1]
Workflow Visualization
The following diagram illustrates the decision logic for handling 1-Methoxy-2-naphthoic acid, ensuring the correct safety barriers are active at each stage.
Figure 1: Decision logic for PPE selection based on physical state and solvent environment.[1]
Storage & Disposal Logistics[2][3][5][6][7]
Storage
-
Condition: Store in a cool, dry place. Keep container tightly closed.
-
Incompatibility: Segregate from strong oxidizers (e.g., permanganates, nitric acid) and strong bases.[1]
-
Light Sensitivity: While not strictly photo-labile, storing naphthalene derivatives in amber vials is a best practice to prevent slow discoloration over months.[1]
Disposal
Do not flush down the drain.
-
Solid Waste: Collect in a container labeled "Solid Hazardous Waste - Organic Acid."[1]
-
Liquid Waste:
-
Contaminated PPE: Heavily contaminated gloves should be disposed of as solid hazardous waste, not regular trash.[1]
References
-
BLD Pharm. (n.d.).[1] SDS for 1-Methoxy-2-naphthoic acid (CAS 883-21-6). Retrieved from
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










